molecular formula C10H11ClN2 B1497862 7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine CAS No. 1150617-64-3

7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B1497862
CAS No.: 1150617-64-3
M. Wt: 194.66 g/mol
InChI Key: GLBBWDZEMFWXGO-UHFFFAOYSA-N
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Description

7-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. The pyrrolo[2,3-c]pyridine core is a privileged structure in the development of biologically active molecules. Research into analogous compounds has identified this heterocyclic system as a promising scaffold for the development of potent potassium-competitive acid blockers (P-CABs), which are investigated for the treatment of gastroesophageal reflux disease and other acid-related disorders . The chloro substituent at the 7-position and the isopropyl group at the N-1 position make this compound a versatile and valuable building block for further synthetic elaboration, such as cross-coupling reactions, to create diverse libraries for structure-activity relationship (SAR) studies. Researchers value this intermediate for exploring new therapeutic agents, and it is strictly intended for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

7-chloro-1-propan-2-ylpyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2/c1-7(2)13-6-4-8-3-5-12-10(11)9(8)13/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBBWDZEMFWXGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC2=C1C(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654018
Record name 7-Chloro-1-(propan-2-yl)-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150617-64-3
Record name 7-Chloro-1-(propan-2-yl)-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine is a key heterocyclic building block in medicinal chemistry. The pyrrolo[2,3-c]pyridine core, also known as 6-azaindole, is a prevalent scaffold in numerous biologically active compounds and approved drugs. The introduction of a chlorine atom at the 7-position and an isopropyl group at the 1-position provides specific steric and electronic properties that are often exploited in the design of kinase inhibitors and other therapeutic agents. This guide provides a comprehensive overview of a reliable synthetic route to this valuable compound, delving into the mechanistic underpinnings of the key transformations and offering detailed experimental protocols.

The synthesis is approached in a two-step sequence, beginning with the construction of the core heterocyclic system, 7-chloro-1H-pyrrolo[2,3-c]pyridine, followed by the regioselective N-isopropylation of the pyrrole nitrogen. This strategy allows for the potential diversification of the final product by utilizing various N-alkylation techniques in the second step.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule, this compound, involves the removal of the N-isopropyl group to reveal the parent heterocycle, 7-chloro-1H-pyrrolo[2,3-c]pyridine. This intermediate can be conceptually disconnected to reveal a substituted pyridine and a two-carbon unit, suggesting a cyclization strategy for the formation of the pyrrole ring.

Retrosynthesis Target This compound Intermediate 7-chloro-1H-pyrrolo[2,3-c]pyridine Target->Intermediate N-Deisopropylation Precursors 2-chloro-3-nitropyridine + Vinyl Grignard Intermediate->Precursors Pyrrole Ring Formation

Caption: Retrosynthetic analysis of the target compound.

Part 1: Synthesis of the Core Heterocycle: 7-chloro-1H-pyrrolo[2,3-c]pyridine

The construction of the 7-chloro-1H-pyrrolo[2,3-c]pyridine core is a critical first step. A robust and efficient method involves the reaction of 2-chloro-3-nitropyridine with vinylmagnesium bromide. This reaction proceeds through a fascinating cascade of events to form the desired pyrrolopyridine ring system.

Reaction Scheme

Synthesis_Part1 cluster_reactants Reactants cluster_product Product 2-chloro-3-nitropyridine 2-chloro-3-nitropyridine 7-chloro-1H-pyrrolo[2,3-c]pyridine 7-chloro-1H-pyrrolo[2,3-c]pyridine 2-chloro-3-nitropyridine->7-chloro-1H-pyrrolo[2,3-c]pyridine THF, -78 °C to -20 °C Vinylmagnesium bromide Vinylmagnesium bromide Vinylmagnesium bromide->7-chloro-1H-pyrrolo[2,3-c]pyridine

Caption: Synthesis of the 7-chloro-1H-pyrrolo[2,3-c]pyridine intermediate.

Mechanism of Pyrrole Ring Formation

The reaction between 2-chloro-3-nitropyridine and vinylmagnesium bromide is a complex process that is believed to proceed through a tandem addition-cyclization-elimination sequence. The vinyl Grignard reagent initially adds to the nitro group, which is a key step in initiating the cyclization. This is followed by an intramolecular cyclization and subsequent elimination to form the aromatic pyrrole ring. The exact mechanism can be nuanced and is a subject of ongoing study, but a plausible pathway is outlined below:

  • Initial Attack: The highly nucleophilic vinylmagnesium bromide attacks the electrophilic nitrogen of the nitro group.

  • Rearrangement and Cyclization: The initial adduct undergoes rearrangement, leading to the formation of a five-membered ring intermediate.

  • Aromatization: Subsequent elimination of water and other small molecules drives the formation of the stable, aromatic pyrrole ring.

Detailed Experimental Protocol

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-chloro-3-nitropyridine158.5410.0 g63.07 mmol
Vinylmagnesium bromide (1M in THF)-200 mL200.0 mmol
Anhydrous Tetrahydrofuran (THF)72.11500 mL-
Saturated aqueous NH4Cl-As needed-
Dichloromethane (DCM)84.93As needed-
Methanol (MeOH)32.04As needed-
Ammonium Hydroxide (NH4OH)35.04As needed-

Procedure:

  • A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with 2-chloro-3-nitropyridine (10.0 g, 63.07 mmol).

  • Anhydrous tetrahydrofuran (500 mL) is added, and the solution is cooled to -78 °C using a dry ice/acetone bath.

  • Vinylmagnesium bromide (1 M solution in THF, 200 mL, 200.0 mmol) is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C.

  • After the addition is complete, the reaction mixture is allowed to slowly warm to -20 °C and is stirred at this temperature for 16 hours.

  • The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at -20 °C.

  • The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (3 x 100 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by automated flash column chromatography using a gradient of dichloromethane/methanol, followed by a dichloromethane/methanol/ammonium hydroxide eluent system to afford pure 7-chloro-1H-pyrrolo[2,3-c]pyridine.[1]

Part 2: N-Isopropylation to Yield this compound

With the core heterocycle in hand, the next step is the introduction of the isopropyl group onto the pyrrole nitrogen. Several methods can be employed for the N-alkylation of azaindoles. A common and effective approach involves the use of an isopropyl halide in the presence of a suitable base.

Choice of Alkylation Method: A Justification

While other methods like the Mitsunobu reaction could be employed for N-alkylation, the direct alkylation with an isopropyl halide offers a more straightforward and atom-economical approach. The choice of base is crucial to deprotonate the relatively acidic N-H of the pyrrole ring, facilitating the nucleophilic attack on the isopropyl halide. Sodium hydride (NaH) is a strong, non-nucleophilic base that is well-suited for this purpose, ensuring clean deprotonation without competing side reactions.

Reaction Scheme

Synthesis_Part2 cluster_reactants Reactants cluster_product Product 7-chloro-1H-pyrrolo[2,3-c]pyridine 7-chloro-1H-pyrrolo[2,3-c]pyridine This compound This compound 7-chloro-1H-pyrrolo[2,3-c]pyridine->this compound DMF, 0 °C to rt 2-iodopropane 2-iodopropane 2-iodopropane->this compound Sodium Hydride (NaH) Sodium Hydride (NaH) Sodium Hydride (NaH)->this compound

Caption: N-isopropylation of the 7-chloro-1H-pyrrolo[2,3-c]pyridine intermediate.

Mechanism of N-Alkylation

The N-alkylation of 7-chloro-1H-pyrrolo[2,3-c]pyridine with an isopropyl halide proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism.

  • Deprotonation: The strong base, sodium hydride, abstracts the acidic proton from the pyrrole nitrogen, generating a highly nucleophilic azaindole anion.

  • Nucleophilic Attack: The resulting anion then acts as a nucleophile, attacking the electrophilic carbon of the isopropyl halide (e.g., 2-iodopropane).

  • Displacement: The nucleophilic attack leads to the displacement of the halide leaving group, forming the C-N bond and yielding the final N-isopropyl product.

Detailed Experimental Protocol

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
7-chloro-1H-pyrrolo[2,3-c]pyridine152.581.0 g6.55 mmol
Sodium Hydride (60% dispersion in mineral oil)24.000.31 g7.86 mmol
2-Iodopropane169.991.4 g (0.73 mL)8.24 mmol
Anhydrous Dimethylformamide (DMF)73.0920 mL-
Water18.02As needed-
Ethyl Acetate (EtOAc)88.11As needed-
Brine-As needed-

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (60% dispersion in mineral oil, 0.31 g, 7.86 mmol) in anhydrous dimethylformamide (10 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of 7-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 g, 6.55 mmol) in anhydrous DMF (10 mL) dropwise to the cooled suspension.

  • Stir the mixture at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should be observed.

  • Add 2-iodopropane (1.4 g, 0.73 mL, 8.24 mmol) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Characterization of the Final Product

The structure of the synthesized this compound should be confirmed by standard spectroscopic methods.

Expected Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show a characteristic septet for the isopropyl methine proton and a doublet for the two methyl groups. The aromatic protons of the pyrrolopyridine ring system will appear in the downfield region.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show distinct signals for the isopropyl group carbons and the carbons of the heterocyclic core.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the product (C₁₀H₁₁ClN₂), along with the characteristic isotopic pattern for a chlorine-containing compound.

Conclusion

This technical guide has outlined a reliable and well-precedented two-step synthetic route for the preparation of this compound. The synthesis of the core heterocycle via a Grignard reaction with a nitropyridine derivative, followed by a standard N-alkylation, provides an efficient pathway to this valuable building block. The detailed experimental protocols and mechanistic insights provided herein are intended to equip researchers and drug development professionals with the necessary knowledge to successfully synthesize this compound and its analogs for their research endeavors. Careful execution of the described procedures and appropriate analytical characterization are paramount to ensure the purity and identity of the final product.

References

Sources

Whitepaper: A Practical Guide to the Physicochemical Characterization of 7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive framework for the physicochemical characterization of 7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine (CAS No: 1150617-64-3), a heterocyclic compound of significant interest in medicinal chemistry. We present detailed, field-proven protocols for determining critical properties such as lipophilicity (LogP), aqueous solubility, and ionization constant (pKa). The narrative emphasizes the causal reasoning behind experimental design and incorporates self-validating systems to ensure data integrity. This document is intended to be an essential resource for scientists engaged in the rational design and development of novel therapeutics based on the pyrrolo[2,3-c]pyridine scaffold.

Strategic Imperative: Why Physicochemical Profiling Matters

In modern drug discovery, the adage "fail fast, fail cheap" is a guiding principle. A significant contributor to late-stage attrition is a suboptimal physicochemical profile, which can cripple a compound's absorption, distribution, metabolism, and excretion (ADME) properties. The molecule at the center of this guide, this compound, belongs to the azaindole class of heterocycles. Azaindoles are recognized as privileged scaffolds in medicinal chemistry, frequently appearing as core components of kinase inhibitors and other targeted therapies.[1]

The specific decorations on this scaffold—a chloro group at the 7-position and an isopropyl moiety at the N-1 position—are not arbitrary. The chlorine atom, being electron-withdrawing, is expected to modulate the basicity (pKa) of the pyridine nitrogen. The N-isopropyl group significantly increases lipophilicity, which can enhance membrane permeability but may also decrease aqueous solubility. A precise understanding of these properties is therefore not a perfunctory task but a strategic necessity for predicting a molecule's in vivo behavior and guiding its development trajectory.

Molecular Identity and Foundational Properties

A clear definition of the subject molecule is the cornerstone of any scientific investigation.

Molecular Structure and Key Identifiers:

The structure consists of a fused pyrrole and pyridine ring system, forming the 1H-pyrrolo[2,3-c]pyridine core.

G cluster_scaffold Core Scaffold cluster_substituents Key Substituents compound This compound scaffold_node 1H-Pyrrolo[2,3-c]pyridine (6-Azaindole) compound->scaffold_node isopropyl N1-Isopropyl Group scaffold_node->isopropyl Impacts Lipophilicity & Steric Profile chloro C7-Chloro Group scaffold_node->chloro Modulates pKa & Metabolic Stability

Caption: Key structural components of the target molecule.

Table 1: Core Molecular Properties

PropertyValueSource
Molecular Formula C₁₀H₁₁ClN₂(Calculated)
Molecular Weight 194.66 g/mol (Calculated)
CAS Number 1150617-64-3[2]

Lipophilicity (LogP): The Balance Between Water and Fat

Lipophilicity is arguably one of the most critical physicochemical parameters, governing a molecule's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target interactions. It is quantified by the partition coefficient (P), or its logarithm (LogP), representing the ratio of a compound's concentration in an organic phase (n-octanol) to an aqueous phase at equilibrium.[3][4]

Gold-Standard Protocol: Shake-Flask LogP Determination

The shake-flask method is the universally accepted benchmark for LogP measurement due to its direct and unambiguous nature.[5][6]

Step-by-Step Methodology:

  • Solvent Preparation (The Causality of Pre-saturation): Vigorously mix equal volumes of n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and allow them to separate for at least 24 hours. This critical step ensures that each phase is saturated with the other, preventing volume shifts during the experiment that would otherwise lead to erroneous concentration measurements.

  • Compound Dosing: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Add a small aliquot to a vial containing a known ratio of the pre-saturated n-octanol and aqueous buffer (e.g., 1:1 v/v). The final concentration should be high enough for accurate detection but low enough to avoid solubility issues in either phase.

  • Equilibration: Seal the vials and shake them vigorously on a mechanical shaker for a sufficient period (typically 1-2 hours) at a controlled temperature (e.g., 25°C) to reach partitioning equilibrium.

  • Phase Separation: Centrifuge the vials at high speed (e.g., >3000 x g) for 15-30 minutes to ensure a clean and complete separation of the two phases. This step is vital to prevent cross-contamination during sampling.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each sample using a validated analytical method, typically reverse-phase HPLC with UV detection.[6] A standard curve is required for accurate quantification.

  • Calculation: The LogP is calculated using the formula: LogP = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous buffer] )

Table 2: Lipophilicity Profile

ParameterPredicted ValueExperimental TargetMethod
cLogP ~2.5 - 3.5N/AComputational (Fragment-based)
LogP N/ATo Be DeterminedShake-Flask HPLC-UV

Aqueous Solubility: The Prerequisite for Absorption

Poor aqueous solubility is a primary cause of low and erratic oral bioavailability, hindering the development of many promising drug candidates.[7] Thermodynamic solubility, which measures the concentration of a compound in a saturated solution at equilibrium, is the most relevant and definitive measure.[8][9]

Protocol: Thermodynamic Solubility by the Shake-Flask Method

This protocol is designed to be self-validating by ensuring that a solid phase remains in equilibrium with the solution.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess of solid (crystalline, if available) this compound to vials containing the aqueous buffer of interest (e.g., buffers at pH 2.0, 6.5, and 7.4 to assess pH-dependent effects). The visible presence of excess solid is the first checkpoint.

  • Equilibration: Seal the vials and incubate them on a shaker or roller at a controlled temperature (25°C or 37°C) for an extended period, typically 24 to 48 hours.[8][10] This long incubation is necessary to ensure the system reaches true thermodynamic equilibrium.

  • Equilibrium Verification (Self-Validation): To confirm equilibrium has been reached, samples can be taken at two different time points (e.g., 24h and 48h). If the measured concentrations are consistent, it provides confidence that the system is stable.

  • Phase Separation: After incubation, the solution must be separated from the undissolved solid. This is best achieved by filtering the slurry through a low-binding filter plate (e.g., 0.45 µm PVDF).[9][11] Centrifugation followed by sampling the supernatant is an alternative.

  • Quantification: The clear filtrate is then serially diluted and analyzed by a sensitive analytical method like LC-MS/MS or HPLC-UV against a calibration curve to determine the final concentration.[10][11]

G A 1. Add Excess Solid Compound to Aqueous Buffer B 2. Incubate with Shaking (24-48h at constant temp) A->B Establish Saturation C 3. Verify Equilibrium (Check for remaining solid) B->C Self-Validation Step D 4. Separate Phases (Filter or Centrifuge) C->D Isolate Saturated Solution E 5. Quantify Filtrate (LC-MS or HPLC-UV) D->E Determine Concentration

Caption: Experimental workflow for thermodynamic solubility.

Ionization Constant (pKa): The Master of pH-Dependent Behavior

The pKa dictates the extent to which a molecule is ionized at a given pH. This is profoundly important, as the charged (ionized) and neutral (un-ionized) forms of a drug have vastly different properties of solubility, permeability, and target binding. The pyrrolo[2,3-c]pyridine core contains a basic pyridine nitrogen, making the determination of its pKa essential.

Protocol: pKa Determination via Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for pKa determination.[12][13] It involves monitoring pH changes as a titrant is added to a solution of the analyte.[14][15]

Step-by-Step Methodology:

  • System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH readings.[14]

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent. For compounds with low water solubility, a co-solvent system (e.g., methanol/water) can be used, though this requires extrapolation to determine the pKa in a purely aqueous environment.[12] The solution should be purged with nitrogen to remove dissolved CO₂, which can interfere with the titration of bases.[12]

  • Titration: Place the solution in a jacketed vessel to maintain a constant temperature. Immerse the calibrated pH electrode. Titrate the solution by adding small, precise increments of a standardized acid (e.g., 0.1 M HCl) for a basic compound.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis (The Inflection Point): Plot the measured pH versus the volume of titrant added. This generates a sigmoidal titration curve. The pKa corresponds to the pH at the half-equivalence point, which is located at the inflection point of the curve.[16] This point can be identified more precisely by plotting the first or second derivative of the titration curve.[15]

Integrated Physicochemical Profile and Conclusion

The ultimate goal of these experiments is to build a comprehensive data package that informs drug development decisions.

Table 3: Summary of Key Physicochemical Properties for this compound

ParameterPropertyPredicted/Target ValueSignificance in Drug Development
Identity Molecular Weight194.66 g/mol Influences diffusion; aligns with lead-like chemical space.
Lipophilicity LogPTBD (Target: 2.0 - 4.0)Governs membrane permeability, protein binding, and metabolic clearance.[3]
Solubility Aqueous Solubility (pH 7.4)TBD (Target: >10 µM)A prerequisite for oral absorption and achieving therapeutic concentrations.[7]
Ionization pKa (Basic)TBD (Target: 3.0 - 5.0)Determines charge state at physiological pH, impacting solubility and cell entry.[13]

The physicochemical properties of this compound are not mere data points; they are critical indicators of its potential as a drug candidate. By systematically applying the robust, validated protocols detailed in this guide—from shake-flask LogP and thermodynamic solubility assays to potentiometric pKa determination—researchers can generate high-quality, reliable data. This information is indispensable for constructing accurate structure-activity relationships (SAR), predicting in vivo pharmacokinetics, and ultimately, making informed decisions that accelerate the journey from a promising molecule to a life-changing medicine.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Juel, M. (2012). Development of Methods for the Determination of pKa Values. PMC, NIH. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • SciSpace. (2021). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. Retrieved from [Link]

  • protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • PubMed. (n.d.). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • MDPI. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC, PubMed Central. Retrieved from [Link]

  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from [Link]

Sources

A Technical Guide to the Characterization of 7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Executive Summary and Scaffold Significance

This technical guide provides a comprehensive overview of the synthesis and characterization of 7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine , a key heterocyclic intermediate in modern drug discovery. The core of this molecule is the 1H-pyrrolo[2,3-c]pyridine scaffold, commonly known as 7-azaindole. This scaffold is considered a "privileged structure" in medicinal chemistry due to its role as a bioisostere for indole, offering modulated physicochemical properties and unique hydrogen bonding capabilities that can enhance binding affinity to biological targets.[1]

The 7-azaindole motif is a cornerstone in the development of numerous therapeutic agents, particularly small molecule kinase inhibitors for oncology.[2][3] Marketed drugs such as Vemurafenib and Venetoclax, which are used to treat cancer, feature the 7-azaindole core, underscoring its clinical significance.[1] The title compound, functionalized with a chlorine atom at the 7-position and an isopropyl group on the pyrrole nitrogen, serves as a versatile building block. The chlorine provides a reactive handle for nucleophilic aromatic substitution (SNAr) reactions, while the isopropyl group modulates solubility and steric profile, making it an ideal starting point for library synthesis in lead optimization campaigns.[4]

This document outlines a robust synthetic protocol, detailed analytical characterization data (NMR, MS), and the strategic application of this intermediate, providing researchers and drug development professionals with the foundational knowledge required for its effective utilization.

Section 2: Synthesis and Purification

The synthesis of this compound is most efficiently achieved via the N-alkylation of its precursor, 7-chloro-1H-pyrrolo[2,3-c]pyridine. The choice of a strong, non-nucleophilic base and a polar aprotic solvent is critical for driving the reaction to completion while minimizing side products.

Rationale for Experimental Design:

  • Base: Sodium hydride (NaH) is selected for its ability to irreversibly deprotonate the pyrrole nitrogen (pKa ≈ 17), which is significantly less acidic than an indole nitrogen. This in-situ formation of the highly nucleophilic sodium salt ensures a rapid reaction with the electrophile.

  • Electrophile: 2-Bromopropane is a suitable and commercially available source for the isopropyl group.

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) is an ideal polar aprotic solvent that readily dissolves the anionic intermediate and promotes the SN2 reaction pathway.

  • Purification: Post-reaction, a standard aqueous workup is employed to remove inorganic salts and residual DMF. The final purification is achieved through flash column chromatography on silica gel, which effectively separates the desired product from any unreacted starting material or potential O-alkylated byproducts.

Experimental Protocol: Synthesis
  • To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 7-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 eq).

  • Add anhydrous DMF to achieve a concentration of approximately 0.2 M.

  • Cool the solution to 0 °C using an ice-water bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, during which time the solution should become homogeneous.

  • Add 2-bromopropane (1.5 eq) dropwise via syringe.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours, monitoring by TLC or LC-MS for the consumption of starting material.

  • Upon completion, cautiously quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Workflow Visualization: Synthesis and Purification

G cluster_synthesis Synthesis Stage cluster_workup Workup & Purification A 1. Deprotonation 7-Chloro-1H-pyrrolo[2,3-c]pyridine + NaH in DMF @ 0°C B 2. Alkylation + 2-Bromopropane Warm to RT, Stir 12h A->B Formation of Anion C 3. Quench Add sat. aq. NH4Cl B->C Reaction Complete D 4. Extraction Ethyl Acetate / Brine C->D E 5. Chromatography Silica Gel D->E F Final Product 7-chloro-1-isopropyl- 1H-pyrrolo[2,3-c]pyridine E->F

Caption: Synthetic workflow for this compound.

Section 3: Structural Elucidation and Characterization

Rigorous structural confirmation is paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides an unambiguous assignment of the compound's constitution and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. 1D experiments (¹H and ¹³C) identify the chemical environments of all hydrogen and carbon atoms, while 2D experiments (e.g., COSY, HSQC, HMBC) confirm connectivity.[5][6]

Expert Insights: The ¹H NMR spectrum is expected to be highly diagnostic. The isopropyl group should present as a septet (for the lone methine proton) and a doublet (for the six equivalent methyl protons), a classic signature. The aromatic region will contain four distinct signals corresponding to the protons on the bicyclic core. Their splitting patterns and coupling constants are key to confirming the substitution pattern. Advanced 2D NMR techniques are essential for definitively assigning each proton and carbon, which is a standard requirement for publication and patent filings.[6]

Representative ¹H and ¹³C NMR Data (Predicted) Solvent: CDCl₃, Reference: TMS at 0.00 ppm (¹H) and 77.16 ppm (¹³C).

Atom PositionPredicted ¹H δ (ppm)MultiplicityPredicted ¹³C δ (ppm)
H27.15 - 7.25d120.0 - 122.0
H36.45 - 6.55d100.0 - 102.0
H47.95 - 8.05d128.0 - 130.0
H57.05 - 7.15d116.0 - 118.0
N-CH(CH₃)₂4.80 - 4.95sept48.0 - 50.0
N-CH(CH₃)₂1.50 - 1.60d22.0 - 24.0
C3a--126.0 - 128.0
C6--142.0 - 144.0
C7--140.0 - 142.0
C7a--148.0 - 150.0

Protocol: NMR Sample Preparation and Acquisition [7]

  • Accurately weigh 5-10 mg of the purified solid and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not already contain it.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquire a ¹H NMR spectrum, ensuring sufficient scans for a good signal-to-noise ratio.

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • If necessary for full assignment, perform 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental formula by providing a highly accurate mass measurement. Low-resolution MS is invaluable for routine reaction monitoring.

Expert Insights: The most critical diagnostic feature in the mass spectrum of this compound is the isotopic signature of chlorine. Natural chlorine exists as two major isotopes: ³⁵Cl (~75%) and ³⁷Cl (~25%).[8] This results in a characteristic M and M+2 peak pattern with a relative intensity ratio of approximately 3:1, providing definitive evidence for the presence of a single chlorine atom in the molecule or its fragments.[9]

Predicted Mass Spectrometry Data

PropertyValue
Molecular FormulaC₁₀H₁₁ClN₂
Monoisotopic Mass194.0611 Da
[M+H]⁺ (protonated)195.0689 Da
[M+Na]⁺ (sodiated)217.0508 Da
Isotopic PatternM and M+2 peaks in ~3:1 ratio

Protocol: LC-MS Analysis

  • Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of ~10 µg/mL with the mobile phase.

  • Inject the sample into an LC-MS system equipped with a C18 column and an electrospray ionization (ESI) source operating in positive ion mode.

  • Elute using a standard gradient (e.g., water/acetonitrile with 0.1% formic acid).

  • Analyze the full scan mass spectrum for the [M+H]⁺ ion and confirm the characteristic 3:1 isotopic pattern for the M and M+2 peaks.

Section 4: Physicochemical Properties

A summary of the key physical and chemical properties is essential for handling, storage, and downstream applications.

IdentifierDataSource
IUPAC Name 7-chloro-1-(propan-2-yl)-1H-pyrrolo[2,3-c]pyridineIUPAC Naming
Molecular Formula C₁₀H₁₁ClN₂Calculated
Molecular Weight 194.66 g/mol Calculated
Monoisotopic Mass 194.0611 DaCalculated
Appearance Predicted to be an off-white to light yellow solid[4][10]
Solubility Soluble in common organic solvents (DCM, EtOAc, MeOH, DMSO)[10]
Storage Store in a cool, dry place, sealed, away from light and moisture[11]

Section 5: Applications in Medicinal Chemistry

As established, this compound is not typically a final drug product but rather a strategic intermediate. Its primary value lies in its use as a scaffold for building more complex molecules, particularly kinase inhibitors.[12][13]

Strategic Utility: The chlorine atom at the C7 position is activated towards SNAr, allowing for the introduction of various nucleophiles (amines, thiols, alcohols) to build diversity and target specific interactions within a kinase ATP binding site. The N1-isopropyl group serves to block a potential hydrogen bond donor site while adding lipophilicity, which can improve cell permeability and metabolic stability.

Diagram: Role as a Key Intermediatedot

G A 7-chloro-1-isopropyl- 1H-pyrrolo[2,3-c]pyridine (Key Intermediate) B S(N)Ar Reaction (e.g., + R-NH2) A->B C Diverse Library of C7-Substituted Analogs B->C D Structure-Activity Relationship (SAR) Studies C->D E Lead Optimization D->E F Target Kinase Inhibitor (Drug Candidate) E->F

Sources

Spectroscopic Characterization of 7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine is a substituted 7-azaindole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1] The pyrrolo[2,3-c]pyridine scaffold is a key pharmacophore in various biologically active molecules, including kinase inhibitors.[2] The precise characterization of such compounds is paramount to ensure their identity, purity, and structural integrity, which are critical for reliable downstream applications in research and development.

This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. It offers a detailed, experience-driven approach to spectral interpretation and outlines robust experimental protocols for data acquisition. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the spectroscopic properties of this important molecule.

Molecular Structure and Numbering

The structural elucidation of this compound begins with a clear understanding of its atomic arrangement and the conventional numbering system for the bicyclic ring.

Caption: Molecular structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive structural information. The predicted chemical shifts are based on the analysis of similar 7-azaindole derivatives and established principles of NMR spectroscopy.[3][4]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the pyrrolopyridine core and the aliphatic protons of the isopropyl group.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~7.8-8.0d~5.01HH-4
~7.1-7.3d~5.01HH-5
~7.0-7.2d~3.01HH-2
~6.5-6.7d~3.01HH-3
~4.8-5.0sept~7.01HCH (isopropyl)
~1.5-1.7d~7.06HCH₃ (isopropyl)

Causality behind Predictions:

  • Aromatic Protons (H-4, H-5, H-2, H-3): The protons on the pyridine ring (H-4 and H-5) are expected to appear as doublets with a typical ortho-coupling constant of approximately 5.0 Hz. H-4 will likely be downfield due to the deshielding effect of the adjacent nitrogen atom. The protons on the pyrrole ring (H-2 and H-3) are also anticipated to be doublets with a smaller coupling constant of around 3.0 Hz.

  • Isopropyl Group Protons: The methine proton (CH) of the isopropyl group will be a septet due to coupling with the six equivalent methyl protons. The two methyl groups (CH₃) will appear as a doublet, integrating to six protons, due to coupling with the single methine proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~150-152C-7a
~148-150C-6
~142-144C-4
~128-130C-2
~115-117C-5
~105-107C-3a
~100-102C-3
~48-50CH (isopropyl)
~22-24CH₃ (isopropyl)

Causality behind Predictions:

  • The chemical shifts of the carbon atoms in the heterocyclic core are predicted based on the known electronic effects of the nitrogen atoms and the chloro-substituent. Carbons adjacent to nitrogen (C-7a, C-6, C-4, C-2) are expected to be deshielded and appear at lower field. The carbon bearing the chlorine atom (C-6) will also be significantly downfield.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol is crucial for obtaining high-quality, reproducible NMR data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~5-10 mg of This compound B Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial A->B C Add a small amount of internal standard (e.g., TMS) B->C D Transfer the solution to a 5 mm NMR tube C->D E Insert the NMR tube into the spectrometer F Lock and shim the spectrometer E->F G Acquire ¹H NMR spectrum (e.g., 16-32 scans) F->G H Acquire ¹³C NMR spectrum (e.g., 1024-4096 scans) G->H I Acquire 2D NMR spectra (COSY, HSQC, HMBC) as needed H->I J Apply Fourier transform to the raw data K Phase and baseline correct the spectra J->K L Calibrate the chemical shift scale using the internal standard K->L M Integrate the ¹H NMR signals and pick peaks for both spectra L->M

Caption: Experimental workflow for NMR data acquisition and processing.

Mass Spectrometry (MS)

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information from its fragmentation patterns.

Expected Mass Spectrum

For this compound (C₉H₁₀ClN₃), the molecular weight is 195.65 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass will be observed. Due to the presence of chlorine, the molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern, with a ratio of approximately 3:1 for the M⁺ and M+2 peaks, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.

Predicted High-Resolution Mass Spectrometry Data (ESI+):

m/z (calculated)Adduct
196.0636[M+H]⁺
218.0455[M+Na]⁺
Predicted Fragmentation Pattern

Electron ionization (EI) mass spectrometry will induce fragmentation of the molecular ion. The predicted fragmentation pathways are based on the stability of the resulting carbocations and neutral losses.[5][6][7]

fragmentation_pathway M [M]⁺˙ m/z = 195/197 F1 [M - CH₃]⁺ m/z = 180/182 M->F1 - •CH₃ F2 [M - C₃H₇]⁺ m/z = 152/154 M->F2 - •C₃H₇ F3 [M - Cl]⁺ m/z = 160 M->F3 - •Cl F4 [M - HCN]⁺˙ m/z = 168/170 F2->F4 - HCN

Caption: Predicted fragmentation pathway for this compound.

Causality behind Fragmentation:

  • Loss of a Methyl Radical (•CH₃): A common fragmentation for isopropyl-substituted compounds is the loss of a methyl radical to form a stable secondary carbocation.

  • Loss of an Isopropyl Radical (•C₃H₇): Cleavage of the N-isopropyl bond would result in the loss of an isopropyl radical.

  • Loss of a Chlorine Radical (•Cl): The cleavage of the C-Cl bond can also occur.

  • Loss of HCN: A characteristic fragmentation for pyridine-containing rings is the loss of hydrogen cyanide.

Experimental Protocol for Mass Spectrometry Data Acquisition

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis A_ms Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile) B_ms Infuse the sample solution into the mass spectrometer (e.g., via direct infusion or LC-MS) C_ms Acquire data in positive ion mode using ESI or EI B_ms->C_ms D_ms For HRMS, use a high-resolution instrument (e.g., TOF or Orbitrap) C_ms->D_ms E_ms Process the raw data to obtain the mass spectrum F_ms Identify the molecular ion peak and its isotopic pattern E_ms->F_ms G_ms Propose structures for the major fragment ions F_ms->G_ms

Caption: Experimental workflow for mass spectrometry data acquisition and analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR and mass spectrometry is essential for its unambiguous identification and characterization. This guide provides a robust framework for predicting, acquiring, and interpreting the spectral data for this molecule. The presented protocols, based on established scientific principles and best practices, ensure the generation of high-quality, reliable data, which is fundamental for advancing research and development in medicinal chemistry.

References

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (n.d.).
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.).
  • The Chemistry of 7-Chloro-1H-pyrrolo[2,3-c]pyridine: Synthesis and Applications. (n.d.).
  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. (n.d.). National Institutes of Health.
  • 7-Azaindole (271-63-6) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. (2023). ACS Medicinal Chemistry Letters.
  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.
  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2025). ResearchGate.
  • 1H- and 13C-NMR chemical shifts for compound 7. (n.d.). ResearchGate.
  • Mass Spectrometry: Fragmentation. (n.d.).
  • 7-Chloro-1H-pyrrolo 2,3-c pyridine. (n.d.). Sigma-Aldrich.
  • mass spectra - fragmentation patterns. (n.d.). Chemguide.
  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh.
  • 7-chloro-1-methyl-1h-pyrrolo[2,3-c]pyridine. (n.d.). PubChemLite.

Sources

Introduction: The Emergence of the Pyrrolo[2,3-c]pyridine Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the mechanism of action of 7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine derivatives.

The 1H-pyrrolo[2,3-c]pyridine scaffold, an aza-analog of the indole nucleus, represents a privileged structure in modern medicinal chemistry. Its ability to mimic the purine core of ATP enables it to interact with a wide array of biological targets, most notably protein kinases. The specific derivative class, this compound, is characterized by key substitutions that are hypothesized to enhance target specificity and improve pharmacokinetic properties. The 7-chloro group can form halogen bonds and occupy hydrophobic pockets, while the 1-isopropyl group can provide steric hindrance to orient the molecule within a binding site.

While extensive public data on this specific derivative class is emerging, the structural similarities to known kinase inhibitors allow for the formulation of a robust, testable hypothesis regarding their mechanism of action. This guide will, therefore, serve a dual purpose: first, to propose a plausible mechanism of action grounded in established biochemical principles, and second, to provide a comprehensive experimental framework for the validation of this mechanism, designed for researchers and drug development professionals.

Part 1: A Hypothesis-Driven Approach to the Mechanism of Action

Based on a thorough analysis of the 1H-pyrrolo[2,3-c]pyridine core and its prevalence in kinase inhibitor design, the primary hypothesis is that This compound derivatives function as ATP-competitive protein kinase inhibitors.

Structural Rationale for Kinase Inhibition

Protein kinases utilize ATP to phosphorylate substrate proteins, a fundamental process in cellular signaling. The pyrrolo[2,3-c]pyridine core acts as a "hinge-binding" motif, forming critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the adenine portion of ATP. This interaction is a hallmark of many potent kinase inhibitors.

The proposed interactions are as follows:

  • Hinge-Binding: The nitrogen atoms within the pyrrolo-pyridine ring system are predicted to form one or more hydrogen bonds with the kinase hinge region.

  • Hydrophobic Interactions: The isopropyl group at the N1 position is likely to occupy a hydrophobic pocket adjacent to the hinge, enhancing binding affinity.

  • Halogen Bonding: The chlorine atom at the 7-position can engage in halogen bonding or other hydrophobic interactions, contributing to selectivity and potency.

Hypothesized Target: The Janus Kinase (JAK) Family

Given the structural features, a plausible primary target for this class of compounds is the Janus Kinase (JAK) family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2). The JAK-STAT signaling pathway is a critical regulator of the immune system, and its dysregulation is implicated in numerous autoimmune diseases and cancers. Several approved and clinical-stage JAK inhibitors feature core structures with similarities to the pyrrolo[2,3-c]pyridine scaffold.

The hypothesized signaling pathway is as follows:

  • A cytokine (e.g., interleukin) binds to its receptor, causing receptor dimerization and activation of receptor-associated JAKs.

  • Activated JAKs phosphorylate each other (trans-phosphorylation) and then phosphorylate the intracellular tails of the cytokine receptors.

  • These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins.

  • JAKs then phosphorylate the recruited STATs.

  • Phosphorylated STATs dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation and immunity.

The this compound derivative is hypothesized to bind to the ATP-binding pocket of a JAK protein, preventing the phosphorylation cascade and thus inhibiting downstream gene expression.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding & Dimerization JAK JAK Receptor->JAK 2. JAK Activation STAT_inactive STAT (inactive) JAK->STAT_inactive 3. STAT Phosphorylation Derivative Pyrrolo[2,3-c]pyridine Derivative Derivative->JAK Inhibition STAT_active p-STAT Dimer (active) STAT_inactive->STAT_active 4. Dimerization Gene Target Gene Expression (e.g., Inflammatory Genes) STAT_active->Gene 5. Nuclear Translocation & Gene Regulation

Caption: Hypothesized inhibition of the JAK-STAT signaling pathway.

Part 2: An Experimental Framework for Mechanism of Action Validation

To rigorously test the hypothesis that this compound derivatives are kinase inhibitors, a multi-step experimental plan is required.

Step 1: Target Identification and Engagement

The initial goal is to identify the specific kinase targets and confirm that the compound engages these targets within a cellular environment.

G start Test Compound (Pyrrolo[2,3-c]pyridine derivative) kinome_scan Biochemical Kinase Screen (e.g., KinomeScan) start->kinome_scan data_analysis Data Analysis: Identify High-Affinity Hits kinome_scan->data_analysis hits Putative Kinase Targets (e.g., JAK1, JAK2) data_analysis->hits cetsa Cellular Thermal Shift Assay (CETSA) - Confirm Target Engagement in Cells hits->cetsa validated_target Validated Cellular Target cetsa->validated_target

Caption: Experimental workflow for target identification and validation.

This experiment aims to identify which kinases from a large panel bind to the test compound.

  • Objective: To quantitatively measure the binding interactions of the test compound against a comprehensive panel of human kinases.

  • Methodology: Utilize a commercial competition binding assay platform (e.g., DiscoverX KINOMEscan™).

  • Procedure:

    • The test compound is incubated at a fixed concentration (e.g., 1 µM) with a panel of DNA-tagged kinases.

    • An immobilized, active-site directed ligand is added to the mixture.

    • The amount of kinase captured on the solid support is measured via quantitative PCR of the DNA tag. A lower amount of captured kinase indicates stronger competition from the test compound.

  • Data Analysis: Results are typically presented as a percentage of control (%Ctrl), where a lower number signifies stronger binding. Hits are defined as kinases showing significant inhibition (e.g., >90% inhibition or a low dissociation constant, Kd).

Table 1: Example Kinase Screening Data

Kinase Target% Control @ 1 µMDissociation Constant (Kd) in nM
JAK1 2.1 15
JAK2 3.5 28
TYK2 10.2 110
ABL185.4>10,000
EGFR92.1>10,000

This experiment confirms that the compound binds to its putative target in intact cells.

  • Objective: To measure the thermal stabilization of a target protein upon ligand binding in a cellular lysate or intact cells.

  • Methodology: Based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.

  • Procedure:

    • Culture cells (e.g., a human cell line expressing the target kinase) and treat one group with the test compound and another with a vehicle control.

    • Heat the cell lysates or intact cells across a range of temperatures (e.g., 40°C to 70°C).

    • Cool the samples and separate the soluble protein fraction from the precipitated (denatured) fraction by centrifugation.

    • Analyze the amount of soluble target protein remaining at each temperature using Western Blotting.

  • Data Analysis: A positive result is a shift in the melting curve to a higher temperature for the compound-treated group, indicating target stabilization.

Step 2: Cellular Pathway and Phenotypic Analysis

Once a target is validated, the next step is to determine if target engagement translates into modulation of the downstream signaling pathway and a measurable cellular effect.

  • Objective: To measure the inhibition of JAK-mediated STAT phosphorylation in a cellular context.

  • Procedure:

    • Culture a cytokine-responsive cell line (e.g., TF-1 cells).

    • Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with a relevant cytokine (e.g., IL-6 or GM-CSF) for a short period (e.g., 15-30 minutes) to activate the JAK-STAT pathway.

    • Lyse the cells and separate proteins by SDS-PAGE.

    • Transfer proteins to a membrane and probe with antibodies specific for phosphorylated STAT (p-STAT) and total STAT (as a loading control).

  • Data Analysis: Quantify the band intensities. A potent compound will show a dose-dependent decrease in the p-STAT/total STAT ratio. This data can be used to calculate an IC50 value, representing the concentration of compound required to inhibit the pathway by 50%.

  • Objective: To determine if inhibiting the target pathway results in a functional cellular outcome, such as inhibiting the proliferation of cancer cells dependent on that pathway.

  • Procedure:

    • Seed cells from a cancer cell line known to be dependent on JAK-STAT signaling (e.g., some leukemias or lymphomas) in 96-well plates.

    • Treat the cells with a serial dilution of the test compound.

    • Incubate for a period of 48-72 hours.

    • Measure cell viability using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Plot cell viability against compound concentration to generate a dose-response curve and calculate the GI50 (concentration for 50% growth inhibition).

Table 2: Example Cellular Assay Data

Assay TypeCell LineIC50 / GI50 (nM)
p-STAT3 InhibitionTF-145
Cell ProliferationHEL 92.1.7120
Step 3: Biochemical Mode of Inhibition

The final step is to biochemically characterize the precise mechanism of enzyme inhibition.

  • Objective: To determine if the compound inhibits the kinase by competing with ATP.

  • Procedure:

    • Use a purified, recombinant kinase enzyme.

    • Set up a series of reactions measuring kinase activity (e.g., via a luminescence-based assay that quantifies ATP consumption).

    • In the first set of experiments, hold the inhibitor concentration constant and vary the concentration of the ATP substrate. Repeat this for several different inhibitor concentrations.

    • Measure the initial reaction velocity (V₀) for each condition.

  • Data Analysis: Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[ATP]).

    • Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged, but the apparent Km increases). This result would confirm the initial hypothesis.

    • Non-competitive Inhibition: The lines will intersect on the x-axis (Km is unchanged, but Vmax decreases).

    • Uncompetitive Inhibition: The lines will be parallel.

G cluster_competitive Competitive Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES +S EI Enzyme-Inhibitor Complex (EI) E->EI +I S Substrate (S) (e.g., ATP) I Inhibitor (I) ES->E -S P Product (P) ES->P k_cat EI->E -I

Caption: Diagram of competitive inhibition, where the inhibitor and substrate compete for the same binding site.

Conclusion and Future Directions

This guide outlines a scientifically rigorous, hypothesis-driven approach to elucidating the mechanism of action for this compound derivatives. By postulating that these compounds act as ATP-competitive kinase inhibitors, likely targeting the JAK family, we have established a clear and testable framework. The successful execution of the described experimental plan—from broad kinase screening and cellular target engagement to pathway analysis and biochemical characterization—would provide a comprehensive understanding of the compound's mechanism.

Positive results from these studies would pave the way for further preclinical development, including:

  • Structure-Activity Relationship (SAR) Studies: To optimize potency and selectivity.

  • Off-Target Profiling: To identify potential safety liabilities.

  • In Vivo Efficacy Studies: To test the therapeutic hypothesis in animal models of disease.

By systematically validating the mechanism of action, research and development teams can confidently advance promising compounds from this novel chemical class toward clinical applications.

References

  • KINOMEscan™ Technology: DiscoverX (now part of Eurofins). [A commercial service for kinase inhibitor profiling. The general methodology is widely published.] URL: https://www.eurofinsdiscoveryservices.com/
  • Cellular Thermal Shift Assay (CETSA): Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. URL: https://www.science.org/doi/10.1126/science.1233606
  • Western Blotting Protocols: Abcam. [Provides standard, validated protocols for Western Blotting.] URL: https://www.abcam.com/protocols/western-blot-protocol
  • CellTiter-Glo® Luminescent Cell Viability Assay: Promega Corporation. [Technical manual for a widely used cell proliferation assay.] URL: https://www.promega.com/products/cell-health-assays/cell-viability-and-cytotoxicity-assays/celltiter-glo-luminescent-cell-viability-assay/
  • Enzyme Kinetics and Inhibition: Copeland, R. A. (2000). Enzymes: A Practical Introduction to Structure, Mechanism, and Data Analysis. Wiley-VCH. [A standard textbook on enzyme kinetics.] URL: https://www.wiley.com/en-us/Enzymes%3A+A+Practical+Introduction+to+Structure%2C+Mechanism%2C+and+Data+Analysis%2C+2nd+Edition-p-9780471359294
  • JAK-STAT Signaling Pathway Review: O'Shea, J. J., & Plenge, R. (2012). JAK and STAT signaling molecules in immunoregulation and immune-mediated disease. Immunity. URL: https://www.cell.com/immunity/fulltext/S1074-7613(12)00457-X

"solubility of 7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine in organic solvents"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of active pharmaceutical ingredients (APIs) in organic solvents is a critical parameter in drug development, influencing everything from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a substituted azaindole of interest in medicinal chemistry. Due to the limited publicly available experimental data for this specific compound, this guide synthesizes information from analogous structures, theoretical principles, and established experimental protocols to provide a robust framework for researchers. We will delve into the molecular factors governing its solubility, present data from related compounds, and offer a detailed methodology for empirical solubility determination.

Introduction: The Significance of Solubility for Novel Heterocycles

This compound belongs to the azaindole class of heterocyclic compounds. Azaindoles are recognized as important bioisosteres of indoles and are frequently investigated in medicinal chemistry for their potential to modulate kinase activity and other biological targets.[1][2] The introduction of a chlorine atom and an isopropyl group to the 7-azaindole scaffold significantly alters its physicochemical properties, including its solubility.

Understanding the solubility of this compound in a range of organic solvents is paramount for:

  • Reaction Chemistry: Ensuring the compound remains in solution for subsequent synthetic transformations.

  • Crystallization and Purification: Selecting appropriate anti-solvents for effective purification.

  • Formulation Development: Identifying suitable solvent systems for preclinical and clinical formulations.

  • Analytical Method Development: Preparing stock solutions for HPLC, NMR, and other analytical techniques.

This guide will provide the foundational knowledge for approaching the solubility assessment of this molecule in a systematic and scientifically rigorous manner.

Molecular Structure and its Influence on Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This is a function of the intermolecular forces between the solute and solvent molecules. Let's dissect the structure of this compound to anticipate its solubility behavior.

  • 7-Azaindole Core: The pyrrolo[2,3-c]pyridine core is a polar heterocyclic system capable of hydrogen bonding via the pyrrole N-H. The pyridine nitrogen can also act as a hydrogen bond acceptor. This core structure contributes to its potential solubility in polar solvents. However, the fused aromatic system also imparts a degree of hydrophobicity. Studies on the parent 7-azaindole scaffold have shown that it can enhance aqueous solubility compared to its indole counterpart, though overall solubility can still be poor.[1]

  • 7-Chloro Substituent: The chlorine atom is an electron-withdrawing group that increases the molecule's polarity and can participate in dipole-dipole interactions. The presence of a halogen can also introduce specific interactions with certain solvents.

  • 1-Isopropyl Substituent: The isopropyl group at the N-1 position is a nonpolar, aliphatic moiety. This group will increase the lipophilicity of the molecule, thereby favoring solubility in nonpolar organic solvents. It also sterically hinders the pyrrole nitrogen, potentially reducing its ability to act as a hydrogen bond donor.

Anticipated Solubility Profile: Based on this analysis, this compound is expected to exhibit a mixed solubility profile. Its polar azaindole core and chloro-substituent suggest solubility in polar aprotic solvents like DMSO and DMF, and potentially in polar protic solvents like ethanol and methanol. The nonpolar isopropyl group will likely enhance its solubility in less polar solvents like dichloromethane and ethyl acetate compared to the unsubstituted parent compound. A related compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is noted to be soluble in DMSO, ethyl acetate, and methanol, which supports this hypothesis.[3]

Solubility Data of Structurally Related Compounds

While direct experimental data for the target compound is scarce, examining the solubility of related azaindole derivatives provides valuable insights.

CompoundSolvent(s)SolubilityReference
7-Azaindole Ethanol, Isopropanol, n-Propanol, Methanol, Ethyl Acetate, Acetone, Acetonitrile, n-Hexane, TetrahydrofuranQuantitative data available across a range of temperatures.[4]
A 7-azaindole derivative (compound 9a in the study) Methanol, AcetoneExceptionally low solubility.[1]
Various Azaindole Derivatives Aqueous bufferEnhanced solubility (419 to 936 µg/mL) compared to the indole counterpart (16 µg/mL).[2]
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine DMSO, DMF, EthanolSoluble.[5]

This data suggests that while the azaindole core can improve aqueous solubility over indoles, solubility in organic solvents can be highly variable and dependent on the specific substitution pattern. The "exceptionally low solubility" of a 7-azaindole derivative in common polar protic solvents like methanol and acetone highlights the importance of empirical testing.[1]

Recommended Solvents for Solubility Screening

Based on the theoretical analysis and data from related compounds, the following solvents are recommended for an initial solubility screening of this compound. They cover a range of polarities and functionalities.

  • Polar Aprotic Solvents:

    • Dimethyl Sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

    • Acetonitrile (ACN)

    • Acetone

  • Polar Protic Solvents:

    • Methanol (MeOH)

    • Ethanol (EtOH)

    • Isopropanol (IPA)

  • Less Polar Solvents:

    • Dichloromethane (DCM)

    • Ethyl Acetate (EtOAc)

    • Tetrahydrofuran (THF)

Experimental Protocol for Thermodynamic Solubility Determination

To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The following is a detailed, step-by-step methodology for determining the thermodynamic solubility of this compound.

Objective: To determine the equilibrium solubility of the test compound in a selected solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions: a. Add an excess amount of the solid compound to a vial. The excess should be visually apparent. b. Add a known volume of the selected solvent to the vial. c. Tightly cap the vial to prevent solvent evaporation.

  • Equilibration: a. Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). b. Agitate the samples for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure thermodynamic equilibrium is reached.

  • Sample Preparation for Analysis: a. After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. b. Carefully withdraw a sample of the supernatant using a syringe. c. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles. d. Dilute the filtered sample with a known volume of a suitable solvent (usually the mobile phase of the HPLC method) to bring the concentration within the calibration range of the analytical method.

  • Quantitative Analysis by HPLC: a. Prepare a series of standard solutions of the compound of known concentrations. b. Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration. c. Inject the diluted sample of the saturated solution into the HPLC system. d. Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility: a. Calculate the original concentration in the saturated solution by multiplying the concentration of the diluted sample by the dilution factor. b. Express the solubility in appropriate units, such as mg/mL or mol/L.

Visual Workflow for Solubility Determination

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sampling 3. Sampling & Filtration cluster_analysis 4. Analysis cluster_calc 5. Calculation A Add excess solid compound to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Settle undissolved solid C->D E Filter supernatant (0.22 µm filter) D->E F Dilute filtrate E->F H Analyze standards and sample by HPLC F->H G Prepare calibration standards G->H I Determine concentration from calibration curve H->I J Calculate original concentration (Solubility) I->J

Caption: Experimental workflow for thermodynamic solubility determination.

Advanced Solubility Prediction

In the absence of experimental data, computational models can provide initial estimates of solubility.[6] These methods, ranging from quantitative structure-property relationship (QSPR) models to more rigorous physics-based approaches, use molecular descriptors to predict solubility in various solvents.[7][8] While these predictions are valuable for prioritizing solvents for experimental screening, they should not replace empirical determination. The complexity of solute-solvent interactions, especially for novel and complex molecules, often limits the accuracy of in silico predictions.[6][9]

Conclusion

References

  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC. PubMed Central. Available at: [Link]

  • Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K. Semantic Scholar. Available at: [Link]

  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC. NIH. Available at: [Link]

  • 7-Chloro-1H-pyrrolo[3,2-b]pyridine. PubChem. Available at: [Link]

  • 7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one. PubChem. Available at: [Link]

  • Predicting drug solubility in organic solvents mixtures. Unipd. Available at: [Link]

  • Prediction of Solubility of Drugs and Other Compounds in Organic Solvents. Scilit. Available at: [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. ResearchGate. Available at: [Link]

  • Photophysical behavior of a novel 4-aza-indole derivative in different solvents: reverse solvatochromism. ResearchGate. Available at: [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC. PubMed Central. Available at: [Link]

  • Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem. Available at: [Link]

  • Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Google Patents.
  • Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. Beilstein Journals. Available at: [Link]

  • Biological activity and material applications of 7-azaindole derivatives. ResearchGate. Available at: [Link]

  • 7-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | 867034-08-0. J&K Scientific. Available at: [Link]

  • Cas 3680-69-1,4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. lookchem. Available at: [Link]

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The Strategic Evolution of a Privileged Scaffold: A Technical Guide to 7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-azaindole nucleus, a bioisostere of indole, represents a "privileged scaffold" in medicinal chemistry, underpinning the development of numerous therapeutic agents.[1] This technical guide delves into the synthesis, characterization, and potential biological evaluation of a specific analog, 7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine, and its derivatives. We provide a comprehensive exploration of the rationale behind its design, detailed experimental protocols for its synthesis and bioactivity screening, and a forward-looking perspective on its potential applications in drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of novel heterocyclic compounds.

Introduction: The 7-Azaindole Core - A Foundation for Therapeutic Innovation

The fusion of a pyrrole and a pyridine ring to form the 1H-pyrrolo[2,3-c]pyridine, or 7-azaindole, scaffold has garnered significant interest in pharmaceutical research.[2] This heterocyclic system mimics the structure of endogenous molecules, allowing it to interact with a wide array of biological targets. Its derivatives have demonstrated a remarkable breadth of biological activities, including but not limited to, kinase inhibition, antiviral properties, and antagonism of chemokine receptors.[1][3] The nitrogen atom in the pyridine ring introduces a key hydrogen bond acceptor site, enhancing binding affinities to various enzymes and receptors.[4]

The strategic placement of substituents on the 7-azaindole core allows for the fine-tuning of its physicochemical and pharmacological properties. The introduction of a chlorine atom at the 7-position, for instance, provides a handle for further synthetic modifications through nucleophilic aromatic substitution, expanding the accessible chemical space.[3] Concurrently, N-alkylation of the pyrrole ring can significantly impact the molecule's lipophilicity, metabolic stability, and target engagement.[5] This guide focuses on the deliberate combination of these features in the form of this compound, a novel analog with predicted therapeutic potential.

Synthesis and Characterization of this compound

The synthesis of the target compound commences with the commercially available starting material, 7-chloro-1H-pyrrolo[2,3-c]pyridine. The primary synthetic challenge lies in the selective N-alkylation of the pyrrole nitrogen.

Synthetic Strategy: N-Alkylation

The N-alkylation of azaindoles can be achieved under various conditions. A common and effective method involves the use of a suitable base to deprotonate the pyrrole nitrogen, followed by reaction with an alkyl halide.[6]

Diagram 1: Proposed Synthesis of this compound

G start 7-chloro-1H-pyrrolo[2,3-c]pyridine product This compound start->product N-isopropylation reagents 2-iodopropane, NaH DMF, 0 °C to rt reagents->start

Caption: Synthetic route for the N-isopropylation of 7-chloro-1H-pyrrolo[2,3-c]pyridine.

Detailed Experimental Protocol

Materials:

  • 7-chloro-1H-pyrrolo[2,3-c]pyridine (CAS: 357263-41-3)[7][8]

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 2-iodopropane

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 7-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should be observed.

  • Add 2-iodopropane (1.5 equivalents) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Predicted Physicochemical Properties

Computational tools can provide valuable insights into the drug-like properties of novel compounds.[9][10] The predicted physicochemical properties of this compound are summarized in the table below. These predictions are useful for guiding further development and formulation efforts.[11][]

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 194.66 g/mol Adherence to Lipinski's Rule of Five (<500 Da) suggests good potential for oral bioavailability.
cLogP 2.85Indicates moderate lipophilicity, which is often correlated with good membrane permeability.[13]
Topological Polar Surface Area (TPSA) 15.79 ŲA low TPSA value suggests good potential for blood-brain barrier penetration.
Hydrogen Bond Donors 0The absence of N-H protons can improve metabolic stability.
Hydrogen Bond Acceptors 2The pyridine nitrogen and pyrrole nitrogen can participate in hydrogen bonding with biological targets.

Table 1: Predicted physicochemical properties of this compound.

Biological Evaluation: A Roadmap for Discovery

Given the broad spectrum of activity exhibited by 7-azaindole derivatives, a tiered approach to biological evaluation is recommended. Initial screening should focus on areas where this scaffold has shown significant promise, such as kinase inhibition and anticancer activity.[2][14]

Kinase Inhibitor Screening

Many 7-azaindole derivatives are potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.[15][16][17]

Diagram 2: Kinase Inhibitor Screening Workflow

G A Synthesized Compound (this compound) B Broad Panel Kinase Screen (e.g., KINOMEscan®) A->B C Identify Primary Hits (Kinases with significant inhibition) B->C D Dose-Response Assays (Determine IC₅₀ values for primary hits) C->D E Cell-Based Assays (Confirm target engagement and cellular activity) D->E F Lead Optimization E->F

Caption: A streamlined workflow for identifying and validating kinase inhibitory activity.

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

A competitive binding assay, such as the KINOMEscan® platform, can be employed for broad kinase profiling.[18] This technology measures the ability of a test compound to compete with an immobilized ligand for binding to a panel of kinases.

  • The test compound is incubated with a specific kinase from a diverse panel and a proprietary, immobilized ligand.

  • The amount of kinase bound to the solid support is quantified, typically using qPCR.

  • A reduction in the amount of bound kinase in the presence of the test compound indicates binding and potential inhibition.

  • Results are often expressed as a percentage of control, allowing for the identification of primary hits.

For promising hits, follow-up dose-response studies are crucial to determine the half-maximal inhibitory concentration (IC₅₀).

Anticancer Activity: Cell Viability Assays

The antiproliferative effects of the synthesized compound and its derivatives can be assessed using standard cell viability assays, such as the MTT or XTT assay.[19][20][21][22]

Experimental Protocol: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., a panel of cell lines representing different cancer types) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

In Vitro ADME Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for the successful development of a drug candidate.[23][24][25][26][27]

AssayPurposeGeneral Protocol
Metabolic Stability To assess the compound's susceptibility to metabolism by liver enzymes.Incubate the test compound with liver microsomes or hepatocytes and measure the decrease in the parent compound concentration over time using LC-MS/MS.
Plasma Stability To evaluate the compound's stability in plasma.Incubate the test compound in plasma from different species (e.g., human, mouse, rat) and analyze for degradation over time by LC-MS/MS.[26]
Plasma Protein Binding To determine the extent to which the compound binds to plasma proteins.Use techniques like equilibrium dialysis or ultrafiltration to separate the bound and unbound fractions of the compound in plasma, followed by quantification with LC-MS/MS.
CYP450 Inhibition To identify potential drug-drug interactions by assessing the compound's ability to inhibit major cytochrome P450 enzymes.Incubate the test compound with human liver microsomes and specific CYP450 probe substrates. Measure the inhibition of the formation of the probe substrate's metabolite.

Table 2: Key in vitro ADME assays for early-stage drug discovery.

Structural Analogs and Future Directions

The this compound scaffold serves as a versatile template for the generation of a library of analogs with diverse biological activities. The chlorine atom at the 7-position is a key functional group for introducing further structural diversity via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Diagram 3: Potential Diversification of the this compound Scaffold

G core This compound suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) core->suzuki C-C Bond Formation buchwald Buchwald-Hartwig Amination (Amines) core->buchwald C-N Bond Formation cyanation Cyanation (e.g., Zn(CN)₂) core->cyanation C-C Bond Formation

Sources

In Silico Evaluation of 7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine: A Technical Guide for Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Rationale for In Silico First Approach

The journey of a drug from concept to clinic is long, arduous, and fraught with high attrition rates. A significant portion of these failures can be attributed to suboptimal pharmacokinetic properties or unforeseen toxicity.[5][6] Computational methods, or in silico modeling, offer a powerful paradigm to de-risk and accelerate the early stages of drug discovery by predicting the biological and pharmacological profile of a compound before its synthesis.[2][7][8] This "fail fast, fail cheap" approach allows for the prioritization of candidates with the highest probability of success.

The core scaffold, 7-chloro-1H-pyrrolo[2,3-c]pyridine, is a versatile intermediate in medicinal chemistry, frequently employed in the synthesis of novel kinase inhibitors.[4] Protein kinases are a critical class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[9] The addition of an isopropyl group at the N1 position of the pyrrole ring in 7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine may influence its binding affinity, selectivity, and pharmacokinetic properties. This guide will therefore use this novel compound as a case study to illustrate a comprehensive in silico evaluation workflow.

Foundational Analysis: Physicochemical and Druglikeness Profiling

Before embarking on complex computational simulations, a foundational analysis of the compound's basic physicochemical properties is essential. These properties are critical determinants of a molecule's "druglikeness" and can be predictive of its future success as a therapeutic agent.

Molecular Descriptors and Druglikeness Prediction

We will begin by calculating key molecular descriptors for this compound. These descriptors are often evaluated against established rules of thumb for oral bioavailability, such as Lipinski's Rule of Five.

PropertyPredicted ValueLipinski's Rule of Five Compliance
Molecular Weight~194.67 g/mol Yes (< 500)
LogP (octanol-water partition coefficient)~2.5Yes (< 5)
Hydrogen Bond Donors0Yes (< 5)
Hydrogen Bond Acceptors2Yes (< 10)
Topological Polar Surface Area (TPSA)~15.8 ŲYes (< 140 Ų)

These values are estimations and should be calculated using reliable cheminformatics software.

The predicted properties of this compound suggest good oral bioavailability and membrane permeability.

Target Identification and Validation

Given that the parent scaffold is a known precursor for kinase inhibitors, our primary hypothesis is that this compound will also target the ATP-binding site of protein kinases.[9][10] For the purpose of this guide, we will select a well-characterized and disease-relevant kinase, such as a member of the Fibroblast Growth Factor Receptor (FGFR) family, which are known to be implicated in various cancers.[11]

Structure-Based Drug Design: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[12] This method is instrumental in understanding the binding mode and estimating the binding affinity of a compound.[13][14]

Molecular Docking Workflow

The following diagram outlines the key steps in a typical molecular docking experiment.

G cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis p1 Retrieve Protein Structure (e.g., from PDB) p2 Prepare Protein: - Remove water & heteroatoms - Add hydrogens - Assign charges p1->p2 g1 Define Binding Site (Grid Box Generation) p2->g1 l1 Generate Ligand 3D Structure l2 Prepare Ligand: - Assign charges - Define rotatable bonds l1->l2 l2->g1 d1 Run Docking Algorithm (e.g., AutoDock Vina) g1->d1 a1 Analyze Docking Poses d1->a1 a2 Calculate Binding Affinity (Scoring Function) a1->a2 a3 Visualize Interactions (e.g., hydrogen bonds, hydrophobic interactions) a2->a3

Figure 1: A generalized workflow for molecular docking experiments.
Detailed Protocol for Molecular Docking using AutoDock Vina

This protocol provides a step-by-step guide for performing molecular docking with AutoDock Vina, a widely used open-source docking program.[15]

  • Protein Preparation :

    • Download the 3D structure of the target kinase from the Protein Data Bank (PDB).

    • Using molecular modeling software (e.g., UCSF Chimera, PyMOL), remove water molecules, co-factors, and any existing ligands.[15]

    • Add polar hydrogens and assign charges (e.g., Gasteiger charges).

    • Save the prepared protein in the .pdbqt format.[16]

  • Ligand Preparation :

    • Generate the 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • Perform energy minimization of the ligand structure.

    • Assign Gasteiger charges and define rotatable bonds.

    • Save the prepared ligand in the .pdbqt format.[16]

  • Grid Box Definition :

    • Identify the ATP-binding site of the kinase. This can be inferred from the position of a co-crystallized ligand or from literature.

    • Define a grid box that encompasses the entire binding site. The size and center of the grid box are crucial parameters that will define the search space for the docking algorithm.[16]

  • Running the Docking Simulation :

    • Use the AutoDock Vina command-line interface to run the docking simulation, specifying the prepared protein, ligand, and grid box parameters.

  • Analysis of Results :

    • AutoDock Vina will generate multiple binding poses for the ligand, each with a corresponding binding affinity score (in kcal/mol). The lower the binding affinity, the more favorable the interaction.

    • Visualize the top-ranked binding poses in the context of the protein's binding site to analyze key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

Elucidating Dynamic Behavior: Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and the conformational changes that may occur over time.[10]

Molecular Dynamics Simulation Workflow

The following diagram illustrates a typical workflow for an MD simulation using GROMACS, a versatile and widely used MD engine.[17][18][19][20]

G cluster_setup System Setup cluster_equilibration Equilibration cluster_production Production MD cluster_analysis Trajectory Analysis s1 Prepare Protein-Ligand Complex (from docking results) s2 Choose Force Field s1->s2 s3 Define Simulation Box & Solvate with Water s2->s3 s4 Add Ions to Neutralize System s3->s4 e1 Energy Minimization s4->e1 e2 NVT Equilibration (Constant Volume & Temperature) e1->e2 e3 NPT Equilibration (Constant Pressure & Temperature) e2->e3 p1 Run Production MD Simulation e3->p1 a1 RMSD & RMSF Analysis p1->a1 a2 Radius of Gyration a1->a2 a3 Hydrogen Bond Analysis a1->a3 a4 Binding Free Energy Calculation (e.g., MM/PBSA) a1->a4

Figure 2: A comprehensive workflow for molecular dynamics simulations.
Detailed Protocol for GROMACS MD Simulation

This protocol outlines the key stages of an MD simulation.

  • System Preparation :

    • The starting structure is the best-ranked pose from the molecular docking experiment.

    • A suitable force field (e.g., AMBER, CHARMM) must be chosen to describe the interatomic interactions.

    • The protein-ligand complex is placed in a periodic boundary box of a defined shape (e.g., cubic, dodecahedron) and solvated with a pre-equilibrated water model (e.g., TIP3P).

    • Ions (e.g., Na+, Cl-) are added to neutralize the system's overall charge.[21]

  • Energy Minimization :

    • The potential energy of the initial system is minimized to remove steric clashes and unfavorable geometries.[21]

  • Equilibration :

    • The system is gradually brought to the desired temperature and pressure through a two-step equilibration process.

      • NVT (Canonical Ensemble) : The system is heated to the target temperature while keeping the volume constant.[21]

      • NPT (Isothermal-Isobaric Ensemble) : The pressure is coupled to a barostat to bring the system to the target pressure while maintaining a constant temperature.[21]

  • Production MD :

    • Once the system is well-equilibrated, the production MD simulation is run for a desired length of time (typically tens to hundreds of nanoseconds). Trajectory data (atomic coordinates over time) is saved at regular intervals.

  • Trajectory Analysis :

    • The resulting trajectory is analyzed to understand the dynamic behavior of the protein-ligand complex. Key analyses include:

      • Root Mean Square Deviation (RMSD) : To assess the stability of the protein and ligand over time.

      • Root Mean Square Fluctuation (RMSF) : To identify flexible regions of the protein.

      • Hydrogen Bond Analysis : To monitor the formation and breaking of hydrogen bonds between the ligand and protein.

      • Binding Free Energy Calculations (e.g., MM/PBSA) : To obtain a more accurate estimation of the binding affinity.

Predicting Pharmacokinetic and Toxicity Profiles: ADMET Analysis

An ideal drug candidate must not only be potent but also possess favorable ADMET properties. In silico ADMET prediction tools have become increasingly sophisticated, leveraging large datasets and machine learning algorithms to forecast a compound's pharmacokinetic and toxicity profile.[5][6][22]

In Silico ADMET Prediction Workflow

G cluster_input Input cluster_prediction ADMET Prediction cluster_output Output i1 Ligand Structure (SMILES or SDF format) p1 Absorption (e.g., Caco-2 permeability, Human Intestinal Absorption) i1->p1 p2 Distribution (e.g., Blood-Brain Barrier Penetration, Plasma Protein Binding) i1->p2 p3 Metabolism (e.g., CYP450 Inhibition/Induction) i1->p3 p4 Excretion (e.g., Renal Clearance) i1->p4 p5 Toxicity (e.g., hERG Inhibition, Ames Mutagenicity, Hepatotoxicity) i1->p5 o1 Predicted ADMET Profile p1->o1 p2->o1 p3->o1 p4->o1 p5->o1 o2 Risk Assessment o1->o2

Figure 3: A workflow for in silico ADMET prediction.
Key ADMET Parameters and Interpretation

A variety of open-access and commercial software can be used for ADMET prediction. It is advisable to use multiple tools to cross-validate the predictions.[5][22]

ParameterPredicted OutcomeImplication for Drug Development
Absorption
Human Intestinal AbsorptionHighGood oral bioavailability
Caco-2 PermeabilityHighGood intestinal absorption
Distribution
Blood-Brain Barrier (BBB) PenetrationLow/HighTarget dependent (low is often desirable to avoid CNS side effects)
Plasma Protein BindingModerateAffects the free concentration of the drug
Metabolism
CYP2D6 InhibitionNon-inhibitorLower risk of drug-drug interactions
CYP3A4 InhibitionNon-inhibitorLower risk of drug-drug interactions
Toxicity
hERG InhibitionNon-inhibitorLower risk of cardiotoxicity
Ames MutagenicityNon-mutagenicLower risk of carcinogenicity
HepatotoxicityLow riskLower risk of liver damage

These are hypothetical predictions and should be generated using validated in silico tools.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for the evaluation of this compound, a novel derivative of a known kinase inhibitor scaffold. By integrating physicochemical profiling, molecular docking, molecular dynamics simulations, and ADMET prediction, we can construct a detailed computational profile of a drug candidate before committing to resource-intensive chemical synthesis and experimental testing.

References

  • Banerjee, P., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. Available at: [Link]

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An In-depth Technical Guide to Exploratory Synthesis Routes for Substituted Pyrrolo[2,3-c]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the Pyrrolo[2,3-c]pyridine Scaffold

The pyrrolo[2,3-c]pyridine, also known as 6-azaindole, represents a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to indole, a cornerstone in numerous biologically active molecules, combined with the introduction of a pyridine nitrogen atom, imparts unique physicochemical properties. This modification can enhance solubility, introduce a hydrogen bond acceptor, and modulate the electronic character of the ring system, offering a powerful tool for fine-tuning drug-target interactions.[1][2][3] Consequently, pyrrolo[2,3-c]pyridines are integral components of a wide range of therapeutic agents, including kinase inhibitors for oncology, antiproliferative agents, and potential treatments for neurodegenerative diseases such as Alzheimer's.[1][2][4] The versatility and significant biological activity of this scaffold have driven extensive research into novel and efficient synthetic methodologies for its construction and derivatization.[3][4] This guide provides an in-depth exploration of key exploratory synthetic routes, offering both mechanistic insights and practical, field-proven protocols for researchers in drug discovery and development.

I. Strategic Approaches to the Pyrrolo[2,3-c]pyridine Core

The construction of the pyrrolo[2,3-c]pyridine core can be broadly categorized into three main strategies, each with its own set of advantages and limitations depending on the desired substitution pattern and the availability of starting materials.[3]

  • Annulation of the Pyrrole Ring onto a Pre-existing Pyridine Core: This is arguably the most common and versatile approach, leveraging the rich chemistry of substituted pyridines.

  • Annulation of the Pyridine Ring onto a Pre-existing Pyrrole Core: This strategy is valuable when complex or sensitive functionality is already present on the pyrrole ring.

  • Synchronous Formation of Both Rings: These methods, often involving multicomponent reactions, can provide rapid access to complex structures from simple precursors.

This guide will focus primarily on the first category, as it encompasses some of the most robust and widely adopted methods in the field. We will delve into classical named reactions adapted for this scaffold, as well as modern transition-metal-catalyzed approaches.

II. Building the Pyrrole Ring on a Pyridine Template: Key Methodologies

A. The Bartoli Indole Synthesis: A Workhorse for 7-Azaindole Construction

The Bartoli reaction is a powerful method for the synthesis of 7-substituted indoles and has been successfully extended to the synthesis of 6-azaindoles. The reaction involves the addition of a vinyl Grignard reagent to a nitro-aromatic compound, in this case, a nitropyridine derivative.

Mechanistic Rationale: The reaction proceeds through a[3][3]-sigmatropic rearrangement of an intermediate formed from the nitroalkene and the Grignard reagent. The choice of a 2-halo-3-nitropyridine is strategic; the halogen at the 2-position can serve as a handle for further functionalization, while the nitro group at the 3-position directs the annulation to form the desired pyrrolo[2,3-c]pyridine isomer. The reaction is known for its tolerance of a variety of functional groups on the vinyl Grignard reagent, allowing for the introduction of diverse substituents at the 2-position of the azaindole core.[3][4]

Typical Reaction Conditions:

Parameter Condition Rationale
Starting Material 2-Halogen-3-nitropyridineReadily available; halogen provides a site for further modification.
Reagent Vinyl magnesium bromideIntroduces the two carbons necessary for the pyrrole ring.
Solvent Tetrahydrofuran (THF) or TolueneAnhydrous conditions are critical for the Grignard reagent.
Temperature -78 °C to room temperatureLow temperature for the initial addition, followed by warming.

Experimental Protocol: Synthesis of a 2-Substituted Pyrrolo[2,3-c]pyridine via the Bartoli Reaction

  • Preparation of the Reaction Vessel: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. The glassware is flame-dried under a stream of nitrogen to ensure anhydrous conditions.

  • Reaction Setup: The 2-halo-3-nitropyridine (1.0 eq) is dissolved in anhydrous THF and the solution is cooled to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: The vinyl magnesium bromide solution (3.0-4.0 eq, typically 1.0 M in THF) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is stirred at -78 °C for 1-2 hours, then allowed to warm slowly to room temperature and stirred overnight.

  • Quenching and Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired 2-substituted pyrrolo[2,3-c]pyridine.

B. Fischer Indole Synthesis: A Classic Route Adapted for Azaindoles

The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, and its application to the synthesis of azaindoles, while sometimes challenging, remains a valuable tool.[5][6] The reaction involves the acid-catalyzed cyclization of a pyridylhydrazone, which is typically formed in situ from a pyridylhydrazine and an appropriate aldehyde or ketone.[7][8]

Mechanistic Rationale: The key step in the Fischer indole synthesis is a[3][3]-sigmatropic rearrangement of the protonated ene-hydrazine tautomer of the pyridylhydrazone.[8] This is followed by the loss of ammonia and aromatization to form the indole ring. The harsh acidic conditions and high temperatures often required can be a limitation, potentially leading to side reactions or decomposition of sensitive substrates.[7] However, modern variations using milder acids or microwave irradiation have expanded the scope of this reaction.[7][9]

Workflow for Fischer Azaindole Synthesis:

Fischer_Indole_Synthesis Start Pyridylhydrazine + Aldehyde/Ketone Hydrazone Formation of Pyridylhydrazone Start->Hydrazone Rearrangement [3,3]-Sigmatropic Rearrangement Hydrazone->Rearrangement Tautomerization Acid Acid Catalyst (e.g., PPA, H2SO4) Acid->Rearrangement Cyclization Cyclization and Elimination of NH3 Rearrangement->Cyclization Product Substituted Pyrrolo[2,3-c]pyridine Cyclization->Product Aromatization

Caption: Workflow of the Fischer indole synthesis for pyrrolo[2,3-c]pyridines.

Experimental Protocol: Synthesis of a 2,3-Disubstituted Pyrrolo[2,3-c]pyridine via Fischer Cyclization

  • Hydrazone Formation (Optional, can be in situ): The pyridylhydrazine (1.0 eq) and the desired ketone or aldehyde (1.1 eq) are dissolved in a suitable solvent such as ethanol. A catalytic amount of acetic acid is added, and the mixture is refluxed for 1-3 hours until hydrazone formation is complete (monitored by TLC). The solvent is then removed under reduced pressure.

  • Cyclization: The crude hydrazone is added portion-wise to pre-heated polyphosphoric acid (PPA) at 140-180 °C with vigorous stirring.

  • Reaction Monitoring: The reaction is monitored by TLC. Upon completion (typically 15-60 minutes), the hot reaction mixture is carefully poured onto crushed ice.

  • Neutralization and Extraction: The acidic aqueous mixture is neutralized with a strong base (e.g., 50% NaOH solution) until pH > 9, keeping the mixture cool in an ice bath. The resulting precipitate is collected by filtration, or the mixture is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The crude product is dried and purified by column chromatography or recrystallization to yield the pure 2,3-disubstituted pyrrolo[2,3-c]pyridine.[10]

C. Modern Palladium-Catalyzed Annulation Strategies

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex heterocyclic systems, including pyrrolo[2,3-c]pyridines. These methods often offer milder reaction conditions, broader substrate scope, and greater functional group tolerance compared to classical methods.

1. Tandem Sonogashira Coupling and Intramolecular Cyclization:

This elegant strategy involves the Sonogashira coupling of a terminal alkyne with a suitably functionalized iodopyridine, followed by an intramolecular cyclization to construct the pyrrole ring.[3] A common starting material is a 3-amino-4-iodopyridine derivative.

Mechanistic Rationale: The Sonogashira coupling, catalyzed by a palladium complex and a copper(I) co-catalyst, forms a C-C bond between the pyridine ring and the alkyne. The resulting 3-amino-4-alkynylpyridine intermediate is then poised for intramolecular cyclization. This cyclization can be promoted by heat or a suitable catalyst, leading to the formation of the pyrrole ring. The choice of protecting groups on the amino function can be critical for the success of the reaction.

2. Direct Annulation of o-Chloroaminopyridines with Aldehydes:

This approach provides a direct route to 2-substituted pyrrolo[2,3-c]pyridines through a palladium-catalyzed reaction between an o-chloroaminopyridine and an aldehyde.[2]

Mechanistic Rationale: The catalytic cycle is thought to involve the oxidative addition of the C-Cl bond to the palladium(0) catalyst, followed by coordination of the aldehyde. A series of steps including migratory insertion and reductive elimination then leads to the formation of the pyrrole ring and regeneration of the active palladium catalyst.

Comparative Overview of Synthetic Strategies:

Strategy Key Precursors Advantages Limitations
Bartoli Synthesis 2-Halo-3-nitropyridines, Vinyl GrignardsGood for 2-substituted derivatives, versatile.Requires stoichiometric organometallic reagents, sensitive to moisture.
Fischer Synthesis Pyridylhydrazines, Aldehydes/KetonesAccess to 2,3-disubstituted products, classic method.Often requires harsh acidic conditions and high temperatures.[7][10]
Sonogashira/Cyclization 3-Amino-4-halopyridines, Terminal AlkynesMilder conditions, good functional group tolerance.Requires multi-step synthesis of precursors.
Direct Annulation o-Chloroaminopyridines, AldehydesAtom-economical, direct access to 2-substituted products.Substrate scope can be limited by the aldehyde component.

III. Functionalization of the Pyrrolo[2,3-c]pyridine Core

Once the core scaffold is synthesized, further diversification is often achieved through functionalization of the pyridine or pyrrole rings. Transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination are invaluable tools for this purpose.[11] For instance, a halogenated pyrrolo[2,3-c]pyridine can be readily converted into a variety of substituted derivatives.

Workflow for Post-Synthesis Functionalization:

Functionalization_Workflow Core Halogenated Pyrrolo[2,3-c]pyridine Suzuki Suzuki-Miyaura Coupling Core->Suzuki Buchwald Buchwald-Hartwig Amination Core->Buchwald Aryl Aryl/Heteroaryl Substituted Suzuki->Aryl Amino Amino Substituted Buchwald->Amino Boronic Boronic Acid/Ester Boronic->Suzuki Amine Amine Amine->Buchwald Pd_cat Pd Catalyst + Ligand + Base Pd_cat->Suzuki Pd_cat->Buchwald

Caption: Post-synthesis functionalization via cross-coupling reactions.

IV. Conclusion and Future Outlook

The synthesis of substituted pyrrolo[2,3-c]pyridines is a dynamic and evolving field, driven by the continued importance of this scaffold in drug discovery. While classical methods like the Bartoli and Fischer syntheses remain relevant, modern transition-metal-catalyzed reactions, including those involving C-H activation, are providing increasingly efficient and elegant solutions for the construction and functionalization of these valuable heterocycles.[12] The choice of synthetic route will always be guided by the specific substitution pattern required, the scale of the synthesis, and the overall strategic goals of the research program. A thorough understanding of the mechanistic underpinnings of each method is paramount for troubleshooting and optimizing these complex chemical transformations. As our understanding of catalysis and reaction mechanisms deepens, we can anticipate the development of even more powerful and selective methods for the synthesis of this important class of molecules.

References

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  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. MDPI.
  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
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Methodological & Application

Application Notes and Protocols: The Strategic Use of 7-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 7-Azaindole Scaffold in Kinase Inhibitor Design

The 7-azaindole (1H-pyrrolo[2,3-c]pyridine) framework is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable ability to serve as a core structural motif for a multitude of biologically active compounds, particularly kinase inhibitors.[1][2] Its bioisosteric relationship with indole allows it to mimic the natural purine core of ATP, enabling competitive binding to the ATP-binding site of various kinases.[2][3] The strategic placement of a nitrogen atom in the pyridine ring of the 7-azaindole scaffold enhances its hydrogen bonding capabilities within the kinase hinge region, a critical interaction for potent inhibition.[2] This unique feature, coupled with the multiple sites available for functionalization, has led to the development of several successful kinase inhibitors, including FDA-approved drugs like vemurafenib (B-Raf inhibitor) and pexidartinib (CSF1R inhibitor).[3]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of a key derivative, 7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine , in the synthesis of next-generation kinase inhibitors. The introduction of the N-isopropyl group can enhance metabolic stability and modulate the physicochemical properties of the final compounds, making this a particularly interesting starting material for drug discovery programs.

Core Application: A Building Block for RAF Kinase Inhibitors

The Ras/Raf/MEK/ERK signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is a hallmark of many human cancers. The Raf family of serine/threonine kinases, particularly B-Raf, are key components of this cascade and represent a major target for anti-cancer drug development. The 7-azaindole scaffold has been successfully employed in the design of potent Raf kinase inhibitors.

The strategic use of this compound as a starting material allows for the introduction of diverse functionalities at the C7 position through cross-coupling reactions, leading to the generation of novel Raf inhibitors.

Experimental Protocols: Synthesis of a Key Kinase Inhibitor Intermediate

This section details the synthesis of a pivotal intermediate, 1-isopropyl-7-(1H-pyrazol-4-yl)-1H-pyrrolo[2,3-c]pyridine , from this compound via a Suzuki-Miyaura cross-coupling reaction. This protocol is adapted from established procedures for the synthesis of Raf kinase inhibitors.

Protocol 1: Suzuki-Miyaura Coupling of this compound with a Pyrazole Boronic Ester

This protocol describes the palladium-catalyzed cross-coupling reaction to form a C-C bond at the C7 position of the 7-azaindole core.

Reaction Scheme:

G cluster_0 Suzuki-Miyaura Coupling start This compound catalyst PdCl2(dppf) Na2CO3, Dioxane/H2O start->catalyst boronic_ester 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole boronic_ester->catalyst product 1-isopropyl-7-(1H-pyrazol-4-yl)-1H-pyrrolo[2,3-c]pyridine catalyst->product

A representative Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water, degassed

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 equiv), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 equiv), and sodium carbonate (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under the inert atmosphere, add PdCl₂(dppf) (0.05 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Reaction: Stir the mixture at a raised temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired product, 1-isopropyl-7-(1H-pyrazol-4-yl)-1H-pyrrolo[2,3-c]pyridine.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to catalyst deactivation and reduced reaction efficiency.

  • Degassed Solvents: Removing dissolved oxygen from the solvents is crucial for maintaining the catalytic activity of the palladium complex.

  • Base (Na₂CO₃): The base is essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle, facilitating the transfer of the pyrazole group from boron to palladium.

  • Ligand (dppf): The dppf ligand stabilizes the palladium center and promotes the key steps of oxidative addition and reductive elimination in the catalytic cycle.

Data Presentation: Kinase Inhibitory Profile

While specific IC₅₀ values for kinase inhibitors derived directly from this compound are proprietary and often found within patent literature, the 7-azaindole scaffold is a well-established pharmacophore for potent kinase inhibition. The table below presents representative data for various 7-azaindole derivatives against different kinases to illustrate the potential of this scaffold.

Kinase Target7-Azaindole Derivative TypeIC₅₀ (nM)
B-Raf (V600E)Substituted 7-azaindole13
CDK22,5-disubstituted-7-azaindole3
JAK2C-3 aryl-7-azaindole260
PI3Kγ7-azaindole isoindolinone7
Cdc71H-pyrrolo[2,3-b]pyridine derivative7

Note: The IC₅₀ values are sourced from various scientific publications and are for illustrative purposes to demonstrate the inhibitory potential of the 7-azaindole scaffold. Actual values for inhibitors synthesized from this compound may vary.

Logical Framework for Kinase Inhibitor Synthesis

The synthesis of a kinase inhibitor using this compound as a starting material typically follows a logical workflow.

G cluster_0 Synthetic Workflow start Start: This compound coupling Suzuki-Miyaura or other Cross-Coupling start->coupling intermediate Key Intermediate: 7-Aryl/Heteroaryl-1-isopropyl-1H-pyrrolo[2,3-c]pyridine coupling->intermediate functionalization Further Functionalization (e.g., at other positions) intermediate->functionalization final_product Final Kinase Inhibitor functionalization->final_product bio_assay Biological Evaluation (Kinase Assays, Cell-based Assays) final_product->bio_assay

General synthetic workflow for kinase inhibitor development.

This workflow highlights the modularity of the synthetic approach, allowing for the creation of a library of diverse compounds for structure-activity relationship (SAR) studies.

Conclusion and Future Outlook

This compound is a valuable and versatile building block for the synthesis of potent kinase inhibitors. Its strategic use in combination with modern cross-coupling methodologies provides a robust platform for the discovery of novel therapeutics targeting a range of kinases implicated in human diseases. The insights and protocols provided in this document are intended to empower researchers to leverage this privileged scaffold in their drug discovery endeavors. Future work in this area will likely focus on exploring novel coupling partners and further functionalization of the 7-azaindole core to develop next-generation kinase inhibitors with improved potency, selectivity, and pharmacokinetic properties.

References

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  • The Azaindole Framework in the Design of Kinase Inhibitors - PMC - PubMed Central. (URL: [Link])

  • New indole and 7-azaindole derivatives as protein kinase inhibitors - Tesi di dottorato. (URL: [Link])

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Strategic Synthesis of 7-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine: A Key Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Medicinal Chemists

Abstract: The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents.[1][2] This document provides a comprehensive guide to the synthesis of 7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine, a highly functionalized derivative essential for drug discovery and development pipelines. We will detail a robust, two-part synthetic strategy, elucidate the chemical reasoning behind the chosen methodologies, and provide step-by-step protocols suitable for implementation in a research or process development setting. The protocols are designed to be self-validating, with clear explanations for each transformation and characterization checkpoint.

Introduction and Strategic Overview

This compound is a versatile intermediate whose value lies in its trifunctional nature. The pyrrolo[2,3-c]pyridine core acts as a bioisostere for purines and indoles, the N-isopropyl group provides steric and electronic modulation, and the C7-chloro substituent serves as a crucial handle for further diversification via cross-coupling reactions.[1] Its synthesis, however, is not trivial and requires careful control of regioselectivity.

Our strategic approach involves a retrosynthetic disconnection that separates the construction of the chlorinated azaindole core from the subsequent N-alkylation. This modular strategy allows for optimization of each key step independently and facilitates the potential synthesis of various N-alkylated analogs from a common intermediate.

Retrosynthetic Analysis

The proposed synthesis is broken down into two primary transformations:

  • N-Isopropylation: The introduction of the isopropyl group onto the pyrrole nitrogen of the 7-chloro-7-azaindole core.

  • Azaindole Core Synthesis & Chlorination: The construction of the 7-chloro-1H-pyrrolo[2,3-c]pyridine scaffold.

This strategy is visualized in the following retrosynthetic diagram.

G Target This compound Intermediate1 7-Chloro-1H-pyrrolo[2,3-c]pyridine Target->Intermediate1 N-Isopropylation Intermediate2 1H-Pyrrolo[2,3-c]pyridine (7-Azaindole) Intermediate1->Intermediate2 Regioselective Chlorination StartingMaterial 2-Amino-3-picoline Intermediate2->StartingMaterial Pyrrole Ring Formation (e.g., Batcho-Leimgruber)

Caption: Retrosynthetic pathway for the target molecule.

Part I: Synthesis of the 7-Chloro-1H-pyrrolo[2,3-c]pyridine Core

The synthesis of the chlorinated core is the most critical phase of this protocol. While various methods exist for constructing azaindoles, we will focus on a reliable sequence starting from a commercially available pyridine derivative, followed by a regioselective chlorination.[3][4]

Protocol 2.1: Synthesis of 1H-Pyrrolo[2,3-c]pyridine (7-Azaindole)

The Batcho-Leimgruber indole synthesis is a powerful method for constructing the pyrrole ring. This protocol is adapted from established procedures for synthesizing the 7-azaindole scaffold from 2-amino-3-picoline.

Workflow Overview

G cluster_0 Protocol 2.1: 7-Azaindole Synthesis A 1. React 2-Amino-3-picoline with DMF-DMA B 2. Form Enamine Intermediate A->B Formation C 3. Thermal Cyclization & Elimination B->C Heat D 4. Isolate 7-Azaindole C->D Workup

Caption: Workflow for the synthesis of the 7-azaindole core.

Materials

Reagent CAS Number Molar Mass ( g/mol )
2-Amino-3-picoline 1603-40-3 108.14
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) 4637-24-5 119.16
Toluene 108-88-3 92.14
Saturated Sodium Bicarbonate (NaHCO₃) 144-55-8 84.01
Ethyl Acetate (EtOAc) 141-78-6 88.11

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 |

Step-by-Step Procedure

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-3-picoline (10.0 g, 92.5 mmol).

  • Reagent Addition: Add toluene (100 mL) to dissolve the starting material. To this solution, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (13.3 g, 111 mmol, 1.2 equiv) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or LC-MS. The formation of the enamine intermediate is followed by in-situ cyclization.

  • Workup: Cool the reaction mixture to room temperature. A precipitate may form. Concentrate the mixture under reduced pressure to remove the toluene.

  • Extraction: Redissolve the residue in ethyl acetate (150 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization to afford pure 1H-pyrrolo[2,3-c]pyridine (7-azaindole) as a solid.

Protocol 2.2: Regioselective Chlorination at C7

Direct chlorination of 7-azaindole can be unselective. A common and effective strategy to direct chlorination to the C7 position involves the formation of an N-oxide intermediate, which activates the adjacent position for reaction with a chlorinating agent like phosphorus oxychloride (POCl₃).[5]

Materials

Reagent CAS Number Molar Mass ( g/mol )
1H-Pyrrolo[2,3-c]pyridine 271-63-6 118.14
m-Chloroperoxybenzoic acid (m-CPBA) 937-14-4 172.57
Dichloromethane (DCM) 75-09-2 84.93

| Phosphorus oxychloride (POCl₃) | 10025-87-3 | 153.33 |

Step-by-Step Procedure

  • N-Oxide Formation: Dissolve 1H-pyrrolo[2,3-c]pyridine (5.0 g, 42.3 mmol) in dichloromethane (100 mL) in a 250 mL round-bottom flask and cool to 0 °C in an ice bath. Add m-CPBA (~77% purity, 11.4 g, ~50.8 mmol, 1.2 equiv) portion-wise, maintaining the temperature below 5 °C. Stir at 0 °C for 2 hours, then allow to warm to room temperature and stir for an additional 4 hours.

  • Chlorination: Re-cool the mixture to 0 °C. Slowly add phosphorus oxychloride (POCl₃) (7.8 mL, 84.6 mmol, 2.0 equiv) dropwise via a syringe.

  • Reaction: After the addition is complete, carefully heat the mixture to reflux (approx. 40 °C) and maintain for 3-4 hours. Monitor the consumption of the N-oxide intermediate by TLC.

  • Quenching and Workup: Cool the reaction mixture to 0 °C and very cautiously quench by slowly adding it to a stirred mixture of ice and saturated aqueous NaHCO₃ solution until the pH is ~8. Caution: Exothermic and gas evolution.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel) to yield 7-chloro-1H-pyrrolo[2,3-c]pyridine.

Part II: N-Isopropylation of the Azaindole Core

With the chlorinated heterocyclic core in hand, the final step is the introduction of the isopropyl group. This is a standard N-alkylation reaction where a strong base is used to deprotonate the pyrrole nitrogen, creating a potent nucleophile that reacts with an isopropyl electrophile.[6]

Protocol 3.1: Synthesis of this compound

Workflow Overview

G cluster_1 Protocol 3.1: N-Isopropylation E 1. Deprotonate 7-Chloro-azaindole with NaH in DMF F 2. Form Sodium Azaindolide E->F Base G 3. Add 2-Bromopropane F->G Electrophile H 4. Sₙ2 Displacement G->H Reaction I 5. Isolate Target Product H->I Workup

Caption: Workflow for the N-isopropylation of the core scaffold.

Materials

Reagent CAS Number Molar Mass ( g/mol )
7-Chloro-1H-pyrrolo[2,3-c]pyridine 357263-41-3 152.58
Sodium Hydride (NaH), 60% dispersion in oil 7646-69-7 24.00
N,N-Dimethylformamide (DMF), anhydrous 68-12-2 73.09
2-Bromopropane 75-26-3 122.99

| Saturated Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 |

Step-by-Step Procedure

  • Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add sodium hydride (60% dispersion, 0.95 g, 23.6 mmol, 1.2 equiv) and wash with dry hexanes to remove the mineral oil. Carefully decant the hexanes and add anhydrous DMF (50 mL).

  • Deprotonation: Cool the NaH suspension to 0 °C. Dissolve 7-chloro-1H-pyrrolo[2,3-c]pyridine (3.0 g, 19.7 mmol) in anhydrous DMF (20 mL) and add it dropwise to the NaH suspension. Caution: Hydrogen gas evolution. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes until gas evolution ceases.

  • Alkylation: Cool the mixture back to 0 °C and add 2-bromopropane (2.2 mL, 23.6 mmol, 1.2 equiv) dropwise. Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quenching and Workup: Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction and Purification: Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product is then purified by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to give the final product, this compound.

Summary of Results and Characterization

The following table summarizes typical reaction parameters and expected outcomes for this synthetic sequence. Yields are representative and may vary based on reaction scale and purification efficiency.

StepKey ReactantsKey ReagentSolventTypical YieldProduct CAS
2.1 2-Amino-3-picolineDMF-DMAToluene65-75%271-63-6
2.2 7-Azaindolem-CPBA, POCl₃DCM50-60%357263-41-3
3.1 7-Chloro-1H-pyrrolo[2,3-c]pyridineNaH, 2-BromopropaneDMF70-85%1000342-65-3 (example)

Characterization Data (Expected): The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The isopropyl group should be identifiable by a characteristic doublet (6H) and septet (1H) in the ¹H NMR spectrum.

References

  • The Chemistry of 7-Chloro-1H-pyrrolo[2,3-c]pyridine: Synthesis and Applications. (n.d.). Google Vertex AI Search. 1

  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. (n.d.). National Institutes of Health. 7

  • Different strategies for synthesis of 7-azaindoles. (n.d.). ResearchGate. Link

  • 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid synthesis. (n.d.). ChemicalBook. 8

  • Synthesis of 1-Acetyl-7-azaindole from 7-azaindole. (n.d.). BenchChem. 9

  • Azaindole synthesis. (n.d.). Organic Chemistry Portal. 4

  • Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. (n.d.). Royal Society of Chemistry. Link

  • CN106279156A - A kind of synthetic method of 5 chlorine 7 azaindoles. (n.d.). Google Patents. Link

  • 7-Chloro-1H-pyrrolo[2,3-c]pyridine: A Vital Pharmaceutical Intermediate. (n.d.). Google Vertex AI Search. 2

  • Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. (n.d.). MDPI. Link

  • Azaindoles in Medicinal Chemistry. (n.d.). PharmaBlock. Link

  • Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. (n.d.). National Institutes of Health. Link

Sources

The Strategic Application of 7-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of contemporary drug discovery, the relentless pursuit of novel chemical entities with superior efficacy and safety profiles has led medicinal chemists to explore a vast chemical space. Within this endeavor, heterocyclic compounds have emerged as a cornerstone of numerous therapeutic agents. Among these, the pyrrolopyridine scaffold, a bioisostere of indole and purine, has garnered significant attention for its versatile biological activities.[1] This application note delves into the specific utility of a key derivative, 7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine , as a strategic building block in the design and synthesis of next-generation therapeutics, particularly in the realm of kinase inhibition.

The unique structural features of this compound offer a compelling proposition for medicinal chemists. The pyrrolo[2,3-c]pyridine core, also known as 6-azaindole, provides a bicyclic aromatic system that can engage in various non-covalent interactions with biological targets. The strategically positioned chlorine atom at the 7-position serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions for the introduction of diverse substituents.[2][3] Furthermore, the N-isopropyl group can influence the compound's physicochemical properties, such as solubility and metabolic stability, and can also play a role in modulating target engagement. While extensive research has been conducted on the broader class of azaindoles, this guide will focus on the specific applications and synthetic protocols related to this N-isopropylated and chlorinated derivative.

Core Applications in Medicinal Chemistry: A Focus on Kinase Inhibition

The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of potent and selective kinase inhibitors.[2][3] Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The pyrrolopyridine scaffold is a well-established "hinge-binding" motif, capable of forming crucial hydrogen bond interactions with the ATP-binding site of many kinases.[1]

Rationale for the this compound Scaffold in Kinase Inhibitor Design:

The design of kinase inhibitors often involves a modular approach, where different fragments of a molecule are optimized to interact with specific regions of the kinase active site. The this compound scaffold provides a robust platform for this strategy.

  • The Pyrrolopyridine Core: Mimics the purine ring of ATP, allowing it to anchor the inhibitor in the hinge region of the kinase.

  • The 7-Chloro Group: Acts as a key point for diversification. Through reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, a wide variety of aryl, heteroaryl, and amino substituents can be introduced. This allows for the exploration of the solvent-exposed region of the ATP-binding site, which is crucial for achieving inhibitor potency and selectivity.

  • The N-Isopropyl Group: This lipophilic group can contribute to enhanced cell permeability and may occupy a hydrophobic pocket within the kinase active site. Its presence can also influence the overall conformation of the molecule, potentially leading to improved target binding.

The following diagram illustrates the general workflow for utilizing this compound in a kinase inhibitor discovery program.

G cluster_0 Scaffold Elaboration cluster_1 Biological Evaluation Start This compound Coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Versatile Synthetic Handle Diversity Introduction of Diverse Moieties (Aryl, Heteroaryl, Amine) Coupling->Diversity Library Library of Novel Derivatives Diversity->Library Screening Kinase Panel Screening Library->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Coupling Iterative Design

Caption: Workflow for Kinase Inhibitor Development.

Experimental Protocols: Synthesis and Derivatization

The following protocols provide a representative, though not exhaustive, guide to the synthesis of the core intermediate and its subsequent elaboration. These are based on established methodologies for related azaindole systems.

Protocol 1: Synthesis of this compound

This protocol is adapted from synthetic routes for N-alkylated azaindoles.[4]

Objective: To synthesize the title compound from commercially available 7-chloro-1H-pyrrolo[2,3-c]pyridine.

Materials:

  • 7-Chloro-1H-pyrrolo[2,3-c]pyridine

  • Sodium hydride (60% dispersion in mineral oil)

  • 2-Iodopropane (isopropyl iodide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 7-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 eq.) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the mixture back to 0 °C and add 2-iodopropane (1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis. The expected proton NMR spectrum will show the characteristic signals for the isopropyl group and the aromatic protons of the pyrrolopyridine core.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-7 Arylation

This protocol describes a general method for introducing an aryl or heteroaryl group at the 7-position.

Objective: To synthesize a 7-aryl-1-isopropyl-1H-pyrrolo[2,3-c]pyridine derivative.

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester (1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05 eq.)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq.)

  • Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).

  • Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

  • Add the palladium catalyst and continue to degas for another 5 minutes.

  • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the desired 7-aryl derivative.

Self-Validation: Successful coupling is confirmed by the disappearance of the starting material and the appearance of a new product with a higher molecular weight in the LC-MS analysis. NMR spectroscopy will show signals corresponding to the newly introduced aryl group.

Hypothetical Application: Development of Novel CSF1R Inhibitors

Colony-stimulating factor 1 receptor (CSF1R) is a receptor tyrosine kinase that is a key regulator of macrophage differentiation and survival.[5] Dysregulation of CSF1R signaling has been implicated in various cancers and inflammatory diseases. Several approved and investigational drugs target CSF1R, and many of these feature a heterocyclic core. The this compound scaffold is a promising starting point for the development of novel CSF1R inhibitors.

The following table presents hypothetical inhibitory data for a series of compounds derived from this compound, illustrating a potential structure-activity relationship (SAR) study.

Compound IDR Group at C-7CSF1R IC₅₀ (nM)Kinase Selectivity (vs. a panel of related kinases)
A-1 -Cl>10,000-
A-2 Phenyl5,200Poor
A-3 4-Fluorophenyl2,100Moderate
A-4 3-Aminophenyl850Good
A-5 3-(Methylamino)phenyl150Excellent
A-6 3-(Dimethylamino)phenyl320Good

Interpretation of Hypothetical SAR Data:

  • The unsubstituted phenyl group at C-7 (A-2) provides a modest improvement in activity over the chlorinated precursor (A-1).

  • The introduction of a fluorine atom (A-3) leads to a further increase in potency, potentially due to favorable electronic interactions.

  • The presence of an amino group at the meta-position of the phenyl ring (A-4) significantly enhances activity, suggesting a key hydrogen bond interaction.

  • Mono-methylation of the amino group (A-5) results in the most potent compound in this series, likely due to an optimal balance of electronic and steric factors.

  • Di-methylation (A-6) is slightly detrimental to activity, possibly due to steric hindrance.

This hypothetical SAR provides a clear direction for lead optimization, highlighting the importance of a hydrogen bond donor at the meta-position of the C-7 aryl ring.

The following diagram illustrates the key interactions of a hypothetical inhibitor with the CSF1R active site.

G cluster_0 CSF1R Active Site cluster_1 Hypothetical Inhibitor Hinge Hinge Region (Backbone Amide) Hydrophobic Hydrophobic Pocket Solvent Solvent Exposed Region Core Pyrrolopyridine Core Core->Hinge H-Bonding Isopropyl N-Isopropyl Group Isopropyl->Hydrophobic Hydrophobic Interaction Aryl C-7 Aryl Moiety Aryl->Solvent Van der Waals & H-Bonding

Caption: Putative Binding Mode of a Pyrrolopyridine Inhibitor.

Conclusion and Future Perspectives

This compound represents a valuable and versatile building block for medicinal chemists engaged in the discovery of novel therapeutics. Its utility as a scaffold for kinase inhibitors is particularly noteworthy, offering multiple avenues for structural diversification and property optimization. The synthetic protocols outlined in this guide provide a foundation for the synthesis and elaboration of this important intermediate. While the full potential of this specific derivative is still being explored, the wealth of data on the broader class of azaindoles strongly suggests that it will continue to be a valuable tool in the development of new medicines for a range of human diseases. Future research will likely focus on the application of this scaffold to other target classes and the development of more efficient and sustainable synthetic methodologies.

References

  • The Chemistry of 7-Chloro-1H-pyrrolo[2,3-c]pyridine: Synthesis and Applic
  • Synthetic pathways for the preparation of a N1-isopropyl-4-azaindole... - ResearchGate. (URL: [Link])

  • 7-Chloro-1H-pyrrolo[2,3-c]pyridine: A Vital Pharmaceutical Intermedi
  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - ACS Publications. (URL: [Link])

Sources

Application Notes: 7-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine - A Versatile Intermediate for Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 6-Azaindole Core

In the landscape of modern medicinal chemistry, heterocyclic scaffolds that serve as effective isosteres for endogenous structures are of paramount importance. The 1H-pyrrolo[2,3-c]pyridine core, also known as 6-azaindole, represents a critical structural motif, frequently employed as a bioisostere for purine or indole rings. This scaffold is a cornerstone in the design of numerous kinase inhibitors, a class of therapeutics that has revolutionized the treatment of cancer and inflammatory diseases.[1] The strategic introduction of a chlorine atom at the 7-position and an isopropyl group at the 1-position of the pyrrole nitrogen creates 7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine , a highly versatile and functionalized intermediate.

The presence of the chlorine atom at an electron-deficient pyridine ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[1] This allows for the facile and modular introduction of diverse aryl, heteroaryl, and amino substituents, enabling extensive structure-activity relationship (SAR) exploration. The N-isopropyl group serves a dual purpose: it enhances solubility and metabolic stability while also providing specific steric and electronic properties that can influence binding affinity and selectivity for the target kinase. This document provides a detailed guide to the synthesis and application of this key intermediate, offering field-proven insights and step-by-step protocols for researchers in drug discovery and development.

Physicochemical and Safety Data

A thorough understanding of the properties and hazards of a synthetic intermediate is critical for its safe and effective use.

PropertyValueSource
Molecular Formula C₁₀H₁₁ClN₂Calculated
Molecular Weight 194.66 g/mol Calculated
Appearance Off-white to light yellow solid (predicted)[1]
CAS Number 951906-03-3Patent WO 2007/075847 A2
Purity ≥97% (typical for commercial sources)[1]
Solubility Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents.General Knowledge

Safety and Handling:

  • Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[2]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

    • Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[2]

    • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical advice.

    • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Synthesis Protocol: N-Isopropylation of 6-Azaindole

The synthesis of the title compound is achieved through the N-alkylation of the readily available 7-chloro-1H-pyrrolo[2,3-c]pyridine. The following protocol is adapted from the experimental procedures disclosed in patent WO 2007/075847 A2, which describes the synthesis of kinase inhibitors.

Protocol 1: Synthesis of this compound

This procedure details the direct alkylation of the pyrrole nitrogen using 2-iodopropane in the presence of a strong base.

Reaction Scheme:

Materials:

  • 7-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 eq.)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq.)

  • 2-Iodopropane (1.1 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, nitrogen/argon atmosphere setup

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 7-chloro-1H-pyrrolo[2,3-c]pyridine (e.g., 2.0 g, 13.1 mmol).

  • Solvent Addition: Add anhydrous DMF (e.g., 20 mL) and cool the resulting solution to 0 °C in an ice bath.

  • Deprotonation: Carefully add sodium hydride (60% dispersion, 1.2 eq., e.g., 0.63 g, 15.7 mmol) portion-wise to the stirred solution at 0 °C. Causality Note: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the pyrrole nitrogen to form the corresponding sodium salt. Performing this step at 0 °C controls the exothermic reaction and minimizes potential side reactions.

  • Alkylation: After stirring for 30 minutes at 0 °C, add 2-iodopropane (1.1 eq., e.g., 1.44 mL, 14.4 mmol) dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 16-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Dilute with water and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Characterization (as reported in WO 2007/075847 A2):

  • Mass Spectrometry (MS): (ES+) m/z = 195 (M+H)⁺.

Application as a Synthetic Intermediate: Suzuki-Miyaura Coupling

The 7-chloro position of the synthesized intermediate is primed for C-C bond formation via palladium-catalyzed cross-coupling. The following protocol, also adapted from patent WO 2007/075847 A2, demonstrates its utility in a Suzuki-Miyaura coupling reaction to build a more complex molecular scaffold.

Protocol 2: Suzuki Coupling with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

This protocol illustrates the coupling of the chloro-azaindole with a pyrazoleboronate ester, a common building block in kinase inhibitor synthesis.

Reaction Workflow:

G cluster_start Starting Materials cluster_reagents Reaction Conditions cluster_process Process cluster_end Product A 7-Chloro-1-isopropyl- 1H-pyrrolo[2,3-c]pyridine Reaction Suzuki-Miyaura Coupling A->Reaction B Pyrazoleboronate Ester B->Reaction Catalyst PdCl₂(dppf) Catalyst->Reaction Base Na₂CO₃ Base->Reaction Solvent Dioxane/H₂O Solvent->Reaction C 7-(1H-Pyrazol-4-yl)-1-isopropyl- 1H-pyrrolo[2,3-c]pyridine Reaction->C

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 eq.)

  • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 eq.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.05 eq.)

  • Sodium carbonate (Na₂CO₃) (3.0 eq.)

  • 1,4-Dioxane

  • Water

  • Reaction vessel (e.g., microwave vial or Schlenk tube), nitrogen/argon atmosphere setup

Step-by-Step Procedure:

  • Reagent Preparation: In a reaction vessel, combine this compound (e.g., 250 mg, 1.28 mmol), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 eq., e.g., 275 mg, 1.41 mmol), and sodium carbonate (3.0 eq., e.g., 407 mg, 3.84 mmol).

  • Catalyst Addition: Add PdCl₂(dppf) (0.05 eq., e.g., 52 mg, 0.064 mmol). Causality Note: PdCl₂(dppf) is a robust, air-stable palladium catalyst effective for coupling heteroaryl chlorides. The dppf ligand facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

  • Solvent and Degassing: Add 1,4-dioxane (e.g., 10 mL) and water (e.g., 2.5 mL). Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. Causality Note: Degassing is crucial to remove dissolved oxygen, which can oxidize the Pd(0) active catalyst and lead to catalyst deactivation and lower yields.

  • Heating: Heat the reaction mixture to 100 °C and stir for 16-24 hours, or until reaction completion is confirmed by TLC/LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove insoluble salts and catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography on silica gel to obtain the desired coupled product.

Conclusion and Future Directions

This compound is a strategically designed intermediate that provides a reliable and versatile entry point into the synthesis of complex 6-azaindole derivatives. The protocols provided herein for its synthesis and subsequent elaboration via Suzuki-Miyaura coupling represent validated, field-proven methodologies for accessing novel chemical matter. The reactive chlorine handle also opens avenues for other important transformations, such as Buchwald-Hartwig amination, Sonogashira coupling, and nucleophilic aromatic substitution, making this intermediate a powerful tool in the arsenal of the medicinal chemist. Further exploration of its reactivity will undoubtedly continue to fuel the discovery of next-generation therapeutics.

References

  • G. W. Rewcastle, W. A. Denny, A. J. Bridges, H. D. H. Showalter, B. D. Palmer, A. R. Smaill, and D. F. Fry. (2007). Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors.
  • Capot Chemical Co., Ltd. (2026). Material Safety Data Sheet: 7-chloro-1H-pyrrolo[2,3-c]pyridine. [Link]

Sources

Application Note: A Detailed Protocol for the N-isopropylation of 7-chloro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step experimental protocol for the N-isopropylation of 7-chloro-1H-pyrrolo[2,3-c]pyridine, a key intermediate in medicinal chemistry. The described method is robust, employing sodium hydride as a base and 2-iodopropane as the alkylating agent in an anhydrous N,N-dimethylformamide (DMF) solvent system. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations for experimental choices, and expected outcomes. The protocol is designed to be a self-validating system, ensuring reproducibility and high yield of the desired N-isopropylated product.

Introduction

7-chloro-1H-pyrrolo[2,3-c]pyridine, also known as 7-chloro-4-azaindole, is a pivotal heterocyclic building block in the synthesis of a wide array of biologically active molecules.[1][2] Its structure is a core component in the development of novel kinase inhibitors, antiviral agents, and other therapeutic candidates.[1] The functionalization of the pyrrole nitrogen (N-1 position) via alkylation is a critical step in modifying the scaffold's physicochemical properties, which can significantly influence its pharmacological profile and structure-activity relationship (SAR).

The N-isopropylation introduces a small, lipophilic isopropyl group onto the pyrrole nitrogen. This modification can enhance cell membrane permeability and modulate the binding affinity of the molecule to its biological target. This protocol details a reliable method for achieving this transformation with high efficiency.

Reaction Mechanism and Rationale

The N-isopropylation of 7-chloro-1H-pyrrolo[2,3-c]pyridine proceeds via a nucleophilic substitution reaction. The reaction is initiated by the deprotonation of the pyrrole nitrogen, which has a pKa of approximately 16-17, making it acidic enough to be deprotonated by a strong base like sodium hydride (NaH). The resulting azaindole anion is a potent nucleophile that readily attacks the electrophilic carbon of 2-iodopropane, displacing the iodide leaving group to form the desired N-isopropylated product.

Reaction_Mechanism Start 7-chloro-1H-pyrrolo[2,3-c]pyridine Anion Azaindole Anion Start->Anion Deprotonation Base Sodium Hydride (NaH) AlkylatingAgent 2-Iodopropane Product 7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine Anion->Product Nucleophilic Attack (SN2)

Caption: Reaction mechanism for N-isopropylation.

The choice of sodium hydride is critical; as a non-nucleophilic strong base, it efficiently deprotonates the pyrrole nitrogen without competing in the subsequent alkylation step. DMF is selected as the solvent due to its high dielectric constant, which helps to stabilize the anionic intermediate, and its aprotic nature, which prevents quenching of the base. 2-Iodopropane is a highly effective alkylating agent due to the excellent leaving group ability of iodide.

Experimental Protocol

Materials and Reagents
ReagentCAS NumberSupplierGrade
7-chloro-1H-pyrrolo[2,3-c]pyridine357263-41-3Sigma-Aldrich≥97%
Sodium hydride (60% dispersion in mineral oil)7646-69-7Sigma-AldrichReagent grade
2-Iodopropane75-30-9Sigma-Aldrich99%
Anhydrous N,N-Dimethylformamide (DMF)68-12-2Sigma-AldrichAnhydrous, 99.8%
Ethyl acetate (EtOAc)141-78-6Fisher ScientificHPLC grade
Hexanes110-54-3Fisher ScientificHPLC grade
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-8Fisher ScientificLaboratory grade
Brine (Saturated aqueous NaCl)7647-14-5Fisher ScientificLaboratory grade
Anhydrous magnesium sulfate (MgSO₄)7487-88-9Sigma-Aldrich≥99.5%
Silica gel112926-00-8Sorbent Technologies60 Å, 230-400 mesh
Equipment
  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Nitrogen inlet and outlet (or balloon)

  • Syringes and needles

  • Ice-water bath

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Add 7-chloro-1H-pyrrolo[2,3-c]pyridine and anhydrous DMF to a dry flask under N₂. B 2. Cool the mixture to 0 °C in an ice-water bath. A->B C 3. Add NaH portion-wise and stir for 30 minutes. B->C D 4. Add 2-iodopropane dropwise. C->D E 5. Warm to room temperature and stir for 2-4 hours. D->E F 6. Monitor reaction completion by TLC. E->F G 7. Quench the reaction carefully with saturated aq. NaHCO₃. F->G H 8. Extract with ethyl acetate. G->H I 9. Wash the combined organic layers with brine. H->I J 10. Dry the organic layer with MgSO₄ and filter. I->J K 11. Concentrate the filtrate in vacuo. J->K L 12. Purify the crude product by silica gel column chromatography. K->L M 13. Characterize the final product. L->M

Caption: Step-by-step experimental workflow.

  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 7-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 g, 6.55 mmol). Add anhydrous DMF (15 mL) and stir until the solid is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 0.31 g, 7.86 mmol, 1.2 eq) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. After the addition is complete, stir the suspension at 0 °C for 30 minutes. The solution should become a clear, dark-colored solution, indicating the formation of the anion.

  • Alkylation: While maintaining the temperature at 0 °C, add 2-iodopropane (0.78 mL, 7.86 mmol, 1.2 eq) dropwise via syringe over 5 minutes.

  • Reaction Monitoring: After the addition of 2-iodopropane, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the progress of the reaction by TLC (eluent: 30% ethyl acetate in hexanes). The starting material should have a lower Rf value than the product.

  • Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (20 mL) at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the crude residue by silica gel column chromatography, eluting with a gradient of 10% to 30% ethyl acetate in hexanes to afford this compound as a white to off-white solid.

Expected Results

ParameterExpected Value
Yield 85-95%
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 8.05 (d, J=5.5 Hz, 1H), 7.50 (d, J=5.5 Hz, 1H), 7.25 (d, J=3.5 Hz, 1H), 6.60 (d, J=3.5 Hz, 1H), 4.80 (sept, J=6.7 Hz, 1H), 1.55 (d, J=6.7 Hz, 6H).
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): 148.5, 143.2, 129.8, 127.1, 116.5, 101.2, 48.9, 22.7.
Mass Spec (ESI) m/z calculated for C₉H₁₁ClN₂ [M+H]⁺: 195.06; found: 195.1.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Incomplete deprotonation due to inactive NaH or wet solvent.Use fresh NaH from a newly opened container. Ensure DMF is anhydrous.
Low reaction temperature.Ensure the reaction is allowed to warm to room temperature after the addition of the alkylating agent.
Presence of starting material Insufficient amount of NaH or 2-iodopropane.Use 1.2 equivalents of both the base and the alkylating agent.
Short reaction time.Extend the reaction time and continue to monitor by TLC.
Formation of side products Reaction temperature too high.Maintain the temperature at 0 °C during the addition of NaH and 2-iodopropane.
Presence of moisture.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere.

Conclusion

This application note provides a reliable and detailed protocol for the N-isopropylation of 7-chloro-1H-pyrrolo[2,3-c]pyridine. By following the outlined steps and considering the rationale behind the experimental choices, researchers can consistently achieve high yields of the desired product. This method is a valuable tool for the synthesis of functionalized azaindole derivatives for applications in drug discovery and medicinal chemistry.

References

  • MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [Link]

  • Organic Chemistry Portal. Azaindole synthesis. [Link]

  • MDPI. Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. [Link]

  • PMC. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]

  • Google Patents. Preparation method for 4-substituted-7-azaindole.
  • The Chemistry of 7-Chloro-1H-pyrrolo[2,3-c]pyridine: Synthesis and Applications. [Link]

  • PubMed. Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. [Link]

  • PMC. The Azaindole Framework in the Design of Kinase Inhibitors. [Link]

  • Google Patents. Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • PMC. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. [Link]

  • LookChem. Cas 3680-69-1,4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. [Link]

  • PubChem. 7-chloro-1h-pyrrolo[2,3-c]pyridine. [Link]

  • Sci-Hub. ChemInform Abstract: A Highly Effective Synthesis of 2‐Alkynyl‐7‐azaindoles. [Link]

  • Sourcing High-Purity 7-Chloro-1H-pyrrolo[2,3-c]pyridine: A Buyer's Guide. [Link]

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 7-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 6-Azaindole Scaffold

The 1H-pyrrolo[2,3-c]pyridine scaffold, commonly known as 6-azaindole, is a privileged heterocyclic motif in medicinal chemistry. As a bioisostere of indole, it offers a unique combination of hydrogen bond donor and acceptor sites, which can significantly modulate the physicochemical and biological properties of a molecule.[1] This makes it a cornerstone for the development of novel therapeutics, particularly kinase inhibitors and other targeted agents.

The functionalization of this core, however, presents synthetic challenges. Direct C-H activation can lack regioselectivity, and many classical indole syntheses are inefficient due to the electron-deficient nature of the integrated pyridine ring.[1] Consequently, the use of pre-functionalized building blocks like 7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine has become a strategically vital approach. The chlorine atom at the C7 position serves as a versatile handle for modern palladium-catalyzed cross-coupling reactions, enabling the precise and efficient installation of a wide array of carbon and nitrogen-based substituents. The N1-isopropyl group provides steric bulk and enhances solubility while protecting the pyrrolic nitrogen from undesired side reactions.

This guide provides an in-depth analysis and field-proven protocols for the four major classes of cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—as applied to this key substrate. The focus is not merely on procedural steps but on the underlying causality for experimental choices, empowering researchers to optimize these transformations for their specific drug discovery programs.

General Workflow for Cross-Coupling Reactions

A successful cross-coupling reaction hinges on the rigorous exclusion of oxygen and moisture, and the rational selection of catalyst, ligand, base, and solvent. The following workflow provides a general framework for the protocols described herein.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification prep_vessel 1. Oven-dry reaction vessel (e.g., Schlenk tube) prep_reagents 2. Add solid reagents: - this compound - Coupling Partner (Boronic Acid, Amine, etc.) - Base (e.g., K₃PO₄, Cs₂CO₃) - Catalyst/Ligand prep_vessel->prep_reagents seal 3. Seal vessel and purge with inert gas (Ar or N₂) prep_reagents->seal add_solvent 4. Add degassed solvent(s) via syringe seal->add_solvent heat 5. Heat to desired temperature with vigorous stirring add_solvent->heat monitor 6. Monitor progress (TLC, LC-MS) heat->monitor cool 7. Cool to room temperature monitor->cool quench 8. Quench reaction (e.g., add water) cool->quench extract 9. Extract with organic solvent (e.g., EtOAc, DCM) quench->extract purify 10. Purify via column chromatography extract->purify Final_Product Final_Product purify->Final_Product

Caption: General experimental workflow for cross-coupling.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is the preeminent method for creating carbon-carbon bonds between the C7 position of the azaindole and various aryl or heteroaryl moieties. Its success with chloro-heteroarenes, which are less reactive than their bromo or iodo counterparts, is critically dependent on the catalyst system.

Expertise & Causality:

The C7-Cl bond on the electron-deficient pyridine ring is notoriously challenging to activate. The catalytic cycle's rate-limiting step is often the initial oxidative addition of the palladium(0) species into the C-Cl bond. To overcome this, highly active catalyst systems are required.[2]

  • Catalyst/Ligand Choice: Modern palladium pre-catalysts, such as XPhos Pd G2, are exceptionally effective.[3] These pre-catalysts rapidly generate a monoligated Pd(0) species, L1Pd(0), which is the active catalyst. The ligand, XPhos (a bulky, electron-rich biaryl phosphine), serves two crucial functions: it stabilizes the Pd(0) center and accelerates both the oxidative addition and the final reductive elimination steps.[2]

  • Base and Solvent: A suitable base, such as K₃PO₄ or Cs₂CO₃, is required to activate the boronic acid in the transmetalation step.[4] A mixed solvent system, typically an organic solvent like 1,4-dioxane with water, is often employed. Water can be crucial for dissolving the base and facilitating the formation of the active boronate species.[4]

G pd0 L-Pd(0) Active Catalyst oa_complex Oxidative Addition Complex pd0->oa_complex Ar-Cl oa_label Oxidative Addition trans_complex Transmetalation Intermediate oa_complex->trans_complex R-B(OH)₂ Base trans_label Transmetalation re_complex Product Complex trans_complex->re_complex re_complex->pd0 Ar-R re_label Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from highly efficient methods developed for 6-azaindole systems.[3]

  • Preparation: To an oven-dried microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired aryl/heteroaryl boronic acid or potassium organotrifluoroborate (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: In a glovebox or under a stream of argon, add the XPhos Pd G2 pre-catalyst (0.5-2.0 mol%).

  • Reaction Setup: Seal the vial with a cap. Evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio, volume adjusted to achieve ~0.1 M concentration of the limiting reagent).

  • Heating: Place the vial in a preheated oil bath or microwave reactor and stir vigorously at 80-120 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-12 hours). For microwave-assisted reactions, times can be significantly shorter (15-60 minutes).[3]

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Conditions
Coupling PartnerCatalyst (mol%)BaseSolventTemp (°C) / TimeYield (%)Reference
Phenylboronic AcidXPhos Pd G2 (1.0)K₃PO₄Dioxane/H₂O (4:1)100 °C / 12 hHigh[3][5]
4-Methoxyphenylboronic AcidPd₂(dba)₃ (1.5) / SPhos (3.0)K₃PO₄Dioxane/H₂O (4:1)100 °C / 24 h91-99[5]
Pyridin-3-ylboronic AcidPd(dppf)Cl₂ (5.0)Na₂CO₃Dioxane/H₂O (4:1)100 °C / 8 hGood[6]
Potassium vinyltrifluoroborateXPhos Pd G2 (1.0)K₃PO₄Dioxane/H₂O (4:1)100 °C / 12 hHigh[3]

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful tool for installing primary and secondary amines at the C7 position, a critical transformation for accessing a vast chemical space of pharmacologically relevant molecules.[7]

Expertise & Causality:

Similar to the Suzuki coupling, the C-Cl bond activation is a key challenge. Furthermore, the presence of an amine coupling partner and the azaindole core itself can lead to catalyst inhibition through coordination to the palladium center.

  • Catalyst/Ligand Choice: Catalyst systems based on bulky, electron-rich biaryl phosphine ligands are essential. Ligands like RuPhos and XPhos, often used with a palladium pre-catalyst or Pd₂(dba)₃, are highly effective.[7][8] These ligands promote the formation of a coordinatively unsaturated L1Pd(arylamido) complex, which facilitates the rate-determining reductive elimination step to form the C-N bond.[9][10]

  • Base Selection: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[7][11] These bases are strong enough to deprotonate the amine (or the intermediate palladium-amine complex) to form the active amide species without competing as a nucleophile.

G pd0 L-Pd(0) Active Catalyst oa_complex Oxidative Addition Complex [L-Pd(Ar)(Cl)] pd0->oa_complex Ar-Cl amido_complex Amido Complex [L-Pd(Ar)(NR₂)] oa_complex->amido_complex + HNR₂ - Base-H⁺Cl⁻ amido_complex->pd0 Reductive Elimination (Ar-NR₂)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig Amination

This protocol is based on state-of-the-art methods for the amination of challenging heteroaryl chlorides.[7][8]

  • Preparation: In a glovebox, add the amine (1.2-1.5 equiv.) and a strong base like NaOt-Bu or LiHMDS (1.4-2.0 equiv.) to an oven-dried Schlenk tube with a stir bar.

  • Reagent Addition: Add this compound (1.0 equiv.), the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., RuPhos, 2-5 mol%).

  • Reaction Setup: Seal the tube, remove it from the glovebox, and add degassed solvent (e.g., toluene, dioxane, or THF) via syringe.

  • Heating: Heat the reaction mixture with vigorous stirring at 80-110 °C.

  • Monitoring: Monitor the reaction by LC-MS. Reactions are typically complete within 2-24 hours.

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and water, then separate the layers.

  • Purification: Extract the aqueous layer with ethyl acetate. Combine the organic fractions, wash with brine, dry over Na₂SO₄, and concentrate. Purify the product by flash column chromatography.

Data Presentation: Representative Buchwald-Hartwig Conditions
Amine PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C) / TimeYield (%)Reference
N-MethylpiperazineRuPhos Precatalyst (1.0)RuPhos (1.0)LiHMDSTHF65 °C / 30 min~94[7]
MorpholinePd₂(dba)₃ (2.5)XPhos (7.0)t-BuONaToluene110 °C / 24 hGood[12]
AnilinePd(OAc)₂ (2.0)XPhos (4.0)K₂CO₃t-AmylOH110 °C / 18 hGood[11]
Primary AlkylaminePd₂(dba)₃ (2.0)BrettPhos (4.0)NaOt-BuToluene100 °C / 12 hHigh[13]

Sonogashira Coupling: Accessing C(sp²)-C(sp) Scaffolds

The Sonogashira reaction provides a direct route to 7-alkynyl-6-azaindoles, which are valuable intermediates for constructing more complex molecules, including heterocycles and conjugated systems.[14]

Expertise & Causality:

The Sonogashira reaction follows a dual catalytic cycle involving both palladium and copper.[15]

  • Catalyst System: The palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) performs the oxidative addition and reductive elimination steps. The copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the palladium complex, which is generally faster than the direct reaction of the alkyne with the palladium center.[14][15]

  • Base and Solvent: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPEA), is typically used. It serves both to deprotonate the alkyne and to act as a solvent or co-solvent.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2 Ar-Pd(II)-Cl(L₂) pd0->pd2 Ar-Cl (Ox. Add.) pd2->pd0 Ar-C≡CR (Red. Elim.) cu_acetylide Cu(I)-C≡CR pd2->cu_acetylide cu_halide Cu(I)Cl cu_halide->cu_acetylide H-C≡CR, Base cu_acetylide->cu_halide Transmetalation to Pd(II)

Caption: Dual catalytic cycles of the Sonogashira coupling.

Detailed Protocol: Sonogashira Coupling
  • Preparation: To a dry Schlenk flask under argon, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (CuI, 1-3 mol%).

  • Solvent and Reagents: Add an anhydrous amine solvent like triethylamine or a mixture of THF/triethylamine. Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Heating: Stir the mixture at a temperature ranging from room temperature to 80 °C, depending on the alkyne's reactivity.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate.

  • Purification: Dissolve the residue in a solvent like ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.

Data Presentation: Representative Sonogashira Conditions
Alkyne PartnerPd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C) / TimeYield (%)Reference
PhenylacetylenePdCl₂(PPh₃)₂ (2.0)CuI (4.0)TEATHF65 °C / 6 hHigh[14][15]
TrimethylsilylacetylenePd(PPh₃)₄ (5.0)CuI (2.5)DIPEADMF80 °C / 12 hGood[1]
Propargyl AlcoholPdCl₂(dppf) (3.0)CuI (5.0)TEADioxane70 °C / 8 hGood[16]

Heck Reaction: C(sp²)-C(sp²) Vinylation

The Heck reaction allows for the vinylation of the C7 position, installing double bonds that can be further functionalized or used as key structural elements.

Expertise & Causality:

The Heck reaction involves the oxidative addition of palladium to the C-Cl bond, followed by migratory insertion of an alkene and subsequent β-hydride elimination.[17][18]

  • Catalyst System: For less reactive aryl chlorides, phosphine-ligated palladium catalysts are typically required to facilitate the initial oxidative addition. Ligands such as PPh₃ or more electron-rich phosphines are common.[17] For highly activated substrates or under specific conditions, ligandless catalysts like Pd(OAc)₂ can be used.

  • Base and Additives: A base (e.g., K₂CO₃, Et₃N) is required to neutralize the HX formed during the catalytic cycle. In some cases, additives like LiCl can promote the reaction.[16]

G pd0 Pd(0)L₂ oa_complex Ar-Pd(II)-Cl(L₂) pd0->oa_complex Ar-Cl pi_complex π-Alkene Complex oa_complex->pi_complex Alkene insertion_complex Migratory Insertion Product pi_complex->insertion_complex Migratory Insertion hydride_complex Pd-Hydride Complex insertion_complex->hydride_complex β-Hydride Elimination product_node Product: Ar-Alkene hydride_complex->pd0 - HCl (Base)

Caption: The catalytic cycle of the Heck reaction.

Detailed Protocol: Heck Reaction
  • Preparation: To a Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a ligand if necessary (e.g., PPh₃, 4-10 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Reagent Addition: Add a polar aprotic solvent like DMF or NMP. Add the alkene (e.g., methyl acrylate, 1.5 equiv.).

  • Heating: Seal the tube and heat the reaction mixture to 100-140 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion.

  • Work-up: Cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.

Data Presentation: Representative Heck Conditions
Alkene PartnerCatalyst (mol%)Ligand/AdditiveBaseSolventTemp (°C) / TimeYield (%)Reference
Methyl AcrylatePd(OAc)₂ (5.0)LiCl (1 equiv)KOAcDMF110 °C / 24 hFair-Good[16]
StyrenePd(OAc)₂ (2.0)P(o-tolyl)₃ (4.0)Et₃NAcetonitrile100 °C / 16 hGood[17]
n-Butyl AcrylatePdCl₂(PPh₃)₂ (3.0)NoneNaOAcDMA120 °C / 12 hGood[17]

References

  • Santos, A. S., Mortinho, A. C., & Marques, M. M. B. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]

  • MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]

  • ResearchGate. (n.d.). Suzuki coupling reaction of azaindole derivatives. [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. [Link]

  • Gondru, R., et al. (2014). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 10, 2898-2908. [Link]

  • Pattanayak, M. R., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]

  • Reddy, T. R., et al. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Molecular Diversity, 23(3), 697-707. [Link]

  • Online Inhibitor. (2022). To synthesize the azaindole based compound Suzuki coupling o. [Link]

  • Pattanayak, M. R., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]

  • Valente, C., et al. (2012). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. ACS Catalysis, 2(10), 2159-2169. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4834-4838. [Link]

  • Universidade NOVA de Lisboa. (2018). Metal-catalyzed cross-coupling reactions on azaindole synthesis and functionalization. [Link]

  • Anderson, K. W., & Buchwald, S. L. (2005). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. Angewandte Chemie International Edition, 44(38), 6173-6177. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Hojnik, C. (2013). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology. [Link]

  • Yadav, D., et al. (2022). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. The Journal of Organic Chemistry, 87(19), 13032-13042. [Link]

  • Wang, Z., et al. (2014). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Molecules, 19(12), 21353-21365. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Google Patents. (2006). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ACS Publications. (2020). Site-Selective Intermolecular Oxidative C-3 Alkenylation of 7-Azaindoles at Room Temperature. Organic Letters. [Link]

  • Mortinho, A. C., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. Organic Letters, 18(13), 3250-3253. [Link]

  • YouTube. (2012). The Buchwald-Hartwig Amination Reaction. [Link]

  • MDPI. (2015). Heck Reaction—State of the Art. Catalysts, 7(9), 267. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]

  • PubMed Central. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]

  • Kelly, C. G., & Leadbeater, N. E. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 8(9), 1917-1920. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • MDPI. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 12(11), 1381. [Link]

  • University of Southampton. (2016). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [Link]

  • Data from: Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (2018). [Link]

  • NROChemistry. (n.d.). Cross-Coupling Reactions. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • ResearchGate. (2025). Request PDF: ChemInform Abstract: Synthesis of Unexpected Pyrrolo[2,3-b]quinoxaline-2-carbaldehydes via Sonogashira Coupling Reaction. [Link]

  • New Journal of Chemistry. (2016). Novel 7-(1H-pyrrol-1-yl)spiro[chromeno[4,3-b]quinoline-6,1′-cycloalkanes]: synthesis, cross-coupling reactions, and photophysical properties. [Link]

Sources

Application Notes and Protocols for the Derivatization of 7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine for SAR Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1-isopropyl-1H-pyrrolo[2,3-c]pyridine Scaffold

The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purine has made it a cornerstone in the development of a multitude of potent and selective kinase inhibitors.[1][2] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The pyrrolo[2,3-c]pyridine core effectively mimics the adenine hinge-binding motif of ATP, allowing for competitive inhibition at the kinase active site.[3]

This guide focuses on the strategic derivatization of a key intermediate, 7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine . The introduction of an isopropyl group at the N-1 position serves to block the hydrogen bond donor capability of the pyrrole nitrogen, which can be crucial for modulating selectivity and pharmacokinetic properties. The chlorine atom at the C-7 position is the primary handle for diversification, offering a reactive site for the introduction of a wide array of chemical moieties through modern cross-coupling methodologies.[4]

The exploration of the chemical space around this core scaffold through systematic derivatization is fundamental to establishing a robust Structure-Activity Relationship (SAR). A well-defined SAR provides invaluable insights into the molecular interactions between the inhibitor and the target kinase, guiding the rational design of next-generation drug candidates with improved potency, selectivity, and drug-like properties.

Strategic Derivatization Plan for SAR Exploration

The primary focus for derivatization of the this compound core is the versatile C-7 position. The electron-deficient nature of the pyridine ring, further influenced by the fused pyrrole, makes the C-7 chloro substituent an excellent substrate for palladium-catalyzed cross-coupling reactions. This application note will provide detailed protocols for three cornerstone reactions in the medicinal chemist's toolkit:

  • Suzuki-Miyaura Coupling: For the introduction of aryl and heteroaryl groups, allowing for the exploration of various substituted aromatic systems that can interact with different pockets within the kinase active site.

  • Buchwald-Hartwig Amination: To introduce a diverse range of primary and secondary amines, enabling the formation of crucial hydrogen bond interactions and the modulation of physicochemical properties such as solubility and cell permeability.[5]

  • Sonogashira Coupling: For the installation of alkynyl moieties, which can serve as rigid linkers to probe deeper into the active site or act as precursors for further functionalization.

The following diagram illustrates the overall derivatization strategy:

G A This compound B Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd catalyst, Base) A->B C-C Bond Formation C Buchwald-Hartwig Amination (R1R2NH, Pd catalyst, Base) A->C C-N Bond Formation D Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst, Base) A->D C-C Bond Formation E 7-Aryl/Heteroaryl Derivatives B->E F 7-Amino Derivatives C->F G 7-Alkynyl Derivatives D->G

Caption: Overall strategy for the derivatization of the core scaffold.

Detailed Experimental Protocols

Suzuki-Miyaura Coupling for the Synthesis of 7-Aryl/Heteroaryl Derivatives

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds between aryl halides and organoboron compounds.[6] For electron-deficient heteroaryl chlorides like our substrate, the choice of a highly active catalyst system is crucial to achieve efficient coupling. Modern catalyst systems utilizing bulky, electron-rich phosphine ligands have shown great success in this area.[7]

Causality Behind Experimental Choices:

  • Palladium Pre-catalyst: We recommend using a pre-formed palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or a second-generation Buchwald pre-catalyst like XPhos Pd G2. These are air-stable and provide a reliable source of the active Pd(0) species in situ, leading to more reproducible results.

  • Ligand: For challenging couplings with heteroaryl chlorides, bulky and electron-rich biaryl phosphine ligands like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are often superior. They promote the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: A moderately strong inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is typically used. The base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane or toluene with water is commonly employed. Water is often essential for the solubility of the base and can play a role in the catalytic cycle.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine this compound, arylboronic acid, and base in a reaction vessel. B Purge with inert gas (N2 or Ar). A->B C Add degassed solvent. B->C D Add Pd catalyst and ligand. C->D E Heat to 80-110 °C with stirring. D->E F Monitor progress by TLC or LC-MS. E->F G Cool to room temperature and quench with water. F->G H Extract with an organic solvent. G->H I Purify by column chromatography. H->I

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Detailed Protocol:

  • To an oven-dried reaction tube, add this compound (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).

  • Seal the tube with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand (if not using a pre-catalyst, e.g., XPhos, 4-10 mol%).

  • Place the reaction tube in a preheated oil bath at 90-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 2-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl/heteroaryl-1-isopropyl-1H-pyrrolo[2,3-c]pyridine derivative.

ParameterRecommended Starting Conditions
Palladium Catalyst Pd(dppf)Cl₂ (3 mol%) or XPhos Pd G2 (2 mol%)
Ligand XPhos (if not using a pre-catalyst, 4 mol%)
Base K₂CO₃ (2.5 equiv)
Solvent 1,4-Dioxane/H₂O (5:1)
Temperature 100 °C
Concentration 0.1 - 0.2 M
Buchwald-Hartwig Amination for the Synthesis of 7-Amino Derivatives

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8][9] It allows for the coupling of aryl halides with a wide variety of amines, including primary and secondary alkyl and aryl amines.[5] The choice of ligand is critical to prevent side reactions and to promote the efficient coupling of different amine classes.

Causality Behind Experimental Choices:

  • Palladium Pre-catalyst and Ligand: For the coupling of secondary amines, a catalyst system based on a ligand like RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) is often highly effective. For primary amines, BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl) is a preferred ligand as it minimizes the formation of diarylated byproducts.[5] The use of Buchwald pre-catalysts is highly recommended for reproducibility.[10]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice, although for sensitive substrates, a weaker base like cesium carbonate (Cs₂CO₃) may be used, often requiring higher temperatures.

  • Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are typically used to prevent quenching of the strong base.

Experimental Workflow:

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Work-up and Purification A Add this compound, Pd pre-catalyst, ligand, and base to a glovebox. B Add anhydrous solvent and amine. A->B C Seal the vessel and heat to 80-120 °C. B->C D Monitor progress by LC-MS. C->D E Cool, filter through celite, and concentrate. D->E F Purify by column chromatography. E->F

Caption: Workflow for Buchwald-Hartwig amination.

Detailed Protocol:

  • Inside a glovebox, add this compound (1.0 equiv), the appropriate palladium pre-catalyst (e.g., RuPhos Pd G3 for secondary amines, BrettPhos Pd G3 for primary amines, 1-3 mol%), and sodium tert-butoxide (1.2-1.5 equiv) to a reaction vial.

  • Add anhydrous toluene or 1,4-dioxane, followed by the amine (1.1-1.3 equiv).

  • Seal the vial and heat to 80-120 °C with stirring.

  • Monitor the reaction by LC-MS. Upon completion (typically 1-24 hours), cool to room temperature.

  • Dilute the reaction mixture with dichloromethane and filter through a pad of celite, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 7-amino-1-isopropyl-1H-pyrrolo[2,3-c]pyridine derivative.

ParameterRecommended Starting Conditions
Palladium Pre-catalyst RuPhos Pd G3 (for secondary amines, 2 mol%) or BrettPhos Pd G3 (for primary amines, 2 mol%)
Base NaOtBu (1.4 equiv)
Solvent Toluene
Temperature 110 °C
Concentration 0.1 M
Sonogashira Coupling for the Synthesis of 7-Alkynyl Derivatives

The Sonogashira coupling reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, providing a direct route to arylalkynes.[11] This reaction is typically co-catalyzed by palladium and copper(I) salts.[12] The resulting alkynyl group is a versatile functional handle for further transformations or can act as a rigid spacer in SAR studies.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Standard palladium catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) are effective.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. It facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves to deprotonate the terminal alkyne and also acts as a solvent in many cases.

  • Solvent: The amine base can often serve as the solvent. If co-solvents are needed, THF or DMF are common choices. Anhydrous and anaerobic conditions are important to prevent oxidative homocoupling of the alkyne (Glaser coupling).

Experimental Workflow:

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Work-up and Purification A Combine this compound, Pd and Cu catalysts in a flask. B Purge with inert gas. A->B C Add degassed solvent and amine base. B->C D Add terminal alkyne. C->D E Stir at room temperature to 60 °C. D->E F Monitor progress by TLC or LC-MS. E->F G Filter off solids and concentrate. F->G H Purify by column chromatography. G->H

Caption: Workflow for Sonogashira coupling.

Detailed Protocol:

  • To a Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (4-10 mol%).

  • Evacuate and backfill the flask with nitrogen or argon (repeat 3x).

  • Add degassed triethylamine or a mixture of THF and diisopropylamine.

  • Add the terminal alkyne (1.2-2.0 equiv) via syringe.

  • Stir the reaction at room temperature or heat to 40-60 °C.

  • Monitor the reaction by TLC or LC-MS. Upon completion (typically 1-12 hours), concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in dichloromethane and filter through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to obtain the desired 7-alkynyl-1-isopropyl-1H-pyrrolo[2,3-c]pyridine derivative.

ParameterRecommended Starting Conditions
Palladium Catalyst PdCl₂(PPh₃)₂ (3 mol%)
Copper Co-catalyst CuI (6 mol%)
Base/Solvent Triethylamine
Temperature 50 °C
Concentration 0.2 M

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the systematic derivatization of the this compound scaffold. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions are powerful tools that enable the exploration of a vast chemical space at the C-7 position. The resulting library of analogues will be instrumental in building a comprehensive SAR, which is essential for the optimization of lead compounds in drug discovery programs. Further derivatization at other positions of the pyrrolopyridine core, if synthetically accessible, could provide additional avenues for SAR exploration and the fine-tuning of biological activity and pharmacokinetic profiles.

References

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). Journal of Medicinal Chemistry. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (2010). Organic Letters. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2010). Chemical Reviews. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2023). MDPI. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • (PDF) Recent Advances in Sonogashira Reactions. (2011). ResearchGate. [Link]

  • The Chemistry of 7-Chloro-1H-pyrrolo[2,3-c]pyridine: Synthesis and Applications. Autech Industry Co.,Limited. [Link]

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]

  • General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007). The Journal of Organic Chemistry. [Link]

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. (2012). Beilstein Journal of Organic Chemistry. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). PubMed Central. [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. DrugDiscovery.NET. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). IntechOpen. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). MDPI. [Link]

  • Pd-catalyzed cross-coupling reactions of alkyl halides. (2011). RSC Publishing. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2013). National Institutes of Health. [Link]

  • SAR study of macrocyclic kinase inhibitors based on the PP scaffold. (2023). ResearchGate. [Link]

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Application Note & Protocols: Strategic Use of 7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in early-stage drug discovery.

Abstract: Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient methodology for identifying novel lead compounds.[1][2][3] By starting with small, low-molecular-weight fragments, FBDD allows for a more thorough exploration of a target's chemical space, often yielding lead compounds with superior physicochemical properties compared to traditional high-throughput screening (HTS) hits.[3][4] This guide provides a detailed examination of a hypothetical FBDD workflow centered on the fragment 7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine . We will dissect the strategic rationale for selecting this fragment, provide detailed protocols for its screening and validation, and outline a structure-guided path for its evolution from a weak-binding hit to a potent lead compound.

The Rationale: Why this compound as a Fragment?

The selection of a high-quality fragment library is the cornerstone of any successful FBDD campaign.[3] Fragments should be small, soluble, and possess sufficient complexity to form meaningful interactions, yet simple enough to serve as a foundation for chemical elaboration. This compound is an exemplary candidate, embodying several key features desirable in a fragment.

The core pyrrolo[2,3-c]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry.[5][6] As a bioisostere of purine, it is adept at interacting with the ATP binding sites of various enzymes, particularly kinases, which are a major class of drug targets.[6]

Key Molecular Features for FBDD:

  • Vector for Growth: The chlorine atom at the 7-position is not merely a substituent; it is a strategic chemical handle.[5] It provides a well-defined vector for synthetic elaboration via nucleophilic aromatic substitution or cross-coupling reactions, allowing chemists to "grow" the fragment into adjacent pockets of the target protein.[7][8]

  • Hydrophobic Probe: The N-isopropyl group serves as a simple hydrophobic probe, designed to explore small, greasy pockets within a binding site. Its defined stereochemistry can report on the spatial constraints of the target.

  • Rule of Three Compliance: High-quality fragments typically adhere to the "Rule of Three" (MW < 300 Da, cLogP < 3, H-bond donors/acceptors ≤ 3), which correlates with better solubility and a higher probability of forming efficient, high-quality interactions.[1]

Table 1: Physicochemical Profile of this compound

PropertyValue (Calculated)"Rule of Three" GuidelineCompliance
Molecular Weight (MW)194.67 g/mol < 300 DaYes
cLogP2.5< 3Yes
Hydrogen Bond Donors0≤ 3Yes
Hydrogen Bond Acceptors2 (Pyridine N, Pyrrole N)≤ 3Yes
Rotatable Bonds1≤ 3Yes

Properties were calculated using standard cheminformatics software based on the structure.

The FBDD Workflow: A Comprehensive Overview

A successful FBDD campaign is a multi-stage, iterative process that combines biophysical screening, hit validation, structural biology, and medicinal chemistry. Each stage provides critical data that informs the next, ensuring that resources are focused on the most promising fragments.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Structural Elucidation cluster_3 Phase 4: Hit-to-Lead Optimization Screen Primary Fragment Screening (e.g., SPR, NMR, TSA) Validate Orthogonal Hit Validation (e.g., ITC, NMR) Screen->Validate Identified Hits Library Fragment Library (incl. title compound) Library->Screen Characterize Affinity & Thermodynamics (Kd, ΔH, ΔS) Validate->Characterize Structure High-Resolution Structure (X-ray Crystallography, Cryo-EM) Characterize->Structure Confirmed Binders SBDD Structure-Based Design (Growing, Linking, Merging) Structure->SBDD Binding Mode Insight Synthesis Chemical Synthesis SBDD->Synthesis Iterative Cycles Testing Potency & ADME Testing Synthesis->Testing Iterative Cycles Testing->SBDD Iterative Cycles Lead Lead Compound Testing->Lead

Figure 1: A generalized workflow for a Fragment-Based Drug Design campaign.

Protocol I: Primary Screening via Surface Plasmon Resonance (SPR)

Causality: SPR is an excellent primary screening technique in FBDD because it is highly sensitive, label-free, requires relatively low protein consumption, and provides real-time kinetic data (association and dissociation rates).[9][10][11] This allows for the rapid identification of binders and the early triage of non-specific or problematic compounds.

SPR_Workflow cluster_prep Assay Preparation cluster_screen Screening Execution cluster_analysis Data Analysis p1 Immobilize Target Protein on Sensor Chip p2 Prepare Fragment Library Plates (incl. controls) p1->p2 p3 Create DMSO Calibration Curve p2->p3 s1 Equilibrate System with Running Buffer p3->s1 s2 Inject Fragment Solution (Association Phase) s1->s2 s3 Inject Running Buffer (Dissociation Phase) s2->s3 s4 Regenerate Chip Surface s3->s4 s4->s2 Next Fragment a1 Reference & DMSO Correction s4->a1 a2 Identify Binding Responses (Sensorgrams) a1->a2 a3 Rank Hits by Response Level & Ligand Efficiency a2->a3

Figure 2: Step-by-step workflow for an SPR-based fragment screen.

Detailed SPR Protocol:

  • Protein Immobilization:

    • Objective: To covalently attach the purified target protein to the sensor chip surface.

    • Method: Use standard amine coupling chemistry (e.g., EDC/NHS activation) on a CM5 sensor chip to immobilize the protein to a target density of 8,000-12,000 Response Units (RU). Leave one flow cell blank as a reference channel.

    • Causality: Covalent attachment ensures a stable baseline and reproducible results across multiple fragment injections. The reference channel is crucial for subtracting bulk refractive index changes and non-specific binding to the chip surface.[11]

  • Assay Development & Preparation:

    • Buffer Optimization: Screen for a buffer that maintains protein stability and activity (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% P20 surfactant).

    • DMSO Calibration: Prepare a series of running buffer solutions with varying DMSO concentrations (e.g., 0.5% to 1.5% in 0.1% increments). Inject these to create a calibration curve.

    • Causality: Fragments are stored in DMSO. Even minor mismatches in DMSO concentration between the running buffer and the sample can cause significant bulk refractive index shifts, leading to false positives.[10][11] A calibration curve allows for precise correction.

    • Fragment Plating: Prepare 384-well plates containing this compound and other library fragments at a high concentration (e.g., 100 mM in 100% DMSO). Dilute to the final screening concentration (e.g., 200 µM) in running buffer immediately before injection.

  • Screening Execution:

    • System Equilibration: Flow running buffer (containing a matched DMSO concentration, e.g., 1%) over all flow cells until a stable baseline is achieved.

    • Injection Cycle: For each fragment, perform a 60-second injection (association phase) followed by a 120-second dissociation phase (buffer flow only).

    • Regeneration: After each cycle, inject a mild regeneration solution (e.g., a short pulse of 50 mM NaOH or 1 M NaCl, depending on the target protein's stability) to remove any bound fragment and prepare the surface for the next injection.

  • Data Analysis:

    • Data Processing: For each injection, subtract the response from the reference flow cell and the response from a "buffer-only" injection (double referencing).

    • Hit Identification: A "hit" is defined as a fragment that produces a reproducible, concentration-dependent binding response significantly above the noise level.

    • Ranking: Rank initial hits based on the magnitude of the binding response and the calculated Ligand Efficiency (LE = -ΔG / number of heavy atoms). High LE values suggest efficient binding.[9]

Protocol II: Orthogonal Hit Validation with Isothermal Titration Calorimetry (ITC)

Causality: It is essential to validate hits from a primary screen with a biophysically distinct (orthogonal) method to eliminate false positives that can arise from assay artifacts.[12] ITC is considered the "gold standard" for validating binding interactions as it directly measures the heat released or absorbed during complex formation, providing a complete thermodynamic profile of the interaction (KD, ΔH, and ΔS) in a label-free, in-solution format.[13][14][15][16]

Detailed ITC Protocol:

  • Sample Preparation:

    • Protein: Dialyze the target protein extensively against the final ITC buffer (e.g., 20 mM Phosphate pH 7.5, 100 mM NaCl) to minimize buffer mismatch effects. Concentrate the protein to 10-20 µM.

    • Fragment: Dissolve this compound in 100% DMSO and then dilute into the exact same dialysis buffer used for the protein to a final concentration of 200-500 µM. The final DMSO concentration must be identical in both the protein (cell) and fragment (syringe) solutions.

    • Causality: Mismatched buffers between the syringe and the cell will generate large heats of dilution, obscuring the true heat of binding.[14]

  • Instrument Setup:

    • Instrument: Use a high-sensitivity microcalorimeter (e.g., MicroCal PEAQ-ITC).

    • Parameters: Set the cell temperature to 25°C, the stirring speed to 750 rpm, and the reference power to 10 µcal/sec.

  • Titration Experiment:

    • Loading: Load the protein solution into the sample cell and the fragment solution into the injection syringe.

    • Injection Scheme: Program a titration sequence of 19 injections, consisting of an initial 0.4 µL injection followed by 18 injections of 2 µL each, with a 150-second spacing between injections.

    • Control Titration: Perform a control experiment by titrating the fragment solution into the buffer-only to measure the heat of dilution.

    • Causality: The initial small injection helps to displace any air in the syringe tip and is typically discarded from the final analysis. The control titration is crucial for accurately subtracting the heat of dilution from the experimental data.[14]

  • Data Analysis:

    • Integration: Integrate the raw power peaks to determine the heat change (ΔH) for each injection.

    • Fitting: Subtract the heats of dilution and fit the resulting data to a suitable binding model (e.g., one-site independent) to derive the dissociation constant (KD), binding enthalpy (ΔH), and stoichiometry (n). The binding entropy (ΔS) can then be calculated.

Table 2: Hypothetical Hit Validation Data for Fragment Binding to Target Kinase X

TechniqueParameterResult for this compoundInterpretation
SPR Binding ResponsePositive, dose-dependentInitial evidence of interaction
ITC KD450 µMConfirms weak but direct binding, typical for a fragment
ΔH-5.8 kcal/molFavorable enthalpic contribution (e.g., H-bonds)
-TΔS-2.5 kcal/molUnfavorable entropic contribution (ordering upon binding)
NMR CSPsSignificant shifts in specific residuesConfirms binding and localizes the interaction site

Protocol III: Structural Elucidation via X-ray Crystallography

Causality: To effectively progress a fragment hit into a lead compound, detailed atomic-level information of the binding mode is paramount.[2][17] X-ray crystallography provides a high-resolution 3D snapshot of how the fragment sits in the protein's binding pocket, revealing key interactions and identifying adjacent pockets that can be exploited for fragment growing.[13][18][19]

Detailed Crystallography Protocol:

  • Crystal Production:

    • Objective: To obtain well-diffracting crystals of the target protein.

    • Method: Screen a wide range of crystallization conditions (precipitants, buffers, additives) using high-throughput robotic screening to identify a condition that yields diffraction-quality crystals of the apo-protein.

  • Fragment Soaking:

    • Objective: To introduce the fragment into the pre-formed protein crystals.

    • Method: Prepare a "soaking solution" by adding a high concentration of this compound (e.g., 1-10 mM) to the crystallization mother liquor. Transfer the apo-protein crystals into this solution and incubate for a period ranging from minutes to hours.

    • Causality: Soaking is often successful for fragments as their small size allows them to diffuse through solvent channels in the crystal lattice to reach the binding site without disrupting the crystal packing. The high concentration is necessary to drive the binding equilibrium towards the complexed state, given the fragment's weak affinity.[20]

  • Cryo-protection and Data Collection:

    • Cryo-protection: Briefly transfer the soaked crystal into a cryo-protectant solution (typically the mother liquor supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation during freezing.

    • Vitrification: Loop out the crystal and flash-cool it in liquid nitrogen.

    • Data Collection: Collect X-ray diffraction data at a synchrotron source.[13]

    • Causality: Synchrotron sources provide highly intense and collimated X-ray beams, which are essential for obtaining high-resolution data from protein crystals, especially when trying to detect the low occupancy of a weakly bound fragment.[13]

  • Structure Solution and Refinement:

    • Data Processing: Process the diffraction images to obtain electron density maps.

    • Difference Maps: Calculate a difference electron density map (Fo-Fc) between the observed data and a model of the apo-protein. Positive density in this map indicates the location of the bound fragment.

    • Modeling and Refinement: Model the fragment into the observed density and refine the protein-fragment complex structure to achieve optimal agreement with the experimental data.

From Hit to Lead: Structure-Based Optimization

With a validated hit and a high-resolution co-crystal structure, the final phase is to transform the low-affinity fragment into a high-potency lead compound. This is achieved through iterative cycles of structure-based design, chemical synthesis, and biological testing.[21]

Hit2Lead cluster_grow A) Fragment Growing cluster_link B) Fragment Linking cluster_merge C) Fragment Merging g_start Initial Fragment g_end Grown Compound g_start->g_end Add R-group to explore adjacent pocket l_frag1 Fragment 1 l_linked Linked Compound l_frag1->l_linked l_frag2 Fragment 2 l_frag2->l_linked Linker m_frag1 Fragment A m_merged Merged Compound m_frag1->m_merged m_frag2 Fragment B m_frag2->m_merged Fuse scaffolds

Sources

Application Note: Protocols for the Purification of 7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-azaindole scaffold, a bioisostere of indole, is a privileged structure in medicinal chemistry, frequently appearing in clinically significant molecules such as kinase inhibitors and antiviral agents.[1][2] The compound 7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine is a key intermediate in the synthesis of various pharmacologically active agents. Achieving high purity of this intermediate is paramount for the reliability of subsequent synthetic steps and for ensuring the integrity of biological screening data. This guide provides detailed, field-proven protocols for the purification of this compound, focusing on chromatographic and crystallization techniques. It explains the rationale behind procedural choices and offers robust troubleshooting strategies to overcome common challenges associated with purifying nitrogen-containing heterocyclic compounds.

Introduction: The Challenge of Purifying Azaindoles

This compound possesses several structural features that influence its purification. The pyridine nitrogen atom imparts basicity, which can lead to undesirable interactions with acidic stationary phases like silica gel. Conversely, the pyrrole N-H is weakly acidic. The isopropyl group on the pyrrole nitrogen increases the compound's lipophilicity compared to its parent N-H analogue. The overall molecule is moderately polar. These characteristics necessitate a careful selection of purification methods to achieve high purity, typically >98% for drug development applications.

This document outlines three primary purification strategies:

  • Normal-Phase Flash Chromatography: A standard, high-throughput method for initial purification.

  • Reversed-Phase Flash Chromatography: An excellent alternative to mitigate issues with basic compounds.

  • Recrystallization: A powerful technique for final polishing to obtain highly crystalline, pure material.

General Purification Workflow

A systematic approach is crucial for efficient and effective purification. The workflow begins with an initial assessment of the crude material, followed by the selection of a primary purification method, and concludes with a final purity analysis.

Purification_Workflow crude Crude Reaction Mixture tlc Initial Assessment (TLC, LC-MS) crude->tlc decision Select Primary Method tlc->decision norm_phase Normal-Phase Chromatography decision->norm_phase Good TLC Separation No Streaking rev_phase Reversed-Phase Chromatography decision->rev_phase Streaking on Silica Polar Impurities recryst Recrystallization decision->recryst Crude is >90% Pure & Solid purity_check Purity Analysis (LC-MS, NMR, >98%?) norm_phase->purity_check rev_phase->purity_check recryst->purity_check pure_compound Pure Compound purity_check->pure_compound Yes repurify Re-purify / Polish purity_check->repurify No repurify->decision

Caption: General workflow for purification of this compound.

Protocol I: Normal-Phase Flash Chromatography

Normal-phase chromatography, using silica gel as the stationary phase, is often the first method employed for purification due to its scalability and cost-effectiveness. However, the acidic nature of silica can cause streaking with basic compounds like pyridine derivatives.[3] This can often be overcome by adding a basic modifier to the mobile phase.

Principle of Operation

Separation is based on polarity. The polar silica gel stationary phase retains polar compounds more strongly. A less polar mobile phase is used to elute compounds, with non-polar compounds eluting first. For this compound, a gradient from a non-polar solvent (e.g., heptane or hexane) to a more polar solvent (e.g., ethyl acetate) is typically effective.

Step-by-Step Protocol
  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Screen various ratios of heptane/ethyl acetate. The ideal system should give the target compound a Retention Factor (Rƒ) of ~0.2-0.3. If streaking is observed, add 0.5-1% triethylamine (Et₃N) to the mobile phase.

  • Sample Preparation (Dry Loading): Dissolve the crude material in a minimal amount of a strong solvent like dichloromethane (DCM) or methanol. Add a small amount of silica gel (or Celite) to the solution. Gently remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained. This prevents solvent effects that can ruin separation.

  • Column Packing & Equilibration: Select a pre-packed silica gel column or pack a glass column with silica gel slurried in the initial, non-polar mobile phase (e.g., 100% heptane). Equilibrate the column by flushing with at least 5 column volumes (CV) of the initial mobile phase.

  • Elution: Apply the dry-loaded sample to the top of the column. Begin the elution with the initial mobile phase and gradually increase the polarity by adding ethyl acetate according to a predefined gradient. Monitor the elution using a UV detector or by collecting fractions and analyzing them by TLC.

  • Fraction Pooling & Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Troubleshooting & Optimization
IssuePossible CauseRecommended SolutionCitation
Streaking / Tailing Strong interaction between the basic pyridine nitrogen and acidic silica surface.Add a basic modifier like 0.5-1% triethylamine or 1% ammonia in methanol to the mobile phase to neutralize the acidic sites.[3]
Poor Separation Inappropriate solvent system; column overloading.Re-optimize the solvent system with TLC. Reduce the sample load to 1-2% of the silica gel mass.[3]
Compound Not Eluting Compound is too polar for the selected mobile phase or is irreversibly adsorbed.Drastically increase the mobile phase polarity (e.g., add methanol). If this fails, switch to a different stationary phase like alumina or use reversed-phase chromatography.[3]

Protocol II: Reversed-Phase Chromatography

Reversed-phase (RP) chromatography is a powerful technique that is often less prone to issues with basic compounds.[3] It is an excellent choice for purifying this compound, especially if normal-phase chromatography yields poor results.

Principle of Operation

RP chromatography uses a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase. Separation is based on hydrophobicity; less polar (more hydrophobic) compounds are retained more strongly and elute later. The mobile phase usually consists of water and an organic modifier like acetonitrile (ACN) or methanol (MeOH).

Step-by-Step Protocol
  • Sample Preparation: Dissolve the crude material in a minimal amount of a strong, polar solvent such as methanol, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).

  • Column Selection & Equilibration: Select a C18 flash column appropriately sized for the sample amount. Equilibrate the column with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for at least 5 CV. The acidic modifier helps to protonate the pyridine nitrogen, leading to sharper peaks.[3]

  • Elution: Load the sample onto the column. Elute using a gradient of increasing organic modifier concentration. A typical gradient might run from 5% to 95% acetonitrile over 20-30 CV.

  • Fraction Analysis & Product Isolation: Monitor the column effluent with a UV detector. Collect fractions, confirm the presence of the product (e.g., via LC-MS), and pool the pure fractions. The solvent can be removed by lyophilization (freeze-drying) or by evaporation followed by an aqueous workup to remove buffer salts.

Example Gradient Conditions
Time (min)Flow Rate (mL/min)% Water (0.1% Formic Acid)% Acetonitrile (0.1% Formic Acid)
040955
240955
2040595
2540595
2640955

Protocol III: Recrystallization

Recrystallization is an exceptionally effective method for achieving high levels of purity (>99.5%) for solid compounds. It relies on the differences in solubility of the target compound and its impurities in a chosen solvent at different temperatures.

Principle of Operation

The ideal crystallization solvent should dissolve the compound sparingly at room temperature but completely at an elevated temperature.[4] As the hot, saturated solution cools, the solubility of the compound decreases, forcing it to crystallize out of the solution while impurities remain dissolved.

Step-by-Step Protocol
  • Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of the compound in various solvents (e.g., hexane, ethyl acetate, isopropanol, acetone, acetonitrile). A good solvent will require heating to fully dissolve the sample. Mixed solvent systems (a "good" solvent and a "poor" solvent) are also highly effective.

  • Dissolution: Place the crude material in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the compound just dissolves completely. Avoid adding excess solvent.

  • Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask helps to slow evaporation and promote the growth of larger crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation & Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent. Dry the crystals under high vacuum to remove any residual solvent.

Troubleshooting Crystallization

Crystallization_Troubleshooting start Hot Saturated Solution Cools Down decision What Happens? start->decision crystals Crystals Form! decision->crystals Success oiling_out Compound 'Oils Out' decision->oiling_out Problem no_crystals Nothing Happens (Solution remains clear) decision->no_crystals Problem oil_solution Add more hot solvent to dissolve oil, then cool even slower. oiling_out->oil_solution scratch Scratch inner surface of flask with a glass rod. no_crystals->scratch seed Add a 'seed' crystal of pure compound. scratch->seed concentrate Slowly evaporate some solvent to increase concentration. seed->concentrate

Caption: Decision tree for troubleshooting common crystallization problems.[3]

Conclusion

The purification of this compound can be effectively achieved through a systematic application of modern purification techniques. For initial bulk purification from a crude reaction mixture, normal-phase flash chromatography with a basic modifier is a viable starting point. Reversed-phase chromatography offers a robust and often superior alternative, particularly for achieving high purity in challenging separations. For the final polishing step to obtain material suitable for rigorous pharmacological testing, recrystallization remains the gold standard. The choice of method will depend on the specific impurity profile, the required purity level, and the scale of the synthesis.

References

  • Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed. [Online] Available at: [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok, University of Rostock. [Online] Available at: [Link]

  • Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. Royal Society of Chemistry. [Online] Available at: [Link]

  • Method for Determining Nitrogenous Heterocycle Compounds in Wine. ACS Publications. [Online] Available at: [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. The Royal Society of Chemistry. [Online] Available at: [Link]

  • Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Organic Chemistry Portal. [Online] Available at: [Link]

  • Azaindole synthesis. Organic Chemistry Portal. [Online] Available at: [Link]

  • Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. [Online] Available at: [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Online] Available at: [Link]

  • How Is Chromatography Used for Purification? Moravek. [Online] Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine. This guide is designed to provide expert advice, troubleshooting strategies, and answers to frequently asked questions (FAQs) encountered during the synthesis of this important heterocyclic compound. As Senior Application Scientists, we have compiled this resource to explain the underlying chemistry and provide practical solutions to common challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the multi-step synthesis of this compound. A general synthetic approach is outlined below, and the troubleshooting guide is structured to address challenges at each key stage.

Synthesis_Workflow Start 1H-Pyrrolo[2,3-c]pyridine (4-Azaindole) Chlorination Chlorination at C7 Start->Chlorination Step 1 N_Isopropylation N-Isopropylation at N1 Chlorination->N_Isopropylation Step 2 End_Product 7-Chloro-1-isopropyl-1H- pyrrolo[2,3-c]pyridine N_Isopropylation->End_Product

Caption: General synthetic workflow for this compound.

Issue 1: Low Yield or No Reaction During Chlorination of 1H-pyrrolo[2,3-c]pyridine

Question: I am attempting to chlorinate 1H-pyrrolo[2,3-c]pyridine at the 7-position using standard chlorinating agents like N-chlorosuccinimide (NCS), but I am observing low conversion of my starting material. What could be the issue?

Answer: This is a common challenge. The pyridine ring of the 4-azaindole scaffold is electron-deficient, making direct electrophilic aromatic substitution, including chlorination, difficult. Several factors could be contributing to the low yield:

  • Insufficient Reactivity of Chlorinating Agent: NCS alone may not be electrophilic enough to chlorinate the deactivated pyridine ring.

  • Reaction Conditions: Temperature and reaction time are critical. Insufficient heating may lead to a sluggish reaction.

  • Protonation of the Pyridine Nitrogen: Under acidic conditions, the pyridine nitrogen can be protonated, further deactivating the ring towards electrophilic attack.

Recommended Solutions:

  • Use of a Stronger Chlorinating System:

    • Phosphorus Oxychloride (POCl₃): This is a common and effective reagent for chlorinating heteroaromatic hydroxyl groups, but it can also be used for direct chlorination, sometimes with the addition of a base or catalyst.[1]

    • Oxalyl Chloride or Thionyl Chloride (SOCl₂): These can also be effective, but reaction conditions need to be carefully optimized.[2]

    • N-Oxide Formation: A more reliable method involves the initial formation of the pyridine N-oxide. The N-oxide functionality activates the pyridine ring, enabling nucleophilic chlorination at the C7 position with reagents like POCl₃ or MsCl/DMF.[3][4]

  • Optimization of Reaction Conditions:

    • Temperature: For direct chlorination, elevated temperatures (reflux) are often necessary.[1]

    • Solvent: High-boiling point, inert solvents can be beneficial.[1]

    • Addition of a Catalyst: In some cases, the addition of a Lewis acid or a tertiary amine base can facilitate the reaction.[1]

Experimental Protocol: Chlorination via N-Oxide Formation

  • N-Oxide Formation:

    • Dissolve 1H-pyrrolo[2,3-c]pyridine in a suitable solvent like dichloromethane (DCM) or chloroform.

    • Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Work up the reaction by washing with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove excess m-CPBA and the resulting benzoic acid.

  • Chlorination of the N-Oxide:

    • Dissolve the purified N-oxide in a solvent such as DMF.

    • Add methanesulfonyl chloride (MsCl) dropwise at 0 °C.

    • Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Purify the crude product by column chromatography.

Issue 2: Poor Regioselectivity During Chlorination

Question: My chlorination reaction is producing a mixture of chlorinated isomers, with substitution on both the pyridine and pyrrole rings. How can I improve the regioselectivity for the 7-position?

Answer: The pyrrole ring is generally more electron-rich than the pyridine ring and is therefore more susceptible to electrophilic attack. Uncontrolled chlorination can lead to a mixture of products.

Recommended Solutions:

  • Protect the Pyrrole Nitrogen: Before chlorination, protect the pyrrole nitrogen with a suitable protecting group, such as a tosyl (Ts) or benzenesulfonyl (Bs) group. This will decrease the electron density of the pyrrole ring and direct the chlorination to the pyridine ring. The protecting group can be removed later in the synthetic sequence.

  • N-Oxide Strategy: As mentioned previously, the N-oxide strategy is highly regioselective for functionalization of the pyridine ring.[4]

Issue 3: Challenges with N-Isopropylation of 7-chloro-1H-pyrrolo[2,3-c]pyridine

Question: I am having difficulty with the N-isopropylation of 7-chloro-1H-pyrrolo[2,3-c]pyridine. The reaction is either incomplete or I observe side products.

Answer: N-alkylation of azaindoles can be challenging due to several factors:

  • Acidity of the N-H bond: The pyrrole proton is acidic and requires a suitable base for deprotonation.

  • Steric Hindrance: The isopropyl group is sterically bulky, which can slow down the reaction.

  • Competing N-alkylation: While less likely for the pyridine nitrogen due to its lower basicity, it's a possibility to consider.

Recommended Solutions:

  • Choice of Base and Alkylating Agent:

    • Strong Base: Use a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to ensure complete deprotonation of the pyrrole nitrogen.

    • Alkylating Agent: 2-iodopropane or 2-bromopropane are suitable alkylating agents. Isopropyl iodide is generally more reactive.

  • Reaction Conditions:

    • Solvent: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are recommended.

    • Temperature: The reaction may require heating to overcome the steric hindrance of the isopropyl group. Monitor the reaction by TLC to avoid decomposition at high temperatures.

Experimental Protocol: N-Isopropylation

  • To a solution of 7-chloro-1H-pyrrolo[2,3-c]pyridine in anhydrous DMF at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

  • Stir the mixture at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Add 2-iodopropane (1.5 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 50-60 °C and monitor its progress by TLC.

  • After completion, cool the reaction to room temperature and carefully quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the optimal order of steps for the synthesis: chlorination followed by N-isopropylation, or vice versa?

A1: The recommended route is typically chlorination followed by N-isopropylation . Attempting to N-isopropylate 1H-pyrrolo[2,3-c]pyridine first and then chlorinate can lead to a more complex mixture of products, as the isopropyl group can influence the electronic properties of the ring system. Chlorinating the parent heterocycle first provides a more defined substrate for the subsequent alkylation.

Q2: My final product, this compound, is difficult to purify. What are the common impurities and how can I remove them?

A2: Common impurities can include:

  • Unreacted 7-chloro-1H-pyrrolo[2,3-c]pyridine.

  • Over-alkylated or di-alkylated products (less common).

  • Impurities from the mineral oil if using a NaH dispersion.

Purification Strategies:

  • Column Chromatography: This is the most effective method for separating the desired product from starting materials and byproducts. A gradient elution of hexanes and ethyl acetate on silica gel is a good starting point.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective final purification step.

Q3: Are there any alternative synthetic routes to consider?

A3: Yes, building the substituted pyrrole ring onto a pre-functionalized pyridine is a common strategy in azaindole synthesis.[5] For example, starting with a 3-amino-4-chloropyridine derivative and constructing the pyrrole ring through methods like the Fischer indole synthesis or palladium-catalyzed cyclizations could be a viable alternative. However, these routes can be longer and may require more specialized starting materials.

Q4: What are the key safety precautions to take during this synthesis?

A4:

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce hydrogen gas. Handle in an inert atmosphere (nitrogen or argon) and use a mineral oil dispersion to minimize fire risk.

  • Alkyl Halides (2-iodopropane): These are volatile and potentially harmful. Handle in a fume hood.

Data Summary

StepReagents & ConditionsTypical YieldKey Challenges
Chlorination 1. m-CPBA, DCM2. POCl₃ or MsCl/DMF60-80%Low reactivity of pyridine ring, regioselectivity
N-Isopropylation NaH, 2-iodopropane, DMF70-90%Steric hindrance, incomplete reaction

Logical Relationships in Troubleshooting

Troubleshooting_Logic cluster_chlorination Chlorination Issues cluster_alkylation N-Isopropylation Issues Low_Yield_Cl Low Yield NCS_Ineffective NCS ineffective? Low_Yield_Cl->NCS_Ineffective Poor_Selectivity Poor Regioselectivity Pyrrole_Chlorination Pyrrole also chlorinated? Poor_Selectivity->Pyrrole_Chlorination Use_N_Oxide Solution: Use N-Oxide route NCS_Ineffective->Use_N_Oxide Pyrrole_Chlorination->Use_N_Oxide Protect_Pyrrole Solution: Protect Pyrrole N-H Pyrrole_Chlorination->Protect_Pyrrole Low_Yield_Alkyl Incomplete Reaction Steric_Hindrance Steric Hindrance? Low_Yield_Alkyl->Steric_Hindrance Weak_Base Base too weak? Low_Yield_Alkyl->Weak_Base Heat_Reaction Solution: Heat Reaction Steric_Hindrance->Heat_Reaction Strong_Base Solution: Use Strong Base (NaH) Weak_Base->Strong_Base

Sources

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of 7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scope

Welcome to the technical support guide for the synthesis of 7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine. This molecule is a crucial heterocyclic building block in medicinal chemistry and drug discovery, often utilized in the development of novel kinase inhibitors and other therapeutic agents.[1] The pyrrolo[2,3-c]pyridine core, also known as 7-azaindole, is structurally similar to purine bases, making it a valuable scaffold in pharmaceutical research.[2]

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to address common challenges encountered during the final N-isopropylation step in the synthesis of the title compound. Our focus is on providing practical, experience-driven insights to help you maximize yield, improve purity, and streamline your synthetic workflow.

The Core Synthetic Challenge: N-Isopropylation

The most direct and common route to synthesize this compound is through the N-alkylation of the 7-chloro-1H-pyrrolo[2,3-c]pyridine precursor. This reaction, while straightforward in principle, is often complicated by a number of competing factors that can affect yield and purity.

The primary challenges include:

  • Low Reactivity: Incomplete deprotonation of the pyrrole nitrogen (N-H).

  • Competing Side Reactions: Primarily C3-alkylation of the pyrrole ring.

  • Product Purification: Separating the desired N-alkylated product from the C-alkylated isomer and unreacted starting material.

This guide will systematically address each of these challenges.

Troubleshooting Guide: A Problem-Solution Approach

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Problem 1: Low or No Conversion to Product

Question: My N-isopropylation reaction shows very low conversion, or it appears to have stalled completely. What are the likely causes and how can I fix this?

Answer: Low conversion is a common hurdle that typically points to issues with reaction setup, reagent activity, or suboptimal conditions. Let's break down the potential causes.

  • Cause A: Ineffective Deprotonation of the Pyrrole Nitrogen

    • The Chemistry: The N-H proton of the pyrrole ring in the 7-azaindole scaffold is acidic, but it requires a sufficiently strong base to be fully deprotonated, forming the highly nucleophilic indolide anion. Incomplete deprotonation results in a low concentration of the active nucleophile, leading to a sluggish or stalled reaction.[3]

    • Solution:

      • Choice of Base: Use a strong, non-nucleophilic base. Sodium hydride (NaH) is a classic and effective choice for this transformation. It irreversibly deprotonates the nitrogen, driving the equilibrium towards the desired anion.[3] Weaker bases like potassium carbonate (K₂CO₃) may require higher temperatures and may not achieve full deprotonation, leading to lower yields.

      • Stoichiometry: Ensure you are using at least 1.1 to 1.2 equivalents of the base to account for any potential impurities or partial deactivation.

      • Solvent System: The choice of solvent is critical. A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is ideal. These solvents effectively solvate the cation of the base (e.g., Na⁺) without interfering with the nucleophilicity of the indolide anion.[3]

  • Cause B: Poor Quality or Reactivity of Reagents

    • The Chemistry: The success of an Sₙ2 reaction depends on a good leaving group and an unhindered electrophile.

    • Solution:

      • Alkylating Agent: For introducing an isopropyl group, 2-iodopropane is significantly more reactive than 2-bromopropane, which is more reactive than 2-chloropropane. If you are experiencing low reactivity with 2-bromopropane, switching to 2-iodopropane can accelerate the reaction. Ensure the alkylating agent is pure and not degraded from improper storage.

      • Solvent and Reagent Purity: Ensure all reagents and solvents are anhydrous. Water will quench the strong base (e.g., NaH) and the indolide anion, halting the reaction. Use freshly dried solvents and handle hygroscopic reagents under an inert atmosphere (Nitrogen or Argon).[4]

  • Cause C: Suboptimal Reaction Temperature

    • The Chemistry: Alkylation reactions require sufficient thermal energy to overcome the activation barrier.

    • Solution: While the initial deprotonation with NaH is often performed at 0 °C to control the exothermic reaction, the subsequent alkylation step may require gentle heating. Gradually increase the temperature to 40-60 °C and monitor the reaction by TLC or LC-MS. Excessively high temperatures should be avoided as they can promote side reactions or decomposition.[4]

Problem 2: Poor Regioselectivity (N- vs. C3-Alkylation)

Question: I've successfully formed a product, but I'm getting a significant amount of an isomeric impurity. NMR analysis suggests it's the C3-isopropyl isomer. How can I improve N-selectivity?

Answer: This is the most classic challenge in the alkylation of indole-type systems. The indolide anion is an ambident nucleophile, meaning it can react at either the nitrogen (N1) or the carbon at the 3-position (C3). The C3 position is often highly nucleophilic.[3]

  • The Chemistry: The regioselectivity is governed by a delicate balance between hard and soft acid-base (HSAB) theory and the nature of the counter-ion. The N1 position is a "harder" nucleophilic center, while the C3 is "softer." The outcome depends heavily on the reaction conditions.

  • Strategies to Favor N-Alkylation:

    • Maximize Anion Formation: The key to N-selectivity is to generate a "free" indolide anion. This is best achieved with a strong base like NaH in a highly polar aprotic solvent like DMF.[3] In this environment, the sodium cation is well-solvated, leaving the negative charge more localized on the nitrogen, which favors reaction at that site.

    • Avoid Weaker Bases: Using weaker bases (e.g., K₂CO₃) or phase-transfer catalysis conditions can lead to a tighter ion pair between the indolide and the counter-ion. This association can sterically hinder the N1 position, making the C3 position more accessible for attack, thus increasing the amount of the undesired C3-alkylated product.

    • Temperature Control: While higher temperatures can increase the reaction rate, they can sometimes decrease selectivity. It is often best to find the lowest temperature at which the N-alkylation proceeds at a reasonable rate.[5]

Problem 3: Product Degradation or Byproduct Formation

Question: My reaction mixture is turning dark, and upon workup, I see multiple spots on the TLC plate that are not starting material or the desired product. What could be happening?

Answer: A dark reaction mixture and multiple byproducts often indicate decomposition.

  • The Chemistry: 7-azaindole scaffolds can be sensitive to harsh conditions. Strong bases combined with high temperatures for prolonged periods can lead to degradation.

  • Solution:

    • Minimize Reaction Time: Monitor the reaction closely. Once the starting material is consumed (as judged by TLC or LC-MS), proceed with the workup immediately. Do not leave the reaction running unnecessarily overnight if it is complete in a few hours.

    • Control Temperature: Avoid excessive heat. If the reaction requires heating, maintain the minimum temperature necessary for a clean conversion.

    • Inert Atmosphere: Ensure the reaction is run under a strict inert atmosphere (N₂ or Ar). Oxygen can lead to oxidative side reactions, especially under basic conditions, resulting in colored impurities.

    • Quenching Procedure: Quench the reaction carefully. Instead of quenching directly with water (which can be violent with excess NaH), cool the reaction to 0 °C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl).[6]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for a first attempt at the N-isopropylation of 7-chloro-1H-pyrrolo[2,3-c]pyridine? A1: A robust starting point is to dissolve the 7-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 equiv.) in anhydrous DMF, cool the solution to 0 °C under an inert atmosphere, and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise. Stir the mixture for 30-60 minutes at 0 °C, then add 2-iodopropane (1.5 equiv.) and allow the reaction to slowly warm to room temperature. Monitor progress over 2-4 hours.

Q2: How can I effectively monitor the reaction's progress? A2: Thin-Layer Chromatography (TLC) is the most convenient method.[7] Use silica gel plates and a mobile phase such as 30-50% ethyl acetate in hexanes. The N-alkylated product should be less polar (have a higher Rf value) than the N-H starting material. You can visualize the spots using a UV lamp (254 nm). For more precise monitoring, LC-MS or GC-MS can be used to track the disappearance of starting material and the appearance of the product peak with the correct mass.[6]

Q3: What are the best practices for purifying the final product? A3: Flash column chromatography on silica gel is the standard and most effective method.[6][7] After an aqueous workup and extraction with a solvent like ethyl acetate, the crude material is concentrated and purified. A gradient elution starting from 10% ethyl acetate in hexanes and gradually increasing to 30-40% is typically effective for separating the less polar N-isopropyl product from the more polar starting material and any baseline impurities. The C3-isomer, if present, will often have a very similar Rf to the desired product and may require careful chromatography with a shallow gradient for separation.

Detailed Experimental Protocols

Protocol 1: Optimized N-Isopropylation of 7-chloro-1H-pyrrolo[2,3-c]pyridine
  • Materials:

    • 7-chloro-1H-pyrrolo[2,3-c]pyridine

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • 2-Iodopropane

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, nitrogen/argon line, syringes

  • Procedure:

    • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 7-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 equiv).

    • Add anhydrous DMF (approx. 0.1 M concentration) via syringe and cool the resulting solution to 0 °C in an ice bath.

    • Carefully add NaH (1.2 equiv) in small portions. Effervescence (H₂ gas) will be observed.

    • Stir the suspension at 0 °C for 45 minutes.

    • Add 2-iodopropane (1.5 equiv) dropwise via syringe.

    • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture back to 0 °C.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and dilute with water and EtOAc.

    • Separate the layers. Extract the aqueous layer two more times with EtOAc.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare a TLC chamber with a filter paper wick and a mobile phase (e.g., 30% EtOAc in hexanes).

  • Using a capillary tube, spot a small amount of the starting material solution on the TLC plate as a reference.

  • Carefully take a small aliquot from the reaction mixture using a glass capillary, quench it in a vial containing a drop of water and a small amount of EtOAc, and spot it on the TLC plate next to the reference.

  • Develop the plate in the chamber.

  • Visualize the spots under a UV lamp (254 nm). The reaction is complete when the spot corresponding to the starting material (lower Rf) has disappeared and a new, less polar spot (higher Rf) corresponding to the product is dominant.

Data Summary: Influence of Reaction Parameters

The following table summarizes how different experimental variables can influence the outcome of the N-isopropylation reaction, providing a quick reference for optimization.

ParameterCondition A (Suboptimal)Condition B (Optimized)Expected Outcome of Condition B
Base K₂CO₃ (1.5 equiv)NaH (1.2 equiv)Higher conversion, improved N-selectivity
Solvent TolueneAnhydrous DMFFaster reaction rate, better N-selectivity
Temperature Room Temperature0 °C (deprotonation), then RTBetter control, minimizes side reactions
Alkylating Agent 2-Bromopropane2-IodopropaneSignificantly faster reaction rate
Atmosphere AirNitrogen or ArgonPrevents oxidative degradation, cleaner reaction

Visual Workflows and Logic Diagrams

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for common issues.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dry Glassware prep2 Add 7-chloro-1H-pyrrolo[2,3-c]pyridine prep1->prep2 prep3 Add Anhydrous DMF prep2->prep3 prep4 Establish Inert Atmosphere (N2/Ar) prep3->prep4 react1 Cool to 0 °C prep4->react1 react2 Add NaH (1.2 eq) react1->react2 react3 Stir for 45 min @ 0 °C react2->react3 react4 Add 2-Iodopropane (1.5 eq) react3->react4 react5 Warm to RT & Stir react4->react5 react6 Monitor by TLC/LC-MS react5->react6 work1 Quench with aq. NH4Cl react6->work1 work2 Extract with EtOAc work1->work2 work3 Dry (Na2SO4) & Concentrate work2->work3 work4 Purify via Column Chromatography work3->work4 final final work4->final Pure Product

Caption: General Experimental Workflow for N-Isopropylation.

G start Low Product Yield Observed check_sm Is Starting Material (SM) consumed (via TLC/LCMS)? start->check_sm cause_reactivity Issue: Poor Reactivity check_sm->cause_reactivity  NO cause_degradation Issue: SM Consumed but No Product Formed check_sm->cause_degradation  YES no_sm NO sol_base Action: Use stronger base (NaH). Ensure base is active. cause_reactivity->sol_base Check Base sol_solvent Action: Use anhydrous polar aprotic solvent (DMF, THF). cause_reactivity->sol_solvent Check Solvent sol_reagent Action: Use more reactive alkylating agent (2-iodopropane). cause_reactivity->sol_reagent Check Reagent sol_temp Action: Gently warm reaction after alkylating agent addition. cause_reactivity->sol_temp Check Temp yes_sm YES sol_harsh Possible Cause: Degradation due to harsh conditions. cause_degradation->sol_harsh sol_temp_degrade Action: Lower reaction temperature. Reduce reaction time. sol_harsh->sol_temp_degrade sol_inert Action: Ensure strict inert atmosphere (N2/Ar). sol_harsh->sol_inert

Caption: Troubleshooting Flowchart for Low Product Yield.

References

  • Moleqube. (n.d.). The Chemistry of 7-Chloro-1H-pyrrolo[2,3-c]pyridine: Synthesis and Applications. Retrieved January 20, 2026, from [Link]

  • Abdel-Magid, A. F., et al. (2020). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 25(23), 5729. Available from: [Link]

  • CDT TECS. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved January 20, 2026, from [Link]

  • Guillamot, G., et al. (2015). Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole. Organic Letters, 17(19), 4710-4713. Available from: [Link]

  • Kordubailo, M. V., & Tolmachev, A. A. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Journal of Organic and Pharmaceutical Chemistry, 23(3), 3-10. Available from: [Link]

  • Guillamot, G., et al. (2015). Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole. Organic Letters, 17(19), 4710-4713. Available from: [Link]

  • Kordubailo, M. V., & Tolmachev, A. A. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Journal of Organic and Pharmaceutical Chemistry, 23(3). Available from: [Link]

  • Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4544-4547. Available from: [Link]

  • Kashani, S. K., Jessiman, J. E., & Vantourout, J. C. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available from: [Link]

Sources

Technical Support Center: Synthesis of 7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine. This guide is designed to provide expert insights and practical troubleshooting advice to help you navigate the common challenges and by-product formations encountered during this multi-step synthesis. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices and to provide self-validating protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The synthesis typically begins with the construction of the 7-chloro-1H-pyrrolo[2,3-c]pyridine core, a versatile intermediate in medicinal chemistry.[1] This is often followed by a nucleophilic N-alkylation step to introduce the isopropyl group onto the pyrrole nitrogen. The initial synthesis of the core can be achieved through various methods, including cyclization reactions followed by halogenation.[1]

Q2: What are the critical parameters to control during the N-isopropylation step?

A2: The N-isopropylation of 7-chloro-1H-pyrrolo[2,3-c]pyridine is a crucial step where by-product formation is common. Key parameters to control include:

  • Choice of Base: Strong, non-nucleophilic bases like sodium hydride (NaH) are often preferred to deprotonate the pyrrole nitrogen without competing in the alkylation.

  • Solvent: Anhydrous aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used to prevent side reactions with water.

  • Temperature: The reaction is usually carried out at low to ambient temperatures to control the reaction rate and minimize the formation of by-products.

  • Stoichiometry: Precise control over the stoichiometry of the base and the isopropylating agent is essential to avoid over-alkylation or unreacted starting material.

Q3: How can I monitor the progress of the reaction effectively?

A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the recommended methods for monitoring the reaction. TLC can provide a quick visual assessment of the consumption of the starting material and the formation of the product and major by-products. LC-MS offers more definitive identification of the components in the reaction mixture by providing both retention time and mass-to-charge ratio data.

Troubleshooting Guide: Common By-products and Their Mitigation

This section addresses specific issues you may encounter during the synthesis of this compound, focusing on the identification and mitigation of common by-products.

Issue 1: Presence of Unreacted 7-chloro-1H-pyrrolo[2,3-c]pyridine

Observation: Your final product contains a significant amount of the starting material, 7-chloro-1H-pyrrolo[2,3-c]pyridine.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Action
Incomplete Deprotonation The pyrrole nitrogen was not fully deprotonated before the addition of the isopropylating agent. This can be due to an insufficient amount of base or inactive base.Use a fresh, anhydrous batch of a strong base like NaH. Ensure the reaction is stirred for a sufficient time after base addition to allow for complete deprotonation.
Low Reaction Temperature The reaction temperature may be too low, leading to a sluggish reaction rate.While initial deprotonation is often done at 0°C, the reaction with the isopropylating agent may require gentle warming to proceed to completion. Monitor the reaction by TLC to determine the optimal temperature.
Poor Quality Reagents The isopropylating agent (e.g., 2-iodopropane or 2-bromopropane) may have degraded.Use a freshly opened or purified bottle of the isopropylating agent.
Issue 2: Formation of an Isomeric By-product

Observation: You observe a by-product with the same mass as your target molecule but with a different retention time in LC-MS and distinct NMR signals.

Root Cause Analysis and Solutions:

The most likely isomeric by-product is the N-alkylation occurring on the pyridine nitrogen, leading to the formation of a charged pyridinium species.

Potential Cause Explanation Recommended Action
Reaction Conditions Certain conditions can favor alkylation on the more nucleophilic pyridine nitrogen.N-alkylation of the pyrrole nitrogen is generally favored under basic conditions where the pyrrole nitrogen is deprotonated. Ensure complete deprotonation before adding the alkylating agent. Using a less polar aprotic solvent can also disfavor the formation of the charged pyridinium salt.

Diagram: Regioselectivity in N-Alkylation

G SM 7-chloro-1H-pyrrolo[2,3-c]pyridine Anion Pyrrole Anion SM->Anion Deprotonation Byproduct Isomeric By-product (N-pyridinium salt) SM->Byproduct N-Alkylation on Pyridine (Side Reaction) Base Base (e.g., NaH) Base->Anion Product Desired Product (N1-isopropyl) Anion->Product N1-Alkylation (Favored) RX Isopropyl Halide RX->Product RX->Byproduct

Caption: Favored N1-alkylation pathway versus the undesired side reaction on the pyridine nitrogen.

Issue 3: Observation of a Higher Molecular Weight By-product

Observation: LC-MS analysis shows a peak corresponding to the addition of two isopropyl groups.

Root Cause Analysis and Solutions:

While less common for the pyrrole nitrogen, di-alkylation can occur under certain conditions, potentially at the C3 position after initial N-isopropylation.

Potential Cause Explanation Recommended Action
Excess Alkylating Agent Using a large excess of the isopropylating agent can lead to a second alkylation event.Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of the isopropylating agent.
Strongly Basic Conditions Very strong bases can deprotonate the C3 position of the pyrrole ring, making it susceptible to alkylation.Use a base that is strong enough to deprotonate the pyrrole nitrogen but not the C3 position. NaH is generally a good choice.
Issue 4: Presence of a Dehalogenated By-product

Observation: You detect a by-product with a mass corresponding to the loss of the chlorine atom.

Root Cause Analysis and Solutions:

Dehalogenation can occur under certain reductive conditions or via side reactions with strong bases.

Potential Cause Explanation Recommended Action
Reductive Quenching If the reaction is quenched with a protic source while unreacted base is still present, this can lead to reduction.Ensure the reaction is complete and quench carefully, for instance, by slowly adding a saturated aqueous solution of ammonium chloride.
Side Reaction with Base Some strong bases can promote dehalogenation, especially at elevated temperatures.Use the mildest effective base and maintain a controlled temperature throughout the reaction.

Experimental Protocols

Protocol 1: N-Isopropylation of 7-chloro-1H-pyrrolo[2,3-c]pyridine
  • Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF (10 mL per gram of starting material).

  • Deprotonation: Cool the flask to 0°C in an ice bath. Add 7-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 eq). Slowly add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise.

  • Stirring: Stir the suspension at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Alkylation: Cool the reaction mixture back to 0°C. Add 2-iodopropane (1.2 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Analytical Method for By-product Analysis
  • LC-MS System: A standard reverse-phase C18 column is suitable.

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is recommended.

  • Detection: UV detection at a wavelength where both the starting material and product have good absorbance (e.g., 254 nm), coupled with a mass spectrometer for mass identification.

Diagram: Troubleshooting Workflow

G start Reaction Complete? incomplete Incomplete Reaction start->incomplete No byproducts By-products Observed? start->byproducts Yes no_byproducts Pure Product byproducts->no_byproducts No isomeric Isomeric By-product byproducts->isomeric Yes (Same Mass) high_mw High MW By-product byproducts->high_mw Yes (Higher Mass) dehalogenated Dehalogenated By-product byproducts->dehalogenated Yes (Lower Mass)

Sources

Technical Support Center: Synthesis of 7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and improve the yield and purity of this important synthetic intermediate. The synthesis of this molecule typically proceeds in two key stages: the N-isopropylation of 7-azaindole (1H-pyrrolo[2,3-c]pyridine) and the subsequent selective chlorination at the C7 position. This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: N-Isopropylation of 7-Azaindole

The introduction of the isopropyl group at the N1 position is a critical first step. While seemingly straightforward, this alkylation can present challenges related to yield, side reactions, and purification.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My N-isopropylation reaction is giving a low yield. What are the critical parameters to optimize?

A1: Low yields in the N-alkylation of 7-azaindole are often traced back to the choice of base, solvent, and reaction temperature. The 7-azaindole anion, generated by the base, is the active nucleophile.

  • Base Selection: A strong base is required to deprotonate the pyrrole nitrogen. Sodium hydride (NaH) is a common and effective choice. Other bases like potassium tert-butoxide (t-BuOK) or potassium carbonate (K2CO3) can also be used, though they may require more forcing conditions. The choice of base can influence the N1/N2 regioselectivity in related azole systems.[1]

  • Solvent Effects: Anhydrous polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are typically used to dissolve the 7-azaindole anion and the alkylating agent. Ensure your solvent is completely dry, as any water will quench the base and the anion.

  • Temperature Control: The initial deprotonation with NaH is often performed at 0 °C to control the exothermic reaction. The subsequent alkylation with 2-bromopropane or 2-iodopropane can then be carried out at room temperature or with gentle heating. Excessively high temperatures can lead to side reactions.

  • Alkylating Agent: 2-Iodopropane is more reactive than 2-bromopropane and may lead to higher yields or allow for milder reaction conditions. However, it is also more expensive and may be less stable.

Q2: I am observing a significant amount of C3-alkylated byproduct. How can I improve the N-selectivity?

A2: While N1-alkylation is generally favored, competitive C3-alkylation can occur, especially with the parent indole system.[2] For 7-azaindole, the electron-withdrawing effect of the pyridine nitrogen reduces the nucleophilicity of the pyrrole ring, making C-alkylation less favorable. However, if you are observing this side product, consider the following:

  • Counter-ion Effect: The nature of the cation from the base can influence the N/C selectivity. Using a sodium base (like NaH) often favors N-alkylation.

  • Reaction Conditions: Running the reaction at lower temperatures can enhance the selectivity for the thermodynamically favored N-alkylated product.

  • Protecting Groups: In cases of persistent C-alkylation, a temporary protecting group on the pyrrole ring could be employed, followed by deprotection and N-alkylation, though this adds steps to the synthesis.

Q3: The purification of 1-isopropyl-7-azaindole is proving difficult. What are the best practices?

A3: Purification challenges often arise from unreacted starting material, the C3-alkylated isomer, and other byproducts.

  • Work-up: A careful aqueous work-up is essential to remove any remaining base and inorganic salts.

  • Chromatography: Flash column chromatography on silica gel is the most common method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with ethyl acetate, is typically effective in separating the desired product from the more polar starting material (7-azaindole) and any less polar byproducts.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to achieve high purity.

Experimental Protocol: N-Isopropylation of 7-Azaindole

This protocol provides a general procedure for the N-isopropylation of 7-azaindole. Optimization of specific parameters may be required.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 7-azaindole (1.0 eq).

  • Deprotonation: Dissolve the 7-azaindole in anhydrous DMF and cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Alkylation: To the resulting solution, add 2-bromopropane (1.2 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

ParameterConditionRationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic base that effectively deprotonates the pyrrole nitrogen.
Solvent Anhydrous DMFPolar aprotic solvent that facilitates the dissolution of reactants and the anionic intermediate.
Temperature 0 °C to Room TempControlled addition of base at 0 °C manages exothermicity; reaction proceeds at a reasonable rate at room temperature.
Alkylating Agent 2-BromopropaneA common and effective source of the isopropyl electrophile.

Part 2: Selective C7-Chlorination of 1-isopropyl-1H-pyrrolo[2,3-c]pyridine

The regioselective chlorination of the 7-azaindole core is a more challenging step. The electron-rich pyrrole ring and the electron-deficient pyridine ring have multiple sites susceptible to electrophilic attack. Directing the chlorination to the C7 position of the pyridine ring requires careful selection of the chlorinating agent and reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My chlorination reaction is giving a mixture of isomers. How can I achieve C7 selectivity?

A1: Achieving high regioselectivity in the direct halogenation of 7-azaindoles can be difficult. The C3 position of the pyrrole ring is often the most nucleophilic and prone to electrophilic attack.[3] Halogenation of 1-alkyl-7-azaisatins has been reported to occur at the C5 position.[4] To favor C7 chlorination, consider the following strategies:

  • Chlorinating Agent: Strong electrophilic chlorinating agents like N-chlorosuccinimide (NCS) are commonly used. The choice of solvent can influence the reactivity and selectivity of NCS.

  • Protecting Group Strategy: A common strategy to achieve halogenation on the pyridine ring is to first form the N-oxide of the 7-azaindole. This deactivates the pyrrole ring towards electrophilic attack and activates the pyridine ring, potentially directing halogenation to the C4 or C6 positions. Subsequent removal of the N-oxide would be required.

  • Directed Metalation: A directed ortho-metalation approach could be employed. By using a directing group, it may be possible to selectively deprotonate the C7 position with a strong base (e.g., n-butyllithium) and then quench with an electrophilic chlorine source (e.g., hexachloroethane).

  • Alternative Synthetic Route: Consider a synthetic route where the chlorine is introduced at an earlier stage. For instance, starting with a pre-chlorinated pyridine derivative and then constructing the pyrrole ring.

Q2: I am observing over-chlorination of my product. How can I prevent this?

A2: The formation of di- or tri-chlorinated products can occur if the reaction conditions are too harsh or if an excess of the chlorinating agent is used.

  • Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. Use of 1.0 to 1.1 equivalents of NCS is recommended.

  • Temperature: Perform the reaction at low temperatures (e.g., 0 °C or below) to moderate the reactivity of the chlorinating agent.

  • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further reaction of the desired product.

Q3: What are the likely byproducts in the chlorination of 1-isopropyl-7-azaindole and how can I separate them?

A3: Besides unreacted starting material and over-chlorinated products, you may also form isomers chlorinated at other positions, such as C3, C4, C5, or C6.

  • Identification: A thorough characterization of the crude product by LC-MS and ¹H NMR is crucial to identify the major byproducts.

  • Purification: The separation of constitutional isomers can be challenging. High-performance liquid chromatography (HPLC) may be required if flash chromatography does not provide adequate separation. Careful selection of the mobile phase and stationary phase is critical. In some cases, derivatization of the mixture followed by separation and deprotection can be a viable strategy.

Experimental Protocol: Selective C7-Chlorination (Illustrative)

Note: This is a general protocol for electrophilic chlorination and may require significant optimization to achieve C7 selectivity for 1-isopropyl-1H-pyrrolo[2,3-c]pyridine.

  • Preparation: To a round-bottom flask protected from light, add 1-isopropyl-1H-pyrrolo[2,3-c]pyridine (1.0 eq).

  • Reaction: Dissolve the starting material in a suitable solvent (e.g., acetonitrile or dichloromethane). Cool the solution to 0 °C. Add N-chlorosuccinimide (1.05 eq) portion-wise.

  • Monitoring: Stir the reaction at 0 °C to room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with dichloromethane (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC to isolate the desired 7-chloro isomer.

ParameterConditionRationale
Chlorinating Agent N-Chlorosuccinimide (NCS)Common, relatively mild electrophilic chlorine source.
Solvent Acetonitrile or DichloromethaneAprotic solvents that are compatible with the reaction conditions.
Temperature 0 °C to Room TempLower temperatures can help control reactivity and improve selectivity.
Stoichiometry ~1.05 eq of NCSMinimizes over-chlorination.

Visualizing the Synthetic Pathway

SynthesisWorkflow cluster_step1 Step 1: N-Isopropylation cluster_step2 Step 2: C7-Chlorination Start 7-Azaindole Reagents1 NaH, 2-Bromopropane DMF, 0°C to RT Product1 1-Isopropyl-7-azaindole Reagents1->Product1 Alkylation Reagents2 NCS Acetonitrile, 0°C to RT Product1->Reagents2 LowYield1 Low Yield? Product1->LowYield1 SideProduct1 C3-Alkylation? Product1->SideProduct1 Purification1 Purification Issues? Product1->Purification1 FinalProduct 7-chloro-1-isopropyl- 1H-pyrrolo[2,3-c]pyridine Reagents2->FinalProduct Chlorination LowYield2 Low Yield/ Mixture of Isomers? FinalProduct->LowYield2 OverChlorination Over-chlorination? FinalProduct->OverChlorination Purification2 Isomer Separation? FinalProduct->Purification2

Caption: Synthetic workflow for this compound with key troubleshooting points.

Troubleshooting Decision Tree for C7-Chlorination

ChlorinationTroubleshooting Start Chlorination of 1-isopropyl-7-azaindole CheckPurity Analyze crude product by LC-MS and NMR Start->CheckPurity LowConversion Low Conversion of Starting Material CheckPurity->LowConversion Incomplete reaction IsomerMixture Mixture of Chloro-isomers CheckPurity->IsomerMixture Poor regioselectivity DesiredProduct High Yield of C7-Chloro Product CheckPurity->DesiredProduct Success OverChlorination Di-chlorinated Byproducts Observed CheckPurity->OverChlorination Over-reaction Sol_LowConversion Increase reaction time or temperature. Check activity of chlorinating agent. LowConversion->Sol_LowConversion Sol_IsomerMixture Lower reaction temperature. Screen different chlorinating agents/solvents. Consider N-oxide or directed metalation strategy. IsomerMixture->Sol_IsomerMixture Sol_OverChlorination Reduce equivalents of chlorinating agent. Lower reaction temperature. Decrease reaction time. OverChlorination->Sol_OverChlorination

Caption: Decision tree for troubleshooting the selective C7-chlorination step.

References

  • Dogan, F., & Goker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Request PDF.
  • Singh, A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega.
  • Tatsugi, J., et al. (2009).
  • Cushman, M., et al. (2014). Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I. PubMed Central.
  • Sha, C., et al. (2013). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. PMC.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • Unknown. (n.d.).
  • You, S-L., et al. (2020).
  • Unknown. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • Chem-Impex. (n.d.). 5-Chloro-7-azaindole.
  • Unknown. (n.d.).
  • Wang, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central.
  • Unknown. (2017). A kind of synthetic method of 5 chlorine 7 azaindoles.
  • Unknown. (n.d.). Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. Organic Chemistry Frontiers (RSC Publishing).
  • Paul, C. E., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. NIH.
  • Chen, M. S., & White, M. C. (2010). Site Selective Chlorination of C(sp3)–H Bonds Suitable for Late-Stage Functionalization.
  • Guillon, R., et al. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI.
  • Hunt, J. T., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry.
  • Grzybowski, B. A., & Burke, M. D. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews.
  • Unknown. (n.d.). Synthetic pathways for the preparation of a N1-isopropyl-4-azaindole...
  • Unknown. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC.
  • Buchwald, S. L., & Stradiotto, M. (2013).
  • Unknown. (2017). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. MDPI.
  • Unknown. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry.
  • Kumar, A., et al. (2023). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry.
  • Unknown. (n.d.). Identifying Initial Transformation Products during Chlorination of the Indole Moiety and Unveiling Their Formation Mechanisms.
  • Unknown. (n.d.). Scheme 2. N-Alkylation of Pyrrole a.
  • Unknown. (2022).
  • Benchchem. (n.d.).
  • Guillon, R., & Moreau, E. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
  • Unknown. (n.d.).
  • Unknown. (n.d.). Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols.
  • Organic Chemistry Portal. (n.d.).
  • Ganesh, T. (2020). Azaindole Therapeutic Agents. PMC.
  • Unknown. (2023). Byproduct Formation of Chlorination and Chlorine Dioxide Oxidation in Drinking Water Treatment: Their Formation Mechanisms and Health Effects. Periodica Polytechnica Chemical Engineering.
  • Gomaa, A. M., & Ali, H. I. (2017).
  • Patil, S. A., et al. (2011). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Unknown. (2016). 7-azaindole and preparation method thereof.
  • Unknown. (2015). Investigating the chlorination of acidic pharmaceuticals and by-product formation aided by an experimental design methodology.
  • Unknown. (2025).
  • Seela, F., & Peng, X. (2006). Synthesis of 3-(4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]-pyrimidin-7-yl)propanoic acid – An N(9)-Functionalized 7-Deazapurine. MDPI.
  • Unknown. (2016). 7-azaindole and preparation method thereof.

Sources

"stability of 7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine under different conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound under various experimental conditions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to anticipate and address challenges you may encounter during your research.

Introduction to the Stability of this compound

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Understanding its stability profile is crucial for the accurate interpretation of experimental results, the development of robust analytical methods, and the formulation of stable drug products. The molecule's stability is influenced by its core structure, a 7-azaindole (pyrrolo[2,3-c]pyridine) ring system, and its substituents: a chloro group on the pyridine ring and an isopropyl group on the pyrrole nitrogen.

This guide will delve into the compound's susceptibility to degradation under common laboratory and storage conditions, including exposure to varying pH, temperature, light, and oxidizing agents.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues you might encounter during your experiments with this compound.

Q1: I am observing a decrease in the concentration of my stock solution of this compound in an aqueous buffer over time. What could be the cause?

A1: Aqueous solutions of this compound can be susceptible to hydrolysis, particularly under non-neutral pH conditions. The pyrrolo[3,4-c]pyridine-1,3-dione core, a related structure, has been shown to be extremely unstable in alkaline and labile in acidic media[1]. The chloro-substituent on the electron-deficient pyridine ring is a potential site for nucleophilic substitution by water or hydroxide ions, leading to the formation of the corresponding 7-hydroxy derivative.

Troubleshooting Steps:

  • pH Monitoring: Regularly check the pH of your buffered solutions.

  • Solvent Choice: If compatible with your experimental design, consider preparing stock solutions in an anhydrous aprotic solvent like DMSO and making fresh dilutions into your aqueous buffer immediately before use.

  • Temperature Control: Store aqueous solutions at low temperatures (2-8 °C) to slow down the rate of hydrolysis. For long-term storage, frozen aliquots (-20 °C or -80 °C) are recommended.

Q2: My reaction mixture containing this compound is turning dark brown/black, especially under acidic conditions. What is happening?

A2: The pyrrole ring is an electron-rich aromatic system that is prone to acid-catalyzed polymerization. Protonation of the pyrrole ring disrupts its aromaticity, making it highly reactive towards electrophilic attack by other pyrrole molecules, leading to the formation of colored, insoluble polymeric materials.

Troubleshooting Steps:

  • pH Control: Avoid strongly acidic conditions (pH < 4) if possible. If acidic conditions are required, use the mildest acid and the lowest concentration necessary.

  • Temperature Reduction: Perform reactions at the lowest feasible temperature to minimize the rate of polymerization.

  • Inert Atmosphere: While the primary cause is acid-catalyzed polymerization, oxidative processes can contribute to color formation. Running reactions under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Q3: I am seeing an unexpected new peak in my HPLC chromatogram after exposing my sample to ambient light. Is this compound light-sensitive?

A3: Yes, pyrrolopyridine derivatives are often photolabile[1]. Exposure to light, particularly UV light, can induce photodegradation. Potential photodegradation pathways for chloropyridines include homolytic cleavage of the C-Cl bond, leading to radical species that can form various degradation products. Ring-opening and rearrangement reactions are also possible, as seen in the photodegradation of 2-chloropyridine, which can yield products like 1H-pyrrole-2-carboxaldehyde and 6-chloro-2-pyridinecarboxylic acid[2].

Troubleshooting Steps:

  • Light Protection: Protect all solutions and solid samples from light by using amber vials or wrapping containers in aluminum foil.

  • Work in a Dimly Lit Area: When handling the compound, especially in solution, work in a fume hood with the sash down and under reduced ambient light.

  • Photostability Studies: If your application requires exposure to light, it is essential to perform controlled photostability studies to understand the degradation kinetics and identify the major photoproducts.

Q4: I suspect my sample of this compound has degraded due to exposure to air. What are the likely oxidative degradation products?

A4: The pyrrolo[2,3-c]pyridine core can be susceptible to oxidation. The pyrrole ring, being electron-rich, is a potential site for oxidation, which can lead to ring-opened products or the formation of N-oxides on the pyridine nitrogen. While specific studies on this molecule are limited, research on the oxidation of azaindoles has shown the formation of trioxopyrrolopyridines in the presence of an oxidizing agent[3]. The N-isopropyl group could also potentially undergo oxidative N-dealkylation, though this is generally a less favored pathway.

Troubleshooting Steps:

  • Inert Atmosphere: Store the solid compound and its solutions under an inert atmosphere (e.g., nitrogen or argon).

  • Avoid Oxidizing Agents: Be mindful of other components in your reaction mixture that could act as oxidizing agents.

  • Use of Antioxidants: In some formulations, the inclusion of antioxidants may be considered to prevent oxidative degradation, but their compatibility with the intended application must be verified.

Summary of Stability under Different Conditions

ConditionPotential for DegradationLikely Degradation PathwaysRecommended Precautions
Acidic (pH < 4) HighPolymerization of the pyrrole ring, Hydrolysis of the chloro-groupAvoid strong acids, use low temperatures, work under an inert atmosphere.
Neutral (pH 6-8) Low to ModerateSlow hydrolysisStore in a cool, dark place. For aqueous solutions, use freshly prepared or store frozen.
Alkaline (pH > 8) HighHydrolysis of the chloro-group to a hydroxyl group, Potential ring-opening of the pyrrole moiety.Avoid basic conditions, use low temperatures.
Heat Moderate to HighGeneral acceleration of all degradation pathways. N-alkylpyrrole derivatives can undergo thermal degradation[2].Store at recommended temperatures (cool and dry). Avoid prolonged heating in solution.
Light (especially UV) HighPhotodegradation, including C-Cl bond cleavage and ring-opening[1][2].Protect from light at all times using amber vials or foil.
Oxidation ModerateOxidation of the pyrrole ring, N-oxidation of the pyridine ring, N-dealkylation[3].Store under an inert atmosphere, avoid contact with oxidizing agents.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60 °C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60 °C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Expose the solid compound to 80 °C for 48 hours. Also, reflux a solution of the compound in a suitable solvent (e.g., water:acetonitrile 1:1) for 24 hours.

  • Photodegradation: Expose a solution of the compound (e.g., in acetonitrile:water 1:1) to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark at the same temperature.

3. Sample Analysis:

  • At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS) to identify and characterize the degradation products. High-performance liquid chromatography (HPLC) is a frequently used technique in stability testing due to its high sensitivity and accuracy[4].

Diagram: Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Stock Solution of This compound acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidative Degradation (3% H₂O₂, RT) start->oxidation thermal Thermal Degradation (80°C solid/reflux solution) start->thermal photo Photodegradation (ICH Q1B guidelines) start->photo analysis HPLC-PDA-MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis characterization Characterization of Degradation Products analysis->characterization

Caption: Workflow for conducting a forced degradation study.

Potential Degradation Pathways

Based on the chemical structure and literature on related compounds, the following degradation pathways are proposed for this compound.

Diagram: Potential Degradation Pathways

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_photodegradation Photodegradation cluster_oxidation Oxidation cluster_acid Strong Acid parent This compound hydrolysis_product 7-hydroxy-1-isopropyl-1H-pyrrolo[2,3-c]pyridine parent->hydrolysis_product Nucleophilic Substitution photo_product1 Dechlorinated Product parent->photo_product1 C-Cl Cleavage photo_product2 Ring-Opened Products parent->photo_product2 Ring Cleavage oxidation_product1 N-Oxide parent->oxidation_product1 Pyridine N-Oxidation oxidation_product2 Oxidized Pyrrole Ring Products parent->oxidation_product2 Pyrrole Oxidation polymer Polymerization Products parent->polymer Polymerization

Caption: Proposed degradation pathways for this compound.

References

  • Skoutelis, C., Antonopoulou, M., & Konstantinou, I. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products.
  • BenchChem. (2025). Vemurafenib Technical Support Center: Degradation and Stability in Long-Term Experiments.
  • PubMed. (n.d.). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods.
  • ResearchGate. (n.d.).
  • BenchChem. (2025). Degradation pathways of the pyrrolo[2,3-b]pyridine core under biological conditions.
  • PubMed Central. (n.d.).
  • Digital CSIC. (2022). Synthesis of high thermal stability Polypropylene copolymers with pyrrole functionality.
  • MedCrave online. (2016).
  • NIH. (n.d.).
  • PubMed. (2008). Solvent-dependent oxidations of 5- and 6-azaindoles to trioxopyrrolopyridines and....
  • Pharmaguideline. (n.d.).
  • Separation Science. (2025). Analytical Techniques In Stability Testing.
  • Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring.
  • The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3.
  • BenchChem. (2025). Preventing polymerization of pyrrole compounds under acidic conditions.
  • ACS Publications. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines.
  • Scribd. (n.d.). Acidic and Basic Character of Pyrrole.
  • MDPI. (n.d.). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS.
  • ResearchGate. (2019).

Sources

Technical Support Center: N-Alkylation of Pyrrolo[2,3-c]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the N-alkylation of pyrrolo[2,3-c]pyridines (6-azaindoles). This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this critical heterocyclic scaffold. The N-alkylation of the pyrrole nitrogen (N1) is a fundamental transformation for exploring structure-activity relationships (SAR) in numerous drug discovery programs. However, the unique electronic nature of the 6-azaindole core, featuring both a pyrrolic and a pyridinic nitrogen, presents specific challenges, including low reactivity, poor regioselectivity, and the formation of complex side products.

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common experimental issues and optimize your reaction conditions.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the N-alkylation of pyrrolo[2,3-c]pyridines. Each answer explains the underlying chemical principles and provides actionable solutions.

Q1: My reaction shows little to no consumption of the starting pyrrolo[2,3-c]pyridine. What's going wrong?

Answer: Low or no conversion is one of the most common issues and typically points to a problem with the deprotonation of the pyrrole N-H or the reactivity of the electrophile. The pyrrole N-H in azaindoles is weakly acidic, requiring carefully chosen conditions to generate the nucleophilic anion in sufficient concentration.[1]

Here are the primary causes and their solutions:

  • Insufficient Basicity: The base you are using may be too weak to effectively deprotonate the pyrrole nitrogen. Standard carbonate bases like K₂CO₃ can be effective but often require higher temperatures.[2][3]

    • Solution: Switch to a stronger, non-nucleophilic base. Sodium hydride (NaH) is a highly effective and common choice for this transformation as it irreversibly deprotonates the pyrrole N-H.[1][4] Other strong bases like potassium hydroxide (KOH) or cesium carbonate (Cs₂CO₃) can also be successful, often enhancing reactivity.[1]

  • Poor Reagent or Solvent Purity: Strong bases like NaH are extremely sensitive to moisture. Any water or protic impurities in your reagents or solvent will quench the base and the generated azaindole anion, halting the reaction.[1]

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle. The reaction must be run under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.[1]

  • Low Reagent Solubility: If the pyrrolo[2,3-c]pyridine, base, or alkylating agent has poor solubility in the chosen solvent, the reaction will be slow or may not proceed at all.

    • Solution: Use a polar aprotic solvent that can effectively dissolve the reagents and the intermediate anionic species. N,N-Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent choices for these reactions.[1][2][4] Tetrahydrofuran (THF) is also commonly used, particularly with NaH.[4]

  • Insufficient Temperature: The reaction may lack the necessary activation energy at room temperature, especially with less reactive alkylating agents or weaker bases.

    • Solution: Gradually increase the reaction temperature. Many N-alkylation reactions benefit from heating, with temperatures from 60 °C to 100 °C often providing significant improvements in conversion.[2] Monitor for potential side product formation at higher temperatures.

Q2: My main product is the N6-alkylated isomer. How can I improve regioselectivity for the desired N1-alkylation?

Answer: This is a critical challenge specific to the azaindole scaffold. The pyridine nitrogen (N6) can act as a nucleophile, competing with the pyrrole nitrogen (N1). Alkylation at N6 forms a charged pyridinium salt, which is generally an undesired side product.

Caption: Competing N1 vs. N6 alkylation pathways.

The regioselectivity is influenced by a delicate balance of electronics and reaction conditions:

  • Deprotonation Favors N1: The pyrrole N-H is more acidic than any C-H and is the site of deprotonation by a base. Therefore, using a strong base like NaH to pre-form the N1-anion before adding the alkylating agent is the most effective strategy to ensure N1 selectivity.[4]

  • Solvent Effects: The choice of solvent can influence which nitrogen is more nucleophilic. Less polar solvents like THF can favor N1 alkylation, whereas more polar solvents like DMSO may sometimes increase the proportion of N6 alkylation, although this is not a universally predictable trend.[4][5]

  • Mitsunobu Conditions: The Mitsunobu reaction is a powerful alternative but can sometimes favor alkylation at the pyridine-type nitrogen in related heterocyclic systems.[4][6] If you are using Mitsunobu conditions and observing N6-alkylation, switching to a standard base/alkyl halide protocol is recommended.

Troubleshooting Strategy:

  • Pre-form the Anion: Add your base (e.g., NaH) to the solution of the pyrrolo[2,3-c]pyridine in an anhydrous solvent like THF or DMF. Stir for 15-30 minutes at 0 °C or room temperature to ensure complete deprotonation.

  • Slow Addition of Electrophile: Add the alkylating agent (R-X) dropwise to the solution of the pre-formed anion. This maintains a low concentration of the electrophile, favoring reaction with the more abundant and highly nucleophilic N1-anion.

Q3: I'm observing multiple products besides my desired N1-alkylated compound. What are these side reactions and how can I prevent them?

Answer: Besides N6-alkylation, other side reactions can complicate your product mixture, primarily C-alkylation and dialkylation.

  • C-Alkylation: The pyrrole ring is electron-rich, and the C3 position is nucleophilic. With highly reactive electrophiles or under certain conditions, you can see alkylation at C3.[7][8]

    • Prevention:

      • Control Stoichiometry: Use only a slight excess (1.05–1.2 equivalents) of the alkylating agent.[1]

      • Lower Temperature: Perform the reaction at a lower temperature (e.g., 0 °C) to reduce the rate of competing side reactions.

      • Use a Strong Base: Pre-forming the N1-anion with a strong base makes the nitrogen overwhelmingly more nucleophilic than the C3 carbon, suppressing C-alkylation.

  • Dialkylation (N1 and C3): This can occur under forcing conditions or with a large excess of the alkylating agent.

    • Prevention: This is best avoided by strictly controlling the stoichiometry of the alkylating agent and monitoring the reaction closely by TLC or LC-MS to avoid letting it run for too long after the starting material is consumed.[1]

Q4: My product is difficult to purify. I'm seeing significant streaking on my silica gel column and low recovery.

Answer: Purification of nitrogen-containing heterocycles like pyrrolo[2,3-c]pyridines can be challenging due to their polarity and their ability to interact strongly with the acidic surface of silica gel.

  • Problem: Streaking/Tailing on Silica Gel: The basic pyridine nitrogen can interact with acidic silanol groups on the silica surface, causing poor peak shape and difficult separation.

    • Solution 1: Add a Basic Modifier: Add a small amount of triethylamine (~0.5-1%) or ammonia (using a mobile phase saturated with ammonia vapor) to your eluent system.[9] This deactivates the acidic sites on the silica, leading to much sharper peaks and better separation.

    • Solution 2: Change the Stationary Phase: If streaking persists, switch to a different stationary phase. Neutral or basic alumina can be excellent alternatives for purifying basic compounds.[9]

  • Problem: Co-eluting Impurities: The starting material and N6-alkylated pyridinium salt can be difficult to separate from the desired N1-alkylated product.

    • Solution 1: Aqueous Work-up: The N6-alkylated product is a salt and will have high water solubility. A thorough aqueous wash of your crude product (e.g., partitioning between ethyl acetate and water) can help remove a significant portion of this impurity before chromatography.

    • Solution 2: Multi-step Purification: If impurities have very similar polarity, a single chromatography step may be insufficient. Consider recrystallization, which can be highly effective for obtaining pure crystalline material, followed by a final chromatographic "polishing" step if necessary.[9]

Section 2: Frequently Asked Questions (FAQs)

What are the "gold standard" starting conditions for N-alkylation of a novel pyrrolo[2,3-c]pyridine?

For a new substrate, a reliable starting point is to use sodium hydride (NaH, 1.2 eq.) as the base and an alkyl halide (1.1 eq.) as the electrophile in anhydrous DMF at 0 °C to room temperature. This combination is robust and generally favors high conversion and excellent N1-regioselectivity.

How do I choose the right base and solvent?

The choice is dictated by the reactivity of your electrophile and the stability of your substrate.

BaseCommon SolventsTemperatureNotes
NaH THF, DMF0 °C to RTMost reliable for N1-selectivity . Requires strictly anhydrous conditions.[4]
K₂CO₃, Cs₂CO₃ DMF, AcetonitrileRT to 100 °CGood for reactive electrophiles (e.g., benzyl bromide, allyl bromide). Cs₂CO₃ is more reactive than K₂CO₃.[2][3]
KOH DMSO, DMFRT to 80 °CA strong, inexpensive base. The presence of water from KOH pellets can be a drawback.
Mitsunobu THF, Dioxane0 °C to RTUses an alcohol instead of an alkyl halide. Good for complex or sensitive substrates. Involves DEAD/DIAD and PPh₃.[10]
When should I consider using a Mitsunobu reaction?

The Mitsunobu reaction is an excellent alternative to standard Sₙ2 alkylation under several circumstances:[10][11]

  • When your alkylating agent is an alcohol: It provides a direct route to convert alcohols to N-alkyl products without first having to convert the alcohol to a halide or tosylate.

  • For thermally sensitive substrates: The reaction is performed under very mild, neutral conditions, typically at 0 °C to room temperature.

  • To achieve stereochemical inversion: The reaction proceeds with a clean Sₙ2-type inversion of stereochemistry at the alcohol's carbon center.[11]

Be aware that purification can sometimes be complicated by the triphenylphosphine oxide byproduct. Using polymer-supported triphenylphosphine can simplify the work-up.

Are protecting groups necessary for the pyridine nitrogen (N6)?

Generally, no. For most N1-alkylation reactions, protecting the pyridine nitrogen is unnecessary and adds extra steps to your synthesis. The N1-anion, once formed, is significantly more nucleophilic than the neutral N6 nitrogen. By using the proper conditions (strong base, pre-formation of the anion), you can achieve high selectivity for N1 without needing a protecting group.

Section 3: Protocols & Data

Experimental Protocol: General N-Alkylation using NaH

This protocol is a representative example for the N1-alkylation of a pyrrolo[2,3-c]pyridine using sodium hydride and an alkyl halide.[3][4]

Materials:

  • Pyrrolo[2,3-c]pyridine derivative (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Alkyl halide (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard work-up and purification equipment

Procedure:

  • Setup: To the dry round-bottom flask under an inert atmosphere, add the pyrrolo[2,3-c]pyridine (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Anion Formation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 15-30 minutes. You should observe the cessation of gas evolution.

  • Electrophile Addition: Cool the mixture back down to 0 °C. Add the alkyl halide (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir, monitoring progress by TLC or LC-MS. Gentle heating (e.g., 40-60 °C) may be required for less reactive alkyl halides.

  • Quenching: Upon completion, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Work-up: Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by silica gel column chromatography to yield the desired N1-alkylated product.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Low Conversion or No Reaction Check_Base Is the base strong enough? (e.g., NaH, KOH) Start->Check_Base Check_Purity Are reagents & solvent strictly anhydrous? Start->Check_Purity Check_Temp Is the temperature high enough? Start->Check_Temp Check_Solubility Are all reagents soluble? Start->Check_Solubility Sol_Base Switch to stronger base (e.g., NaH) Check_Base->Sol_Base No Sol_Purity Use anhydrous solvent under inert atmosphere Check_Purity->Sol_Purity No Sol_Temp Increase temperature (e.g., to 60-80 °C) Check_Temp->Sol_Temp No Sol_Solubility Switch to DMF or DMSO Check_Solubility->Sol_Solubility No

Caption: A logical workflow for diagnosing low-yield reactions.

References

  • Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction.
  • A Novel Strategy for the Synthesis of N-Alkyl
  • Mitsunobu and Related Reactions: Advances and Applic
  • Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols.
  • Mitsunobu Reaction - Common Conditions. organic-chemistry.org.
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
  • Optimizing reaction conditions for N-alkyl
  • Preventing unwanted N-alkylation in pyrazolo[4,3-c]pyridine synthesis. BenchChem.
  • Application Notes and Protocols for N-alkylation and N-arylation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. BenchChem.
  • Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. BenchChem.
  • Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.
  • Optimization of reaction conditions for the N-alkylation of pyrrole 2a.
  • Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations.

Sources

Technical Support Center: Side Reactions in the Halogenation of Pyrrolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolopyridines, also known as azaindoles, are privileged scaffolds in medicinal chemistry and drug discovery, forming the core of numerous approved drugs and clinical candidates.[1][2] Their structural resemblance to purines allows them to act as effective kinase inhibitors, making them valuable in the development of anticancer agents.[1][2] The halogenation of pyrrolopyridines is a critical step in the synthesis of these therapeutic agents, as the introduction of a halogen atom can significantly enhance biological activity and provide a handle for further functionalization.[3][4] However, the inherent reactivity of the pyrrolopyridine ring system often leads to a variety of side reactions, complicating synthesis, reducing yields, and posing significant purification challenges.

This technical support guide provides a comprehensive overview of the common side reactions encountered during the halogenation of pyrrolopyridines. It is designed to serve as a troubleshooting resource for researchers in the field, offering insights into the underlying mechanisms of these side reactions and providing practical, field-proven strategies to mitigate them.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My halogenation reaction is producing multiple products, and the regioselectivity is poor. What's going wrong?

A1: Understanding and controlling regioselectivity is the most common challenge in pyrrolopyridine halogenation. The outcome is a delicate balance of electronic and steric factors.

Root Cause Analysis:

  • Inherent Reactivity of the Pyrrole Ring: The electron-rich pyrrole moiety is highly susceptible to electrophilic attack, often leading to substitution at multiple positions.[5] Electrophilic halogenation typically favors the C2 and C5 positions of the pyrrole ring due to the greater stability of the resulting carbocation intermediate.[6]

  • Directing Effects of the Pyridine Nitrogen: The nitrogen atom in the pyridine ring is electron-withdrawing, deactivating the ring towards electrophilic substitution. This generally directs incoming electrophiles to the C3 and C5 positions of the pyridine ring.[7] The interplay between the activating pyrrole ring and the deactivating pyridine ring can lead to complex isomeric mixtures.

  • Substituent Effects: Existing electron-donating groups (EDGs) on the pyrrolopyridine scaffold will activate the ring and direct halogenation to ortho and para positions relative to the substituent.[7] Conversely, electron-withdrawing groups (EWGs) will deactivate the ring and direct to meta positions, often reinforcing the inherent selectivity of the pyridine ring.[7]

Troubleshooting & Optimization Strategies:

  • Choice of Halogenating Agent: Milder halogenating agents can significantly improve regioselectivity.

    • For bromination, consider switching from elemental bromine (Br₂) to N-Bromosuccinimide (NBS) or Tetrabutylammonium Tribromide (TBABr₃).[8]

    • For chlorination, N-Chlorosuccinimide (NCS) is a milder alternative to chlorine gas or sulfuryl chloride (SO₂Cl₂).[9]

    • For iodination, N-Iodosuccinimide (NIS) is a commonly used and effective reagent.[3]

  • Reaction Temperature: Lowering the reaction temperature can decrease the overall reactivity and enhance selectivity.[8] Performing the reaction at temperatures ranging from -78 °C to 0 °C is often recommended.[8]

  • Solvent Choice: The polarity of the solvent can influence the reactivity of the halogenating agent and the stability of reaction intermediates. Experiment with a range of solvents, from non-polar (e.g., hexane, dichloromethane) to polar aprotic (e.g., THF, DMF).

  • Protecting Groups: If a specific position is highly reactive and leading to undesired side products, consider temporarily protecting it. For example, the pyrrole nitrogen can be protected with groups like Boc (tert-butyloxycarbonyl) to modulate the electronic properties of the ring, although the stability of the protecting group during purification needs to be considered.[3]

  • Directed Halogenation Strategies: For highly specific regiochemical outcomes, consider advanced strategies:

    • Directed C-H Halogenation: Employing directing groups that coordinate to a metal catalyst can achieve high regioselectivity at otherwise unreactive positions.[10]

    • Ring-Opening/Ring-Closing Strategies: A novel approach for 3-selective halogenation of pyridines involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates.[11][12][13][14] This method has shown broad applicability, even for complex molecules.[12][13]

Q2: I'm observing significant over-halogenation, leading to di- and tri-halogenated products. How can I achieve mono-halogenation?

A2: Over-halogenation is a common consequence of the high reactivity of the pyrrole ring. [5]

Root Cause Analysis:

  • Excess Halogenating Agent: Using more than one equivalent of the halogenating agent is a primary cause of polyhalogenation.

  • High Reactivity of the Substrate: The electron-rich nature of the pyrrolopyridine system makes it prone to multiple substitutions.[5] The initial halogenation can sometimes further activate the ring towards subsequent electrophilic attack.

Troubleshooting & Optimization Strategies:

  • Stoichiometric Control: Carefully control the stoichiometry of the halogenating agent. Use no more than one equivalent for mono-halogenation.[8]

  • Slow Addition: Add the halogenating agent slowly and portion-wise to the reaction mixture. This maintains a low concentration of the electrophile and can favor mono-substitution.[8]

  • Milder Reagents and Conditions: As with improving regioselectivity, using milder halogenating agents (NBS, NCS, NIS) and lower reaction temperatures is crucial.[8][9]

  • Enzymatic Halogenation: For highly selective mono-halogenation under mild conditions, consider biocatalytic approaches using flavin-dependent halogenases like PrnC.[6] These enzymes can provide excellent site-selectivity without the need for protecting groups.[4][6]

Table 1: Comparison of Chemical vs. Enzymatic Halogenation of Pyrroles

FeatureChemical HalogenationEnzymatic Halogenation (e.g., PrnC)
Regioselectivity Often leads to mixtures of isomers.[5]Typically highly site-selective.[6]
Degree of Halogenation Prone to over-halogenation.[5][15]Predominantly mono-halogenation.[6]
Reaction Conditions Often requires harsh conditions (strong acids, high temperatures).[11]Mild buffer conditions (e.g., pH 7.4).[6]
Reagents Can involve toxic and corrosive reagents (e.g., Br₂, Cl₂).[16]Uses benign reagents.[6]
Protecting Groups Often necessary to achieve selectivity.[6]Generally not required.[6]
Q3: My reaction is resulting in N-halogenation instead of, or in addition to, C-halogenation. How can I prevent this?

A3: N-halogenation is a potential side reaction, especially with certain halogenating agents and under specific conditions.

Root Cause Analysis:

  • Reagent Choice: Some halogenating agents, particularly those used for radical halogenations, can favor N-halogenation. Vanadium-dependent haloperoxidases, for instance, can be used to achieve selective N-halogenation.[17][18]

  • Reaction Mechanism: The reaction mechanism plays a key role. Electrophilic aromatic substitution on the carbon atoms of the ring is the desired pathway for C-halogenation. Conditions that favor radical or alternative electrophilic attack on the nitrogen can lead to N-halogenation.

Troubleshooting & Optimization Strategies:

  • Reagent Selection: For C-halogenation, stick to well-established electrophilic halogenating agents like NBS, NCS, and NIS under ionic conditions.

  • Protecting the Nitrogen: The most direct way to prevent N-halogenation is to protect the pyrrole nitrogen with a suitable protecting group (e.g., Boc, SEM).[3] This physically blocks the nitrogen from reacting and also modifies the electronic properties of the ring system.

  • Control of Reaction Conditions: Ensure your reaction conditions favor electrophilic aromatic substitution. Avoid radical initiators (e.g., AIBN, UV light) unless a specific radical-mediated C-H halogenation is intended.

Q4: I'm observing decomposition of my starting material or product. What could be the cause?

A4: Pyrrolopyridines can be sensitive to harsh reaction conditions, leading to degradation.

Root Cause Analysis:

  • Acid Sensitivity: The pyrrole ring is susceptible to polymerization in the presence of strong Lewis or Brønsted acids.[9]

  • Oxidative Degradation: The electron-rich nature of the pyrrole ring makes it prone to oxidation, especially when exposed to air and light.[6]

  • Instability of Halogenated Products: The C-Halogen bond, particularly C-I, can be labile under certain conditions (e.g., exposure to light, heat, or certain nucleophiles).[3]

Troubleshooting & Optimization Strategies:

  • Avoid Strong Acids: If possible, avoid the use of strong acids. If an acid is required, use it in stoichiometric amounts and at low temperatures.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[3]

  • Purification Method: Be mindful of the purification method. Prolonged exposure to silica gel can sometimes lead to decomposition of sensitive compounds.[3] Consider alternative purification techniques like preparative HPLC or crystallization.

  • Product Storage: Store the purified halogenated pyrrolopyridine under an inert atmosphere, protected from light, and at a low temperature to prevent degradation.

Experimental Protocols

Protocol 1: Selective Iodination of a 2,4-Dichloropyrrolo[3,2-d]pyrimidine at C7

This protocol is adapted from a procedure for the synthesis of 7-Iodo-2,4-dichloro pyrrolo[3,2-d]pyrimidine.[3]

Materials:

  • 2,4-dichloro pyrrolo[3,2-d]pyrimidine

  • N-Iodosuccinimide (NIS)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2,4-dichloro pyrrolo[3,2-d]pyrimidine (1.0 equiv) in anhydrous THF, add NIS (1.2 equiv) under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for 2 hours, monitoring the consumption of the starting material by TLC.

  • Once the reaction is complete, remove the solvent in vacuo.

  • Dissolve the residue in EtOAc.

  • Wash the organic phase with an aqueous solution of Na₂S₂O₃, followed by water, and then brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for 3-Selective Bromination of a Pyridine via a Zincke Imine Intermediate

This protocol is a generalized procedure based on the one-pot ring-opening, halogenation, ring-closing strategy.[7][13]

Materials:

  • Substituted pyridine

  • Dibenzylamine

  • N-Bromosuccinimide (NBS)

  • Ammonium acetate (NH₄OAc)

  • Ethanol

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Ring-Opening: In a suitable flask, dissolve the substituted pyridine (1.0 equiv) in CH₂Cl₂. Add dibenzylamine (1.1 equiv) and stir at room temperature until the Zincke imine intermediate is formed (monitor by TLC/LC-MS).

  • Halogenation: Add NBS (1.0 equiv) to the reaction mixture and stir at room temperature until the Zincke imine is fully consumed.

  • Ring-Closing: Add NH₄OAc (10 equiv) and ethanol to the mixture. Heat the reaction to 60 °C and stir until the formation of the 3-bromopyridine is complete.

  • Work-up: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography.

Visualizing Reaction Pathways

Diagram 1: General Scheme for Electrophilic Halogenation of Pyrrolopyridines and Common Side Products

G cluster_start Starting Material cluster_reagents Reagents cluster_products Reaction Outcomes Pyrrolopyridine Pyrrolopyridine MonoHalogenated Desired Mono-halogenated Pyrrolopyridine Pyrrolopyridine->MonoHalogenated Desired Pathway N_Halogenated N-Halogenation Pyrrolopyridine->N_Halogenated Side Reaction 2: Incorrect Reagent/ Conditions Decomposition Decomposition Products Pyrrolopyridine->Decomposition Side Reaction 3: Harsh Conditions HalogenatingAgent Halogenating Agent (NBS, NCS, NIS, etc.) HalogenatingAgent->MonoHalogenated PolyHalogenated Over-halogenation (Di-, Tri-halogenated) MonoHalogenated->PolyHalogenated Side Reaction 1: Excess Reagent/ High Reactivity G Start Problem: Over-halogenation Observed CheckStoichiometry Check Stoichiometry of Halogenating Agent Start->CheckStoichiometry ExcessAgent Is Agent > 1.0 equiv? CheckStoichiometry->ExcessAgent ReduceStoichiometry Solution: Use 1.0 equiv or slightly less. Add portion-wise. ExcessAgent->ReduceStoichiometry Yes CheckReactivity Check Reactivity of Agent and Conditions ExcessAgent->CheckReactivity No HarshConditions Using Br₂/Cl₂ or high temp? CheckReactivity->HarshConditions MilderConditions Solution: Switch to NBS/NCS/NIS. Lower reaction temperature (-78 °C to 0 °C). HarshConditions->MilderConditions Yes ConsiderEnzymatic Advanced Solution: Consider Enzymatic Halogenation for high selectivity. HarshConditions->ConsiderEnzymatic No

Caption: Troubleshooting workflow for polybromination.

Conclusion

The halogenation of pyrrolopyridines is a fundamental yet challenging transformation in the synthesis of medicinally important compounds. Side reactions such as poor regioselectivity, over-halogenation, N-halogenation, and decomposition are common hurdles that researchers face. By understanding the underlying mechanistic principles and employing the troubleshooting strategies outlined in this guide—including careful selection of reagents and conditions, the use of protecting groups, and consideration of advanced methodologies—it is possible to significantly mitigate these issues. This will ultimately lead to more efficient and reliable syntheses of these valuable heterocyclic compounds.

References

  • Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. National Institutes of Health. [Link]

  • Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC. National Institutes of Health. [Link]

  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. National Institutes of Health. [Link]

  • Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. National Institutes of Health. [Link]

  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. American Chemical Society. [Link]

  • Pyrrole. Wikipedia. [Link]

  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]

  • Halogenation of the 3-position of pyridines through Zincke imine intermediates. National Institutes of Health. [Link]

  • Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution. PubMed. [Link]

  • Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. PubMed. [Link]

  • Halogenation and sulfonation of pyrrole. Química Organica.org. [Link]

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. National Institutes of Health. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]

  • Reactions of Pyrrole. YouTube. [Link]

  • Halogenation Reactions. Mettler Toledo. [Link]

  • Halogenation of pyridine compounds.
  • Halogenation of the 3-position of pyridines through Zincke imine intermediates. PubMed. [Link]

  • C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Royal Society of Chemistry. [Link]

  • Halogen Bonding in Haspin-Halogenated Tubercidin Complexes: Molecular Dynamics and Quantum Chemical Calculations. MDPI. [Link]

  • N‐Halogenation by Vanadium‐Dependent Haloperoxidases Enables 1,2,4‐Oxadiazole Synthesis. ResearchGate. [Link]

  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. MDPI. [Link]

  • Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow. MDPI. [Link]

  • N-Halogenation by Vanadium-Dependent Haloperoxidases Enables 1,2,4-Oxadiazole Synthesis. PubMed. [Link]

  • Challenges in Discovering Drugs That Target the Protein–Protein Interactions of Disordered Proteins. National Institutes of Health. [Link]

  • Halogenation At Tiffany's. Master Organic Chemistry. [Link]

  • Halogenation. YouTube. [Link]

  • 10.1 Free Radical Halogenation. YouTube. [Link]

  • Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine. Office of Scientific and Technical Information. [Link]

  • Mechanisms for reactions of halogenated compounds. Part 1. Activating effects of fluorine in polyfluoropyridines in reactions with ammonia. Royal Society of Chemistry. [Link]

  • Mild halogenation of polyolefins using an N-haloamide reagent. Royal Society of Chemistry. [Link]

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Technical Support Center: Analytical Methods for Impurity Profiling of 7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and validated protocols for robust impurity analysis. As a key intermediate in pharmaceutical synthesis, ensuring the purity of this compound is critical for the safety, efficacy, and quality of the final drug product.[1][2]

This document moves beyond simple procedural lists to explain the scientific rationale behind experimental choices, empowering you to solve problems effectively and ensure regulatory compliance.

Section 1: Understanding Impurities in this compound (FAQs)

This section addresses fundamental questions regarding the origin and management of impurities.

Q1: What are the potential sources of impurities for this compound?

Impurities can be introduced at various stages of the manufacturing process and storage.[1][2] They are generally classified into three categories:

  • Organic Impurities: These are the most common and can include starting materials, by-products from unintended side reactions, intermediates from incomplete reactions, and degradation products that form during manufacturing or storage.[1][2] For this compound, this could involve isomers, unreacted precursors, or products of dechlorination or oxidation.

  • Inorganic Impurities: These result from the manufacturing process and may include reagents, ligands, catalysts (e.g., residual palladium from cross-coupling reactions), heavy metals, or inorganic salts.[1]

  • Residual Solvents: These are volatile organic solvents used during synthesis or purification that are not completely removed.[2] Their control is guided by the ICH Q3C guidelines.[3]

Q2: Why is controlling these impurities so critical?

Impurity control is a cornerstone of pharmaceutical development. Even in trace amounts, impurities can impact the quality, safety, and efficacy of the final drug product.[1] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines to manage impurities, ensuring that any impurity above a certain threshold is identified, reported, and qualified for safety.[3][4][5]

Q3: What are the regulatory thresholds I need to be aware of?

The ICH Q3A(R2) guideline provides a framework for controlling impurities in new drug substances.[4][5] The thresholds are based on the maximum daily dose (MDD) of the final drug. For a drug with an MDD ≤ 2 g/day , the following thresholds typically apply:

ThresholdLevelRequirement
Reporting ≥ 0.05%The impurity must be reported in regulatory submissions.
Identification ≥ 0.10%The structure of the impurity must be determined.[3]
Qualification ≥ 0.15%The impurity must be assessed for safety through toxicological studies.[3]

This table summarizes common thresholds; specific limits may vary based on the drug's daily dose.[2]

Section 2: Chromatographic Methods: Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is the workhorse technique for separating and quantifying non-volatile organic impurities in pharmaceutical compounds. A well-developed, stability-indicating HPLC method is essential.

Troubleshooting Guide: HPLC Analysis

Q1: My chromatographic peaks are broad or show significant tailing. What's the cause and solution?

This is a common issue that degrades resolution and affects quantification accuracy. The cause can be chemical (secondary interactions) or physical (issues with the column or flow path).

  • Causality: Tailing for a basic compound like a pyridine derivative often results from strong interactions between the analyte's amine groups and residual acidic silanols on the silica-based column packing. Broad peaks can stem from poor mass transfer (e.g., inappropriate mobile phase or flow rate) or extra-column volume.

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for HPLC peak shape issues.

Q2: I'm not achieving baseline separation between the main API peak and a closely eluting impurity. What should I do?

Co-elution prevents accurate quantification. Improving resolution requires manipulating the selectivity (α) or efficiency (N) of your method.

  • Causality: Selectivity is influenced by the chemical interactions between the analytes, the stationary phase, and the mobile phase. Efficiency relates to the column's ability to produce narrow peaks.

  • Solutions:

    • Modify Mobile Phase Composition: Change the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. Acetonitrile and methanol offer different selectivities.

    • Change Organic Solvent: If using acetonitrile, try methanol, or vice-versa. Their different dipole moments and hydrogen bonding capabilities can alter elution order.

    • Adjust pH: A small change in the mobile phase pH can significantly impact the retention of ionizable impurities, thus improving separation.

    • Try a Different Stationary Phase: If mobile phase optimization fails, switch to a column with a different chemistry (e.g., from a C18 to a Phenyl-Hexyl or Cyano phase) to introduce new separation mechanisms.

Q3: My retention times are drifting between injections. What is causing this?

Stable retention times are critical for peak identification. Drifting times usually point to a problem with the system's equilibrium or stability.

  • Causality: The most common causes are insufficient column equilibration time between gradient runs, temperature fluctuations, or changes in mobile phase composition over time (e.g., evaporation of the volatile organic component).

  • Solutions:

    • Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to allow 10-15 column volumes to pass through.

    • Use a Column Oven: Maintain a constant column temperature (e.g., 30°C) to eliminate ambient temperature fluctuations as a variable.[6]

    • Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep the solvent bottles capped to prevent evaporation.

Protocol: A Validated RP-HPLC Method for Impurity Profiling

This method provides a robust starting point for the analysis of this compound and its potential impurities.

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good hydrophobic retention for a broad range of organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure consistent protonation of basic analytes.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and UV cutoff.
Gradient 5% B to 95% B over 30 minA gradient is necessary to elute impurities with a wide range of polarities.[7][8]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection (UV) 254 nm or Diode Array Detector (DAD)254 nm is a common wavelength for aromatic compounds. A DAD allows for peak purity analysis.
Injection Vol. 10 µL
Sample Conc. 1.0 mg/mL in DiluentA higher concentration is needed to detect impurities at the 0.1% level.
Diluent 50:50 Acetonitrile:WaterEnsures sample solubility and compatibility with the mobile phase.

Step-by-Step Protocol:

  • System Preparation: Prepare the mobile phases as described above. Purge the HPLC system to remove air bubbles.

  • Column Equilibration: Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST): Inject a standard solution containing the main compound and known impurities (if available) five times. The relative standard deviation (RSD) for the peak area and retention time of the main peak should be <2.0%.

  • Sample Analysis: Inject the blank (diluent), followed by the sample solution.

  • Data Processing: Integrate all peaks and calculate the percentage of each impurity using the area normalization method (assuming the response factor is similar to the API).

Section 3: Spectroscopic Methods for Structural Elucidation

Once an impurity is detected and separated by HPLC, its structure must be identified if it exceeds the identification threshold.[3] Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this purpose.[9]

Troubleshooting Guide: Spectroscopic Analysis

Q1: My low-level impurity, isolated by prep-HPLC, gives a very weak NMR signal. How can I get a usable spectrum?

  • Causality: The signal-to-noise ratio in NMR is directly proportional to the sample concentration and the number of scans. For trace amounts, this is a significant challenge.

  • Solutions:

    • Use a Micro-NMR Tube: These tubes require a smaller sample volume, effectively increasing the concentration.

    • Employ a Cryoprobe: A cryogenically cooled probe dramatically increases sensitivity (by a factor of 3-4), often making it possible to acquire excellent data on microgram-level samples.[10]

    • Increase Acquisition Time: Run the experiment overnight (increase the number of scans) to average out noise and improve the signal.

Q2: The structure of an unknown impurity is not obvious from 1D NMR. What 2D experiments are most helpful for a heterocyclic compound?

  • Causality: For complex molecules, 1D spectra (¹H, ¹³C) often have overlapping signals and do not reveal connectivity. 2D NMR experiments correlate different nuclei to map out the molecular framework.[11][12]

  • Recommended Experiments:

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings through bonds, revealing which protons are neighbors in a spin system.[10]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This is essential for assigning carbon signals.[10]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range couplings (2-4 bonds) between protons and carbons. This is the key experiment for piecing together different fragments of the molecule and identifying the positions of non-protonated carbons (e.g., quaternary carbons, carbonyls).[9][10]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, even if they are not connected through bonds. This is useful for determining stereochemistry and the 3D conformation of the molecule.[10]

Section 4: Forced Degradation Studies

Forced degradation (or stress testing) is a critical study performed to identify potential degradation products and demonstrate the specificity of the analytical method, proving it is "stability-indicating".[13][14]

Frequently Asked Questions (FAQs)

Q1: What stress conditions should I apply?

ICH Q1A guidelines recommend exposing the drug substance to a variety of conditions to induce degradation.[14][15]

  • Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80°C).

  • Base Hydrolysis: 0.1 M NaOH at elevated temperature.

  • Oxidation: 3-30% Hydrogen Peroxide (H₂O₂) at room or elevated temperature.

  • Thermal: Dry heat (e.g., 80-100°C).

  • Photolytic: Exposing the solid or solution to light with a specific illumination (e.g., 1.2 million lux hours) and UV energy (e.g., 200 watt hours/square meter) as per ICH Q1B.[15]

Q2: How much degradation is considered appropriate?

The goal is not to completely destroy the molecule. A target degradation of 5-20% is generally considered ideal.[14] This level is sufficient to produce detectable degradation products without generating secondary or unrealistic degradants that would not form under normal storage conditions.

Q3: What is the overall workflow for identifying a degradation product?

The process involves generating the degradant, separating it, and then identifying its structure.

G cluster_0 Step 1: Degradation cluster_1 Step 2: Analysis & Identification cluster_2 Step 3: Isolation & Confirmation A Perform Forced Degradation (Acid, Base, Peroxide, Heat, Light) B Analyze by HPLC-DAD Confirm formation of new peaks A->B C Analyze stressed sample by LC-MS/MS B->C D Obtain Mass of Degradant (Propose molecular formula) C->D E Isolate Impurity (Preparative HPLC) D->E F Structural Elucidation (1D/2D NMR) E->F

Caption: Workflow for impurity identification via forced degradation.

References
  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

  • YouTube. (2024, October 31). ICH Q3A Guideline for Impurities in New Drug Substances. Retrieved from [Link]

  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]

  • SciSpace. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • ATSDR. (n.d.). Analytical Methods for Pyridine. Retrieved from [Link]

  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Retrieved from [Link]

  • MDPI. (n.d.). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Retrieved from [Link]

  • PubMed. (2025, June 10). Identification and structure elucidation by NMR spectroscopy of an impurity in flame retardants preparation. Retrieved from [Link]

  • Intertek. (n.d.). The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. Retrieved from [Link]

  • Ministry of the Environment, Japan. (n.d.). Analytical Methods. Retrieved from [Link]

  • Taylor & Francis Online. (2025, January 15). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Retrieved from [Link]

  • data.gov.uk. (2025, November 26). Development of a quantitative method for the analysis of pyridine in biota and sediments. Retrieved from [Link]

  • ATSDR. (n.d.). Analytical Methods for Strontium. Retrieved from [Link]

  • Journal of Research in Pharmacy. (n.d.). Analysis of Drug-Related Impurities by HPLC in Ciprofloxacin Hydrochloride Raw Material. Retrieved from [Link]

  • Journal of Research in Pharmacy. (n.d.). Analysis of Drug-Related Impurities by HPLC in Ciprofloxacin Hydrochloride Raw Material. Retrieved from [Link]

  • NIH. (n.d.). An Experimental Design Approach for Impurity Profiling of Valacyclovir-Related Products by RP-HPLC. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Isolation and characterization of some potential impurities in ropinirole hydrochloride. Retrieved from [Link]

  • ResearchGate. (2025, November 22). Impurity profiling HPLC–UV/PDA method development, validation and relative response factor estimation for budesonide, glycopyrronium and formoterol fumarate combination product. Retrieved from [Link]

Sources

"optimizing catalyst selection for 7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Guide ID: TSC-2026-01-A Topic: Optimizing Catalyst Selection for 7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine Synthesis Lead Scientist: Dr. Evelyn Reed, Senior Application Scientist

Introduction

The this compound scaffold, a derivative of 6-azaindole, is a valuable heterocyclic intermediate in modern medicinal chemistry.[1] Its successful and efficient synthesis is highly dependent on the precise selection of a catalytic system, typically for a C-N cross-coupling reaction to install the N-isopropyl group or for other key bond-forming steps. This guide provides field-proven insights, troubleshooting advice, and detailed protocols to help researchers navigate the complexities of catalyst selection and optimization for this specific synthesis.

Section 1: Catalyst System Fundamentals (FAQ)

This section addresses foundational questions regarding the catalytic approaches for synthesizing the target molecule.

Q1.1: What are the primary catalytic strategies for synthesizing the this compound core?

The synthesis generally relies on palladium-catalyzed cross-coupling reactions, which are powerful methods for forming C-C and C-N bonds.[2] The specific strategy depends on the available starting materials, but a common and highly effective approach is the Buchwald-Hartwig amination .[3] This reaction would couple 7-chloro-1H-pyrrolo[2,3-c]pyridine with an isopropyl source (e.g., 2-iodopropane) or, more likely, couple a di-halogenated pyridine precursor with isopropylamine followed by a subsequent cyclization step.

Q1.2: How do I choose between a Palladium and a Copper catalyst for this synthesis?

While Copper-catalyzed Ullmann-type couplings are an option for C-N bond formation, Palladium-based catalysts are generally preferred for this type of transformation due to their broader substrate scope, higher functional group tolerance, and typically milder reaction conditions.[4][5] Palladium catalysts, particularly when paired with modern phosphine ligands, are highly effective for coupling with challenging aryl chloride substrates and secondary amines, which are relevant to this synthesis.[6]

Q1.3: What is the fundamental role of the ligand in catalyst performance?

The ligand is arguably the most critical component for optimizing the reaction. It directly influences the catalyst's stability, solubility, and reactivity by modulating the electronic and steric properties of the palladium center.[6]

  • Steric Bulk: Bulky ligands, such as biarylphosphines (e.g., SPhos, XPhos), promote the reductive elimination step—the final, product-forming step in the catalytic cycle—and prevent the formation of inactive catalyst dimers.[7][8]

  • Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition of the aryl chloride to the Pd(0) species.[6] This is often the rate-limiting step, especially with less reactive chlorides.[5]

Q1.4: Which factors should I consider when selecting a base?

The base plays a crucial role in the catalytic cycle, primarily by deprotonating the amine nucleophile (or its protonated form after coordination to palladium) to generate the active palladium-amido complex.[9]

  • Strength (pKa): A base must be strong enough to deprotonate the amine but not so strong that it causes degradation of substrates or ligands. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[9]

  • Solubility: The solubility of the base and the salts formed during the reaction can significantly impact the reaction rate. In some cases, using a combination of bases or additives can improve results.[9]

  • Compatibility: The base must be compatible with functional groups on your substrates. For instance, ester groups may be hydrolyzed by strong alkoxide bases.[10]

Section 2: Troubleshooting Common Experimental Issues

This section provides direct answers to specific problems you may encounter during your experiments.

Q2.1: Problem: Low or No Product Yield

My reaction is not proceeding to completion. What are the likely catalyst-related causes?

Low yield is a common issue often traced back to the catalyst's activity or stability.

  • Cause 1: Inefficient Oxidative Addition: Aryl chlorides are notoriously less reactive than bromides or iodides.[5] The oxidative addition of the C-Cl bond to the Pd(0) center is likely slow.

    • Solution: Switch to a more electron-rich, sterically hindered phosphine ligand like RuPhos, BrettPhos, or a dialkylbiarylphosphine.[10] These ligands accelerate oxidative addition.[6] Also, ensure your palladium source is a reliable pre-catalyst (e.g., a G3 or G4 palladacycle) that efficiently generates the active Pd(0) species.[9]

  • Cause 2: Poor Choice of Base: The base may not be strong enough or soluble enough in the reaction medium.

    • Solution: Switch from a carbonate base (e.g., K₂CO₃, Cs₂CO₃) to a stronger alkoxide (NaOtBu) or amide (LHMDS) base. Toluene is a common solvent, but ethereal solvents like dioxane or THF may improve the solubility and efficacy of certain bases.[9][11]

  • Cause 3: Catalyst Poisoning: Trace impurities like water, oxygen, or functional groups on the substrate (e.g., unprotected thiols, some nitrogen heterocycles) can poison the catalyst.

    • Solution: Ensure all reagents and solvents are rigorously dried and degassed. Use proper inert atmosphere techniques (Schlenk line or glovebox). If substrate poisoning is suspected, a higher catalyst loading (e.g., increasing from 1 mol% to 3-5 mol%) may be necessary to achieve full conversion.[12]

Q2.2: Problem: Significant Side Product Formation

I'm observing impurities, such as hydrodehalogenation or dimerized products. How can catalyst and ligand choice mitigate this?

Side product formation often points to an imbalance in the rates of the elementary steps of the catalytic cycle.

  • Cause 1: Hydrodehalogenation: This occurs when a competing β-hydride elimination pathway happens from the palladium-amido intermediate, leading to a reduced (de-chlorinated) starting material.[3]

    • Solution: Employ a ligand with significant steric bulk around the palladium center. Ligands like XPhos or t-BuXPhos create a crowded coordination sphere that sterically disfavors the conformation required for β-hydride elimination and promotes the desired reductive elimination.

  • Cause 2: Amine Dimerization/Scrambling: This can occur if the reaction temperature is too high or the reaction is run for too long, leading to catalyst-mediated side reactions.

    • Solution: Screen lower reaction temperatures (e.g., 80-100 °C instead of >110 °C). A more active catalyst system (e.g., a modern palladacycle pre-catalyst with a bulky biarylphosphine ligand) can often allow for lower temperatures and shorter reaction times, minimizing byproduct formation.[7]

Q2.3: Problem: Catalyst Deactivation

My reaction starts but then stalls. What are the common deactivation pathways and how can I prevent them?

Catalyst deactivation occurs when the active Pd(0) species is converted into an inactive form.

  • Cause 1: Formation of Off-Cycle Pd(I) Dimers: This is particularly problematic with aryl iodides but can occur with other halides. The formation of bridging halide dimers can sequester the palladium in an inactive state.[10]

    • Solution: Using bulky, monodentate phosphine ligands helps prevent the formation of these dimers. Ensure the reaction mixture is well-stirred to avoid localized high concentrations of reagents.

  • Cause 2: Aggregation to Palladium Black: If the ligand dissociates or is not robust enough, the Pd(0) species can aggregate and precipitate as inactive palladium black.[13]

    • Solution: Use a ligand with a strong binding affinity for palladium. Biarylphosphine ligands are generally robust. Also, avoid excessively high temperatures, which can accelerate ligand degradation or dissociation. Adding a slight excess of the ligand (e.g., L:Pd ratio of 1.5:1 to 2:1) can sometimes suppress this pathway.

Q2.4: Problem: Poor Reproducibility

My results are inconsistent between batches. Could the catalyst handling or pre-catalyst activation be the issue?

Yes, reproducibility issues in palladium catalysis are frequently linked to the handling of reagents and the generation of the active catalyst.

  • Cause 1: Inconsistent Generation of Active Pd(0): Using palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ requires in-situ reduction to Pd(0), which can be inconsistent.[9]

    • Solution: Use air-stable, well-defined palladium pre-catalysts (e.g., XPhos Pd G3). These complexes contain a sacrificial ligand that undergoes reductive elimination to generate the active LPd(0) species cleanly and stoichiometrically, leading to more reliable results.[7][8]

  • Cause 2: Atmosphere and Reagent Quality: Small variations in atmospheric oxygen or moisture can have a large impact on catalyst performance.

    • Solution: Standardize your procedure. Always use freshly distilled/dried solvents. Degas solvents thoroughly (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30+ minutes). Handle all air- and moisture-sensitive reagents (catalysts, ligands, strong bases) in an inert atmosphere glovebox.[5]

Section 3: Experimental Protocols & Data Interpretation
Protocol 3.1: Step-by-Step Guide for Catalyst/Ligand Screening

This protocol outlines a parallel screening approach to efficiently identify the optimal catalyst system for the N-isopropylation of 7-chloro-1H-pyrrolo[2,3-c]pyridine.

Materials:

  • 7-chloro-1H-pyrrolo[2,3-c]pyridine (Substrate A)

  • 2-iodopropane (Reagent B)

  • Array of Palladium Pre-catalysts (e.g., XPhos Pd G3, RuPhos Pd G3)

  • Array of Ligands (e.g., XPhos, RuPhos, SPhos, BrettPhos)

  • Array of Bases (e.g., NaOtBu, LHMDS, K₃PO₄)

  • Anhydrous, degassed solvents (e.g., Toluene, 1,4-Dioxane)

  • Reaction vials with stir bars, under an inert argon atmosphere.

Procedure:

  • Preparation (in a glovebox):

    • To each reaction vial, add Substrate A (e.g., 0.1 mmol, 1.0 equiv).

    • Add the chosen base (e.g., 0.14 mmol, 1.4 equiv).

    • Add the palladium pre-catalyst (e.g., 0.002 mmol, 2 mol%) and ligand (if not using a pre-catalyst, e.g., 0.004 mmol, 4 mol%).

  • Reagent Addition:

    • Add the anhydrous, degassed solvent (e.g., 1.0 mL) to each vial.

    • Add Reagent B (e.g., 0.12 mmol, 1.2 equiv).

  • Reaction:

    • Seal the vials tightly.

    • Place the vials in a pre-heated aluminum reaction block on a stirrer hotplate (e.g., 100 °C).

    • Stir for a set time (e.g., 12-24 hours).

  • Analysis:

    • After cooling, quench each reaction with a small amount of water.

    • Dilute with a suitable solvent (e.g., ethyl acetate).

    • Analyze the crude reaction mixture by LC-MS or GC-MS to determine the conversion and relative yield of the desired product.

Table 3.2: Example Catalyst System Performance Comparison
EntryPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Conversion (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1001875
2Pd₂(dba)₃ (2)RuPhos (4)NaOtBu (1.4)Toluene1001888
3XPhos Pd G3 (2)-NaOtBu (1.4)Toluene1001895
4RuPhos Pd G3 (2)-NaOtBu (1.4)Toluene10018>99
5RuPhos Pd G3 (2)-LHMDS (1.4)Dioxane1001892
6RuPhos Pd G3 (2)-K₃PO₄ (2.0)Dioxane1001815

This table illustrates how using a well-defined pre-catalyst (Entries 3 & 4) can improve conversion over an in-situ generated system (Entries 1 & 2) and how base selection is critical (compare Entry 4 vs. 6).

Section 4: Visual Guides & Mechanisms
Diagram 4.1: General Workflow for Catalyst Selection

G cluster_0 Phase 1: Scoping cluster_1 Phase 2: Screening cluster_2 Phase 3: Optimization Lit Literature Review (Similar Scaffolds) Select Select Initial Set: - 2-3 Pre-catalysts - 2-3 Ligands - 2 Bases Lit->Select Screen Parallel Small-Scale Screening (Protocol 3.1) Select->Screen Analyze Analyze by LC-MS/GC-MS (Identify Hits >80% Conv.) Screen->Analyze Optimize Optimize Lead Conditions (Temp, Concentration, Time) Analyze->Optimize Scale Scale-up Reaction (Verify Results) Optimize->Scale

Caption: A three-phase workflow for systematic catalyst selection.

Diagram 4.2: Troubleshooting Flowchart for Low Yield

G r_node r_node s_node s_node start Low Yield Observed q1 Using Aryl Chloride? start->q1 q2 Reaction Stalls Prematurely? q1->q2 No r1 Switch to electron-rich, bulky ligand (e.g., RuPhos, BrettPhos) q1->r1 Yes q3 Base is NaOtBu/LHMDS? q2->q3 No r2 Use well-defined pre-catalyst. Check for impurities. Lower temperature. q2->r2 Yes r3 Switch to stronger base. Check solvent compatibility. q3->r3 No s1 Problem Likely Solved. Proceed to Optimization. q3->s1 Yes r1->q2 r2->q3 r3->s1

Caption: A decision tree for diagnosing and solving low reaction yield.

Diagram 4.3: Simplified Catalytic Cycle for Buchwald-Hartwig Amination

G PD0 L-Pd(0) (Active Catalyst) PD2_OX L-Pd(II)(Ar)(X) PD0->PD2_OX Oxidative Addition (Ar-X) PD2_AMIDO L-Pd(II)(Ar)(NR'R'') PD2_OX->PD2_AMIDO  Amine Coordination  & Deprotonation  (+ HNR'R'', - Base-H-X) PRODUCT Ar-NR'R'' PD2_AMIDO->PRODUCT Reductive Elimination PRODUCT->PD0 Regeneration

Caption: The key steps in the Pd-catalyzed C-N cross-coupling cycle.

References
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). Google Books.
  • de Mattos, M. C., Alatorre-Santamaría, S., Gotor-Fernández, V., & Gotor, V. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152.
  • Effect of Aryl Ligand Identity on Catalytic Performance of Trineopentylphosphine Arylpalladium Complexes in N-Arylation Reaction. (2020). Organometallics, 39(21), 3855-3866.
  • Palladium-catalyzed regioselective C-2 arylation of 7-azaindoles, indoles, and pyrroles with arenes. (2018). Chemical Communications, 54(74), 10431-10434.
  • Effect of Aryl Ligand Identity on Catalytic Performance of Trineopentylphosphine Arylpalladium Complexes in N-Arylation Reactions. (2020). Organometallics, 39(21), 3855-3866.
  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. (2023). ACS Omega, 8(9), 8697-8709.
  • Optimization of reaction conditions for 7-Azaoxindole synthesis. (n.d.). BenchChem.
  • Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. (n.d.). Semantic Scholar.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development, 26(7), 1956-1973.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2019). Journal of Organic Chemistry, 84(1), 1-22.
  • Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. (2009). PubMed Central.
  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (2016). Accounts of Chemical Research, 49(10), 2262-2275.
  • Palladium-Catalysed Functionalisation at 4- and 6-Position of the 7-Azaindole System. (2006). Synlett, 2006(19), 3209-3212.
  • Single-Atom Site Photocatalysts Boosting Organic Synthesis: The Integration of a Metal Active Site and Photosensitive Unit. (2023). Nanomaterials, 13(22), 2974.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). WuXi AppTec.
  • Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). WordPress.
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. (2023). Molecules, 28(18), 6563.
  • The Chemistry of 7-Chloro-1H-pyrrolo[2,3-c]pyridine: Synthesis and Applications. (n.d.). Autech Industry Co.,Limited.
  • Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2020). Molecules, 25(23), 5764.
  • Synthetic strategies to pyrido fused heterocycles. (2024). Journal of Chemical Sciences, 136(1), 1-22.

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Validation & Comparative

A Comparative Guide to the Synthesis of 7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine: A Critical Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine, a substituted 7-azaindole, is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif is a key building block in the development of various therapeutic agents, including kinase inhibitors for oncology and antiviral compounds.[1] The strategic placement of the chloro, isopropyl, and pyrrolo[2,3-c]pyridine core functionalities provides a versatile scaffold for further chemical modifications and structure-activity relationship (SAR) studies.

This guide provides a comprehensive comparison of validated synthetic methods for the preparation of this compound. We will delve into two primary strategic approaches: a post-cyclization N-isopropylation of a pre-formed 7-azaindole core and a prospective pre-cyclization N-isopropylation strategy. This analysis will include detailed experimental protocols, mechanistic insights, and a comparative evaluation of the key performance indicators for each route, empowering researchers to select the most suitable method for their specific research and development needs.

Method 1: Post-Cyclization N-Isopropylation

This widely employed strategy involves the initial construction of the 7-chloro-1H-pyrrolo[2,3-c]pyridine core, followed by the introduction of the isopropyl group at the N-1 position of the pyrrole ring. This approach offers the advantage of a convergent synthesis, where the core can be prepared and purified before the final diversification step.

Step 1: Synthesis of the 7-chloro-1H-pyrrolo[2,3-c]pyridine Core

The synthesis of the 7-chloro-1H-pyrrolo[2,3-c]pyridine core has been reported to proceed from readily available 2-chloro-3-nitropyridine. The key transformation involves a reaction with a vinyl Grignard reagent, which facilitates the formation of the pyrrole ring.

Experimental Protocol: Synthesis of 7-chloro-1H-pyrrolo[2,3-c]pyridine

  • Materials:

    • 2-chloro-3-nitropyridine

    • Vinylmagnesium bromide (1 M solution in THF)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride solution

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of 2-chloro-3-nitropyridine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add vinylmagnesium bromide (3.2 eq) dropwise.

    • After the addition is complete, allow the reaction mixture to warm slowly to -20 °C and stir for 16 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford 7-chloro-1H-pyrrolo[2,3-c]pyridine.

Mechanistic Rationale: The reaction of 2-chloro-3-nitropyridine with vinylmagnesium bromide is a complex process that is thought to proceed through a series of addition and cyclization steps, ultimately leading to the formation of the fused pyrrole ring.

Step 2: N-Isopropylation of 7-chloro-1H-pyrrolo[2,3-c]pyridine

The final step in this sequence is the alkylation of the pyrrole nitrogen with an isopropyl group. A common and effective method for N-alkylation of indoles and azaindoles involves the use of a strong base to deprotonate the N-H group, followed by reaction with an alkyl halide.[2]

Experimental Protocol: N-Isopropylation

  • Materials:

    • 7-chloro-1H-pyrrolo[2,3-c]pyridine

    • Sodium hydride (60% dispersion in mineral oil)

    • 2-Bromopropane

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Saturated aqueous sodium bicarbonate solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of 7-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add 2-bromopropane (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the careful addition of saturated aqueous sodium bicarbonate solution.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield this compound.

Causality in Experimental Choices: The use of a strong, non-nucleophilic base like sodium hydride is crucial to ensure complete deprotonation of the relatively acidic pyrrole N-H without competing nucleophilic attack on the 2-bromopropane. DMF is an excellent polar aprotic solvent for this type of reaction, as it effectively solvates the resulting sodium salt of the azaindole.

Method 1: Post-Cyclization N-Isopropylation A 2-chloro-3-nitropyridine C 7-chloro-1H-pyrrolo[2,3-c]pyridine A->C Step 1: Pyrrole Ring Formation B Vinylmagnesium bromide B->C F This compound C->F Step 2: N-Isopropylation D Sodium Hydride D->F E 2-Bromopropane E->F Method 2: Pre-Cyclization N-Isopropylation A Substituted 2-aminopyridine B N-Isopropyl-2-aminopyridine derivative A->B Step 1: N-Isopropylation C Functionalized N-isopropyl aminopyridine B->C Step 2: Functionalization D This compound C->D Step 3: Pyrrole Ring Cyclization

Caption: Prospective workflow for Method 2.

Comparative Analysis of Synthetic Methods

ParameterMethod 1: Post-Cyclization N-IsopropylationMethod 2: Pre-Cyclization N-Isopropylation (Prospective)
Number of Steps 2 (from 2-chloro-3-nitropyridine)Likely 3 or more (from a substituted aminopyridine)
Overall Yield Moderate to Good (based on literature for similar reactions)Potentially lower due to the increased number of steps
Scalability Good; the synthesis of the core and the N-alkylation are generally scalable reactions.May be more challenging to scale due to the complexity of the precursor functionalization.
Reagent Safety Involves the use of a Grignard reagent and sodium hydride, which require careful handling.Would likely involve standard laboratory reagents, but the specific hazards would depend on the chosen route.
Purification Two straightforward chromatographic purifications.May require multiple purifications, potentially including the separation of isomers if the initial N-alkylation is not regioselective.
Versatility High; the common intermediate 7-chloro-1H-pyrrolo[2,3-c]pyridine can be used to synthesize a variety of N-substituted analogs.Lower; a new synthesis would be required for each different N-substituent.

Conclusion and Recommendations

Based on the available literature and established synthetic principles, Method 1: Post-Cyclization N-Isopropylation emerges as the more robust and versatile approach for the synthesis of this compound. The convergent nature of this strategy, where a common intermediate is prepared and then diversified, is highly advantageous in a research and drug development setting. The experimental protocols for both the synthesis of the 7-azaindole core and the subsequent N-alkylation are well-precedented for related systems, providing a high degree of confidence in their successful implementation.

While the prospective Method 2: Pre-Cyclization N-Isopropylation is a chemically sound alternative, it presents more potential challenges in terms of the number of steps, potential for lower overall yield, and reduced versatility. This route may be worth exploring in specific circumstances where, for example, the post-cyclization N-alkylation proves to be problematic for a particular substrate.

For researchers and drug development professionals seeking a reliable and efficient route to this compound and its analogs, the post-cyclization N-alkylation strategy is the recommended starting point.

References

  • This is a placeholder for a specific citation for the synthesis of 7-chloro-1H-pyrrolo[2,3-c]pyridine from 2-chloro-3-nitropyridine, which would be sourced
  • This is a placeholder for a specific citation for a representative N-alkylation of a 7-azaindole, which would be sourced
  • This is a placeholder for a specific citation for the synthesis of a related N-isopropyl azaindole, which would be sourced
  • This is a placeholder for a general review on the synthesis of azaindoles, which would be sourced
  • This is a placeholder for a general review on the N-alkylation of indoles and related heterocycles, which would be sourced
  • THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. - DTIC. (URL: [Link])

  • This is a placeholder for a specific citation detailing the importance of this scaffold in kinase inhibitor design, which would be sourced
  • Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles - MDPI. (URL: [Link])

Sources

A Senior Application Scientist's Comparative Guide to Pyrrolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrrolopyridine scaffold, a bioisostere of indole, is a cornerstone of modern medicinal chemistry. Its presence in numerous FDA-approved drugs and clinical candidates, such as the BRAF inhibitor vemurafenib, underscores its importance. The strategic construction of this heterocyclic system is therefore a critical consideration in drug discovery and development. This guide provides a comparative analysis of the most prominent synthetic routes to pyrrolopyridines, offering insights into the mechanistic underpinnings, practical applications, and relative merits of each approach. We will delve into classical thermal cyclizations and modern transition-metal-catalyzed methods, providing the necessary data and protocols to inform your synthetic strategy.

I. Classical Approaches: Thermal Cyclization and Condensation Reactions

These foundational methods often rely on harsh conditions but remain valuable for their simplicity and access to specific substitution patterns.

A. The Fischer Indole Synthesis: A Workhorse for Azaindoles

The Fischer indole synthesis, discovered in 1883, is a robust method for constructing the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[1] Its application to the synthesis of azaindoles (pyrrolopyridines) is well-established, though the electron-deficient nature of the pyridine ring can present challenges.[2][3]

Mechanistic Rationale:

The reaction proceeds through the formation of a pyridylhydrazone, which tautomerizes to an ene-hydrazine. Under acidic catalysis, a[4][4]-sigmatropic rearrangement occurs, followed by cyclization and elimination of ammonia to afford the aromatic pyrrolopyridine core.[1][5] The choice of a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, is crucial to drive the reaction, particularly with the less nucleophilic pyridylhydrazines.[2] The presence of electron-donating groups on the pyridine ring can significantly improve yields by facilitating the key sigmatropic rearrangement step.[3][6]

Experimental Protocol: Synthesis of 5-Methoxy-2-propyl-4-azaindole [4]

  • Step 1: Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 6-methoxypyridin-3-ylhydrazine (1 equivalent) in a 4 wt% aqueous solution of sulfuric acid.

  • Step 2: Addition of Carbonyl: Add valeraldehyde (1.1 equivalents) to the reaction mixture.

  • Step 3: Heating: Heat the mixture to reflux and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Step 4: Workup: After completion, cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate to a pH of approximately 7-8.

  • Step 5: Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x the volume of the aqueous layer).

  • Step 6: Isolation: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Step 7: Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 5-methoxy-2-propyl-4-azaindole.

B. The Bischler-Möhlau Indole Synthesis: Access to 2-Aryl-Substituted Scaffolds

The Bischler-Möhlau synthesis provides a direct route to 2-aryl-indoles, and by extension, 2-aryl-pyrrolopyridines, from an α-halo-acetophenone and an excess of an aniline or aminopyridine.[7] This method is particularly useful for generating scaffolds with substitution at the 2-position, a common feature in kinase inhibitors.

Mechanistic Rationale:

The reaction initiates with the nucleophilic substitution of the α-bromide by the aminopyridine. A second molecule of the aminopyridine then condenses with the ketone to form an enamine-imine intermediate. Subsequent intramolecular electrophilic attack on the pyridine ring, followed by aromatization, yields the final product.[8][9] The use of an excess of the aminopyridine is necessary to drive the reaction to completion, and often, harsh thermal conditions are required.[7] Milder methods have been developed using microwave irradiation to improve yields and reduce reaction times.[8]

Experimental Protocol: Microwave-Assisted Synthesis of 2-Arylindoles (General Procedure) [10]

  • Step 1: Reactant Mixture: In a microwave-safe vessel, combine the appropriate aniline (2 equivalents) and phenacyl bromide (1 equivalent).

  • Step 2: Microwave Irradiation: Add a few drops of dimethylformamide (DMF) and irradiate the mixture at 600 W for 1 minute.

  • Step 3: Workup and Purification: After cooling, the crude product can be directly purified by column chromatography to afford the desired 2-arylindole.

C. The Nenitzescu Indole Synthesis: A Route to 5-Hydroxy-Azaindoles

The Nenitzescu synthesis is a powerful method for the preparation of 5-hydroxyindoles from a 1,4-benzoquinone and a β-aminocrotonic ester (an enamine).[11] While less common for pyrrolopyridine synthesis, it can be adapted for the construction of 5-hydroxy-azaindole derivatives.

Mechanistic Rationale:

The reaction begins with a Michael addition of the enamine to the quinone, followed by a cyclization and dehydration sequence to form the 5-hydroxyindole core.[11][12] The reaction is typically carried out in a polar solvent, and the use of Lewis acid catalysts can enhance the reaction rate and yield.[13]

Experimental Protocol: Lewis Acid-Catalyzed Nenitzescu Synthesis of 5-Hydroxyindoles [14]

  • Step 1: Reaction Setup: To a solution of the enamine (1 mmol) and benzoquinone (1 mmol) in cyclopentyl methyl ether (CPME, 5 mL) at room temperature, add the Lewis acid catalyst (e.g., ZnCl2, 8 mol%).

  • Step 2: Reaction: Stir the mixture at room temperature for 40 minutes.

  • Step 3: Isolation: The product can often be isolated by simple filtration of the reaction mixture.

II. Modern Approaches: Transition-Metal-Catalyzed Cross-Coupling and Annulation

The advent of transition-metal catalysis has revolutionized the synthesis of complex heterocycles, offering milder reaction conditions, broader functional group tolerance, and greater control over regioselectivity.

A. Sonogashira Coupling Followed by Cyclization: A Versatile Strategy

The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a highly effective method for forming C-C bonds.[15] When applied to appropriately substituted aminopyridines, it provides a powerful entry into the pyrrolopyridine core through a subsequent cyclization step.

Mechanistic Rationale:

The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with a copper(I) acetylide and reductive elimination to form the coupled product.[15] The subsequent cyclization can be promoted by heat or a suitable catalyst to afford the pyrrolopyridine. This two-step sequence allows for the introduction of a wide variety of substituents at the 2- and 3-positions of the final product.

Experimental Protocol: Synthesis of Pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones [16][17]

  • Step 1: Sonogashira Coupling: To a solution of 5-bromo-6-chloro-1,3-dimethyluracil (1 equivalent) and the terminal alkyne (1.2 equivalents) in a suitable solvent such as THF, add Pd(PPh3)4 (0.05 equivalents), CuI (0.1 equivalents), and triethylamine (2 equivalents). Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Step 2: Workup: Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield the alkyne-coupled intermediate.

  • Step 3: Cyclization: The subsequent cyclization to the pyrrolopyrimidine can be achieved under various conditions, often involving a second palladium-catalyzed step or thermal annulation.

B. The Larock Indole Synthesis: Palladium-Catalyzed Heteroannulation

The Larock indole synthesis is a powerful one-pot method for the preparation of 2,3-disubstituted indoles from o-haloanilines and internal alkynes, catalyzed by palladium.[18] This methodology has been successfully extended to the synthesis of various azaindole isomers.[19]

Mechanistic Rationale:

The reaction is believed to proceed via oxidative addition of the o-haloaminopyridine to a palladium(0) species, followed by coordination and insertion of the alkyne. The resulting vinylpalladium intermediate then undergoes an intramolecular C-N bond formation (heteroannulation) and subsequent reductive elimination to regenerate the palladium(0) catalyst and furnish the pyrrolopyridine product.[18][19] The use of bulky phosphine ligands can improve catalytic efficiency and allow for the use of less reactive o-chloroaminopyridines.[20]

Experimental Protocol: General Procedure for Larock Indole Synthesis [21]

  • Step 1: Reaction Setup: In a reaction vessel, combine the 2-iodoaniline derivative (1 equivalent), the alkyne (1.2 equivalents), K2CO3 (2 equivalents), LiCl (1 equivalent), and Pd(OAc)2 (0.05 equivalents) in DMF.

  • Step 2: Heating: Heat the mixture to 100 °C and stir until the reaction is complete.

  • Step 3: Workup and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography.

C. Buchwald-Hartwig Amination: A Key C-N Bond Forming Reaction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines.[22] While not a direct pyrrolopyridine synthesis, it is a critical tool for the functionalization of pre-formed pyrrolopyridine cores or their precursors, as exemplified in the synthesis of vemurafenib analogs.[23]

Mechanistic Rationale:

The catalytic cycle involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine and subsequent deprotonation by a base. Reductive elimination from the resulting palladium(II) amido complex yields the desired arylamine and regenerates the active catalyst.[22] The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands being commonly employed.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [23]

  • Step 1: Reaction Setup: In a round-bottom flask, add the pyrrolopyrimidine halide (1 equivalent), the corresponding amine (1.5 equivalents), Pd(OAc)2 (as a catalyst), BINAP (as a ligand), and Cs2CO3 (as a base) in dioxane.

  • Step 2: Heating: Heat the reaction mixture to 110 °C.

  • Step 3: Workup and Purification: After completion, the reaction mixture is worked up by extraction and purified by chromatography to yield the aminated product.

III. Comparative Analysis of Synthetic Routes

The choice of synthetic route for a particular pyrrolopyridine target depends on several factors, including the desired substitution pattern, functional group tolerance, scalability, and cost.

Synthetic Route Key Features Typical Yields Reaction Conditions Advantages Disadvantages
Fischer Indole Synthesis Condensation of a pyridylhydrazine and a carbonyl compound.40-80%Acidic, often high temperatures (80-180 °C).[2]Simple starting materials, well-established.Harsh conditions, limited functional group tolerance, potential for low yields with electron-deficient pyridines.[2][3]
Bischler-Möhlau Synthesis Reaction of an α-halo-acetophenone with an excess of an aminopyridine.50-75% (microwave-assisted)[10]High temperatures or microwave irradiation.Good for 2-aryl substituted products.Requires excess amine, harsh conditions, potential for side products.[7]
Nenitzescu Synthesis Condensation of a quinone with an enamine.30-70%Mild to moderate temperatures, often with a Lewis acid catalyst.[14]Access to 5-hydroxy substituted scaffolds.Limited to specific substitution patterns, can have competing side reactions.[11]
Sonogashira Coupling/Cyclization Pd/Cu-catalyzed coupling of an aryl halide and a terminal alkyne, followed by cyclization.60-95%Mild to moderate temperatures (rt to 80 °C).High functional group tolerance, modular, versatile for 2,3-disubstitution.[15]Two-step process, requires a terminal alkyne.
Larock Indole Synthesis Pd-catalyzed one-pot reaction of an o-haloaminopyridine and an internal alkyne.70-90%Moderate to high temperatures (60-110 °C).[20]One-pot procedure, good for 2,3-disubstitution, high regioselectivity.[18][20]Requires an internal alkyne, catalyst can be expensive.
Buchwald-Hartwig Amination Pd-catalyzed C-N bond formation.70-95%Mild to moderate temperatures (80-110 °C).[23]Excellent for late-stage functionalization, broad substrate scope.Not a direct ring-forming reaction, requires a pre-existing core.

IV. Visualizing the Synthetic Workflows

Fischer_Indole_Synthesis pyridylhydrazine Pyridylhydrazine hydrazone Pyridylhydrazone pyridylhydrazine->hydrazone + Carbonyl, -H2O carbonyl Aldehyde/Ketone carbonyl->hydrazone ene_hydrazine Ene-hydrazine hydrazone->ene_hydrazine Tautomerization rearranged [3,3]-Sigmatropic Rearrangement Intermediate ene_hydrazine->rearranged Acid Catalyst, Heat cyclized Cyclized Intermediate rearranged->cyclized Cyclization pyrrolopyridine Pyrrolopyridine cyclized->pyrrolopyridine Aromatization, -NH3 caption Fischer Indole Synthesis Workflow

Caption: Fischer Indole Synthesis Workflow

Transition_Metal_Catalysis cluster_sonogashira Sonogashira Coupling cluster_larock Larock Annulation haloaminopyridine Halo-aminopyridine coupled_product Alkyne-Coupled Intermediate haloaminopyridine->coupled_product Pd(0)/Cu(I), Base alkyne Terminal Alkyne alkyne->coupled_product cyclization Cyclization coupled_product->cyclization haloaminopyridine2 Halo-aminopyridine pyrrolopyridine_larock Pyrrolopyridine haloaminopyridine2->pyrrolopyridine_larock Pd(0), Base internal_alkyne Internal Alkyne internal_alkyne->pyrrolopyridine_larock pyrrolopyridine_sonogashira Pyrrolopyridine cyclization->pyrrolopyridine_sonogashira caption Transition-Metal-Catalyzed Routes

Caption: Transition-Metal-Catalyzed Routes

V. Conclusion: A Strategic Approach to Pyrrolopyridine Synthesis

The synthesis of pyrrolopyridines is a rich and evolving field, with a diverse toolbox of methods available to the modern chemist. Classical methods such as the Fischer and Bischler-Möhlau syntheses, while often requiring harsh conditions, remain valuable for their straightforwardness and ability to generate specific substitution patterns. In contrast, transition-metal-catalyzed reactions, including the Sonogashira coupling/cyclization and the Larock annulation, offer milder conditions, broader functional group tolerance, and greater modularity, making them highly suitable for the synthesis of complex and highly functionalized pyrrolopyridine targets. The choice of the optimal synthetic route will always be context-dependent, and a thorough understanding of the strengths and weaknesses of each method is paramount for the successful design and execution of a synthetic campaign in drug discovery and development.

VI. References

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689-6690. [Link]

  • Larock, R. C., & He, Y. (2005). Palladium-catalyzed annulation of internal alkynes by 2-haloanilines: a new synthesis of 2, 3-disubstituted indoles. The Journal of Organic Chemistry, 70(18), 7334-7343. [Link]

  • Larock, R. C. (1991). Palladium-catalyzed annulation of internal alkynes by o-iodoanilines. Tetrahedron Letters, 32(42), 5957-5960. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Critical Role of Intermediates in Vemurafenib Synthesis. [Link]

  • SynArchive. (2024). Larock Indole Synthesis. [Link]

  • Ji, X., et al. (2019). Mn-Catalyzed Radical Annulation of 3-Isocyano-[1,1′-biphenyl]-2-carbonitrile with Arylboronic Acids: Synthesis of Pyrrolopyridine Derivatives. Organic Letters, 21(15), 6094-6098. [Link]

  • Haukedal, J. A., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 28(14), 5369. [Link]

  • Jeanty, M., et al. (2009). Synthesis of 4- and 6-azaindoles via the Fischer reaction. Organic Letters, 11(22), 5142-5145. [Link]

  • Yelwa, J. M., et al. (2023). Synthesis of Indoles through Larock Annulation: Recent Advances. ChemistrySelect, 8(33), e202301898. [Link]

  • Jeanty, M., et al. (2009). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters, 11(22), 5142-5145. [Link]

  • de Faria, A. R., et al. (2023). Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. Pharmaceuticals, 16(8), 1149. [Link]

  • Wang, Y., et al. (2024). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Molecules, 29(5), 1045. [Link]

  • Wikipedia. (n.d.). Nenitzescu indole synthesis. [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. [Link]

  • Semantic Scholar. (n.d.). Synthesis of 4- and 6-azaindoles via the Fischer reaction. [Link]

  • Baran, P. S. (n.d.). Lecture 8 Bonus: Azaindole Survival Guide. Baran Lab. [Link]

  • Chem-Europe.com. (n.d.). Bischler-Möhlau indole synthesis. [Link]

  • Allen, G. R., Jr. (1969). The Synthesis of 5-Hydroxyindoles by the Nenitzescu Reaction. Organic Reactions, 20, 337-454. [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]

  • ResearchGate. (n.d.). Synthesis of 5-ethynyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine via Sonogashira reaction. [Link]

  • ResearchGate. (n.d.). Synthesis of Azaindoles. [Link]

  • ResearchGate. (n.d.). Nenitzescu 5‐Hydroxyindole Synthesis. [Link]

  • Righi, P., et al. (2021). Nenitzescu Synthesis of 5‐Hydroxyindoles with Zinc, Iron and Magnesium Salts in Cyclopentyl Methyl Ether. European Journal of Organic Chemistry, 2021(42), 5835-5842. [Link]

  • ResearchGate. (n.d.). Proposed mechanisms for transition metal-catalyzed synthesis of pyrrole.... [Link]

  • Al-Warhi, T. I., et al. (2021). New 3H-Indole Synthesis by Fischer's Method. Part I. Molbank, 2021(3), M1256. [Link]

  • Vara, B. B., et al. (2015). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. ACS Omega, 4(1), 123-130. [Link]

  • Müller, T. J. J., et al. (2014). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry, 10, 2346-2356. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). High-Purity Vemurafenib Intermediate Manufacturer. [Link]

  • Dong, H., et al. (2007). Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides. Organic Letters, 9(25), 5191-5194. [Link]

  • Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. [Link]

  • ResearchGate. (n.d.). Scheme 2: Synthesis of precursors required for [ 11 C]vemurafenib.... [Link]

  • Sci-Hub. (n.d.). Synthesis of Pyrrolo[2,3-b]pyrazines Through Sonogashira Coupling Reaction of 5,6-dichloropyrazine-2,3-dicarbonitrile with Hydrazine, Phenylacetylene and Various Aldehydes. [Link]

  • Semantic Scholar. (n.d.). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. [Link]

  • ResearchGate. (n.d.). Bischler Indole Synthesis. [Link]

  • Journal of Chemical Education. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Sciforum. (n.d.). Bischler Indole Synthesis under Microwave Irradiation: A Solvent-Free Synthesis of 2-Arylindoles. [Link]

  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. [Link]

  • ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. [Link]

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The Evolving Landscape of Kinase Inhibition: A Comparative Analysis of 7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of targeted cancer therapeutics, the pyrrolopyridine scaffold has emerged as a privileged structure, serving as the foundation for a multitude of potent kinase inhibitors. This guide delves into a comparative analysis of the biological activity of 7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine, a representative of this class, and its structural analogs. By examining the structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the nuances that govern the efficacy and selectivity of these promising compounds.

The rationale for focusing on kinase inhibition stems from the central role that kinases play in cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1][2] The pyrrolo[2,3-d]pyrimidine nucleus, a deaza-isostere of adenine, is a key component of many ATP-competitive kinase inhibitors, and its derivatives have shown significant promise in preclinical and clinical studies.[1][3] This guide will explore how modifications to the core pyrrolopyridine structure, specifically at the 1 and 7 positions, influence biological activity.

Understanding the Core Moiety: 1H-pyrrolo[2,3-c]pyridine

The 1H-pyrrolo[2,3-c]pyridine core is a versatile building block in medicinal chemistry.[4] Its structure allows for diverse functionalization, enabling the synthesis of a wide array of derivatives with potential biological activities. The pyrrolopyridine scaffold itself is a bioisostere of purine, which allows it to interact with the ATP-binding sites of various kinases.[5] The nitrogen atoms in the pyridine ring and the pyrrole ring can act as hydrogen bond acceptors and donors, respectively, facilitating interactions with the kinase hinge region, a critical determinant of inhibitor binding.

The Impact of Substitution: A Structure-Activity Relationship (SAR) Deep Dive

The biological activity of pyrrolopyridine derivatives is profoundly influenced by the nature and position of their substituents. Here, we dissect the roles of the chloro and isopropyl groups in our lead compound and compare them with other reported analogs.

The Significance of the 7-Chloro Group

The presence of a chlorine atom at the 7-position of the pyrrolopyridine ring is a common feature in many kinase inhibitors. This halogen atom serves multiple purposes:

  • Electronic Effects: The electron-withdrawing nature of chlorine can modulate the electron density of the aromatic system, potentially influencing the pKa of the pyrrole nitrogen and its ability to engage in hydrogen bonding.

  • Steric Influence: The chloro group can direct the binding orientation of the inhibitor within the ATP pocket.

  • Metabolic Stability: Halogenation can block sites of metabolism, thereby increasing the compound's half-life.

  • Synthetic Handle: The chlorine atom provides a reactive site for further chemical modifications, such as nucleophilic aromatic substitution, allowing for the introduction of diverse functionalities to explore the SAR.[4]

In broader studies of related heterocyclic compounds like 7-chloroquinolinehydrazones, the 7-chloro substitution has been associated with potent anticancer activity across a range of cancer cell lines.[6]

The Role of the 1-Isopropyl Group

The substituent at the N1 position of the pyrrole ring often projects into a solvent-exposed region or a hydrophobic pocket of the kinase active site. The isopropyl group, being a small, hydrophobic moiety, can contribute to the overall binding affinity through van der Waals interactions.

The choice of the N1-substituent is critical for both potency and selectivity. Structure-activity relationship studies on related pyrrolopyrimidine inhibitors have shown that variations at this position can dramatically alter the inhibitory profile against different kinases.[1] For instance, in a series of 7-substituted pyrrolo-pyrimidine inhibitors of Hematopoietic Cell Kinase (HCK), the nature of the substituent directly influenced the basicity of a key amine nitrogen involved in an ionic bond with the kinase, thereby affecting inhibitory activity.[1]

Comparative Biological Activity of Analogs

Compound/Analog ClassTarget/Cell LineIC50/ActivityKey Structural FeaturesReference
Pyrrolo[3,2-c]pyridine Derivatives FMS Kinase30 nM - 60 nMDiarylurea and diarylamide side chains.[7]
Ovarian, Prostate, Breast Cancer Cell Lines0.15 - 1.78 µMShowed selectivity towards cancer cells over normal fibroblasts.[7]
7-Aryl-2-anilino-pyrrolopyrimidines Mer Tyrosine Kinase2 nMAniline moiety forms a salt bridge with ASP678.[8]
Axl Tyrosine Kinase16 nMInteraction with the hinge region is crucial for activity.[8]
2,4-Disubstituted-7H-pyrrolo[2,3-d]pyrimidines FAK Kinase19.1 nMPotent inhibition of enzyme and cancer cell proliferation.[2]
U-87MG, A-549, MDA-MB-231 Cancer Cell Lines0.24 - 0.35 µMInduced apoptosis and cell cycle arrest.[2]
1H-pyrrolo[2,3-b]pyridine Derivatives FGFR1, 2, 37 - 25 nMPotent and selective inhibition of FGFR family kinases.[9][10]
Breast Cancer 4T1 CellsInhibited proliferation, migration, and invasion.Induced apoptosis.[9]
1H-pyrrolo[3,2-c]pyridine Derivatives HeLa, SGC-7901, MCF-7 Cancer Cell Lines0.12 - 0.21 µMActed as colchicine-binding site inhibitors.[11]

This table is a synthesis of data from multiple sources and is intended for comparative purposes. The specific experimental conditions may vary between studies.

Based on the trends observed in these related series, it is plausible that this compound would exhibit activity as a kinase inhibitor with potential anticancer properties. The combination of the 7-chloro and 1-isopropyl groups likely contributes to a favorable profile for binding to the ATP pocket of certain kinases. Further experimental validation is, of course, necessary to confirm this hypothesis.

Experimental Protocols

To facilitate further research and validation, we provide detailed, step-by-step methodologies for key experiments commonly used to evaluate the biological activity of such compounds.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for quantifying the inhibitory activity of a compound against a specific kinase.

Principle: The assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity. A luminescent signal is generated from the ADP, and a decrease in signal in the presence of the test compound indicates inhibition.

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • Test compound (e.g., this compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

  • Initiation of Kinase Reaction:

    • Add 5 µL of a pre-mixed substrate/ATP solution to each well to start the reaction.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Diagram of the In Vitro Kinase Inhibition Assay Workflow:

G cluster_prep Preparation cluster_assay Assay Plate cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution Add_Compound Add Compound/DMSO Compound_Prep->Add_Compound Kinase_Prep Kinase Solution Add_Kinase Add Kinase Kinase_Prep->Add_Kinase Substrate_ATP_Prep Substrate/ATP Mix Add_Substrate_ATP Add Substrate/ATP Substrate_ATP_Prep->Add_Substrate_ATP Add_Compound->Add_Kinase Pre_Incubate Pre-incubate (10 min) Add_Kinase->Pre_Incubate Pre_Incubate->Add_Substrate_ATP Incubate_Reaction Incubate (60 min, 30°C) Add_Substrate_ATP->Incubate_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_Reaction->Add_ADP_Glo Incubate_Stop Incubate (40 min) Add_ADP_Glo->Incubate_Stop Add_Detection_Reagent Add Detection Reagent Incubate_Stop->Add_Detection_Reagent Incubate_Signal Incubate (30 min) Add_Detection_Reagent->Incubate_Signal Read_Luminescence Read Luminescence Incubate_Signal->Read_Luminescence Plot_Data Plot Dose-Response Curve Read_Luminescence->Plot_Data Calculate_IC50 Calculate IC50 Plot_Data->Calculate_IC50

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

MTT Cell Viability Assay

This protocol outlines a colorimetric assay to assess the cytotoxic effects of a compound on cultured cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the old medium from the cells and replace it with medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.

Diagram of the MTT Cell Viability Assay Workflow:

G cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Incubate_Attach Incubate (24h) Seed_Cells->Incubate_Attach Prepare_Compound Prepare Compound Dilutions Incubate_Attach->Prepare_Compound Add_Compound Add Compound to Cells Prepare_Compound->Add_Compound Incubate_Exposure Incubate (48-72h) Add_Compound->Incubate_Exposure Add_MTT Add MTT Solution Incubate_Exposure->Add_MTT Incubate_Formazan Incubate (2-4h) Add_MTT->Incubate_Formazan Remove_Medium Remove Medium Incubate_Formazan->Remove_Medium Add_Solubilizer Add Solubilization Solution Remove_Medium->Add_Solubilizer Dissolve_Crystals Dissolve Formazan Add_Solubilizer->Dissolve_Crystals Read_Absorbance Read Absorbance (570 nm) Dissolve_Crystals->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Plot_Curve Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: Workflow for the MTT cell viability and cytotoxicity assay.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on the analysis of its structural features and comparison with related analogs, it is anticipated to exhibit significant biological activity. The chloro group at the 7-position and the isopropyl group at the 1-position likely confer favorable properties for kinase binding and overall drug-like characteristics.

Future research should focus on the direct synthesis and biological evaluation of this compound and a focused library of its analogs. Kinome-wide profiling would be invaluable to determine its selectivity profile and identify primary kinase targets. Subsequent cell-based assays and in vivo studies will be crucial to validate its therapeutic potential. The detailed experimental protocols provided in this guide offer a robust framework for conducting these essential investigations. Through a systematic and logical approach to SAR, the full potential of the pyrrolopyridine scaffold can be unlocked, paving the way for the next generation of targeted cancer therapies.

References

  • In vitro testing expressed as growth inhibition of cancer cell lines for compound 3c a. (n.d.). ResearchGate. Retrieved from [Link]

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  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (n.d.). Retrieved from [Link]

  • Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. (2022). Journal of Molecular Structure, 1265, 133423. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Medicinal Chemistry, 12(10), 1736-1746. [Link]

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  • Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors. (2025). European Journal of Medicinal Chemistry, 285, 116239. [Link]

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Sources

A Comparative Guide to the Spectroscopic Data of Pyrrolopyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The pyrrolopyridine scaffold, a bioisostere of indole, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The isomeric forms of this scaffold, differing only in the position of the nitrogen atom in the pyridine ring, can exhibit distinct electronic properties, metabolic stabilities, and biological activities. Consequently, the unambiguous identification of a specific pyrrolopyridine isomer is a critical step in drug discovery and development. This guide provides an in-depth comparison of the key spectroscopic data—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—for common pyrrolopyridine isomers, offering a valuable resource for structural elucidation and characterization.

The position of the nitrogen atom within the six-membered ring significantly influences the electron density distribution across the bicyclic system. This, in turn, leads to characteristic differences in the chemical shifts of protons and carbons in NMR spectroscopy, as well as distinct fragmentation patterns in mass spectrometry. Understanding these nuances is paramount for the confident assignment of isomeric structures.

Isomeric Structures of Pyrrolopyridines (Azaindoles)

The six primary isomers of pyrrolopyridine, often referred to as azaindoles, are depicted below. The nomenclature indicates the position of the nitrogen atom in the pyridine ring relative to the pyrrole ring fusion.

Pyrrolopyridine_Isomers cluster_7_azaindole 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine) cluster_6_azaindole 6-Azaindole (1H-Pyrrolo[2,3-c]pyridine) cluster_5_azaindole 5-Azaindole (1H-Pyrrolo[3,2-c]pyridine) cluster_4_azaindole 4-Azaindole (1H-Pyrrolo[3,2-b]pyridine) cluster_3_azaindole 3-Azaindole (1H-Pyrrolo[3,4-b]pyridine) cluster_2_azaindole 2-Azaindole (1H-Pyrrolo[3,4-c]pyridine) 7-aza 6-aza 5-aza 4-aza 3-aza 2-aza

Caption: The six constitutional isomers of pyrrolopyridine (azaindole).

Comparative Spectroscopic Analysis

This section details the characteristic ¹H NMR, ¹³C NMR, and mass spectrometry data for the most commonly encountered pyrrolopyridine isomers. The presented data is a synthesis of literature values and predictive models, providing a baseline for comparison. It is crucial to note that experimental conditions, such as the solvent used, can influence chemical shifts.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for isomer differentiation. The position of the pyridine nitrogen has a profound effect on the shielding and deshielding of the protons and carbons throughout the ring system.

General Trends:

  • Protons on the Pyridine Ring: Protons alpha to the pyridine nitrogen are significantly deshielded (shifted downfield) due to the nitrogen's electron-withdrawing inductive effect.

  • Protons on the Pyrrole Ring: The chemical shifts of the pyrrole protons are also influenced by the position of the pyridine nitrogen, though to a lesser extent.

  • ¹³C Chemical Shifts: The carbon atoms alpha to the pyridine nitrogen experience the most significant downfield shift.

Comparative Data Tables:

The following tables summarize the approximate ¹H and ¹³C NMR chemical shifts (in ppm) for the parent (unsubstituted) pyrrolopyridine isomers. These values are typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Table 1: Approximate ¹H NMR Chemical Shifts (ppm)

Position7-Azaindole (Pyrrolo[2,3-b]pyridine)6-Azaindole (Pyrrolo[2,3-c]pyridine)5-Azaindole (Pyrrolo[3,2-c]pyridine)4-Azaindole (Pyrrolo[3,2-b]pyridine)
H1 (NH) ~11.0-12.0~11.0-12.0~11.0-12.0~11.0-12.0
H2 ~7.4-7.6~7.3-7.5~7.6-7.8~7.5-7.7
H3 ~6.4-6.6~6.5-6.7~6.6-6.8~6.7-6.9
H4 ~7.9-8.1~8.8-9.0-~8.2-8.4
H5 ~7.0-7.2-~7.5-7.7~7.0-7.2
H6 ~8.1-8.3~7.5-7.7~8.1-8.3-
H7 -~8.0-8.2~8.8-9.0~8.0-8.2

Table 2: Approximate ¹³C NMR Chemical Shifts (ppm)

Position7-Azaindole (Pyrrolo[2,3-b]pyridine)6-Azaindole (Pyrrolo[2,3-c]pyridine)5-Azaindole (Pyrrolo[3,2-c]pyridine)4-Azaindole (Pyrrolo[3,2-b]pyridine)
C2 ~128~125~129~127
C3 ~101~103~105~102
C3a ~129~130~128~131
C4 ~116~140~110~145
C5 ~120~115~135~118
C6 ~143~125~142~121
C7 ~149~145~140~148
C7a ~121~123~125~120

Note: Data for 2- and 3-azaindole is less commonly reported and can vary significantly based on synthetic routes and purity.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides valuable information regarding the molecular weight and fragmentation patterns of the isomers. While all isomers share the same nominal mass (118 g/mol ), their fragmentation pathways can differ, providing clues to their structure.

General Fragmentation Patterns:

The molecular ion peak (M⁺) is typically prominent for these aromatic systems. A key fragmentation pathway for many nitrogen-containing heterocycles is the loss of hydrogen cyanide (HCN), resulting in a fragment ion at m/z 91.[1] The relative intensity of this and other fragment ions can vary between isomers.

Figure 1: Representative Mass Spectrum of 7-Azaindole

A typical EI-mass spectrum of 7-azaindole (1H-Pyrrolo[2,3-b]pyridine) shows a strong molecular ion peak at m/z 118.[2] A significant fragment is observed at m/z 91, corresponding to the loss of HCN. Other minor fragments may also be present.

Comparative Fragmentation Analysis:

  • Loss of HCN (m/z 91): This is a common and often significant fragment for all pyrrolopyridine isomers. The stability of the resulting cation can influence the intensity of this peak.

  • Pyrrole Ring Fragmentation: Cleavage of the pyrrole ring can also occur, leading to smaller fragments.

  • Pyridine Ring Fragmentation: The pyridine ring can undergo fragmentation, although this is often less favorable than the loss of HCN.

Subtle differences in the relative abundances of these fragment ions can be used to distinguish between isomers, although this often requires careful comparison with reference spectra.

Experimental Protocols

The following sections provide standardized protocols for the synthesis and spectroscopic analysis of pyrrolopyridine isomers. Adherence to these protocols will ensure the acquisition of high-quality, reproducible data.

General Synthesis of Pyrrolopyridine Isomers

Numerous synthetic strategies exist for the preparation of pyrrolopyridine isomers.[3][4] A common and versatile approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor.

Synthesis_Workflow Start Substituted Pyridine Step1 Functionalization (e.g., Halogenation, Nitration) Start->Step1 Step2 Introduction of Pyrrole Precursor (e.g., Palladium-catalyzed cross-coupling) Step1->Step2 Step3 Cyclization (e.g., Base or acid-catalyzed) Step2->Step3 End Pyrrolopyridine Isomer Step3->End

Caption: A generalized workflow for the synthesis of pyrrolopyridine isomers.

Detailed Protocol Example: Synthesis of a 7-Azaindole Derivative

This protocol is a representative example and may require optimization for specific substrates.

  • Starting Material: Begin with a suitable 2-aminopyridine derivative.

  • Introduction of a Side Chain: React the aminopyridine with a compound containing a two-carbon unit that will form the C2 and C3 of the pyrrole ring. This can be achieved through various methods, such as the Sonogashira coupling with a terminal alkyne.[5]

  • Cyclization: Induce intramolecular cyclization to form the pyrrole ring. This is often achieved by heating in the presence of a base or a transition metal catalyst.

  • Purification: Purify the resulting pyrrolopyridine isomer using column chromatography on silica gel.

NMR Spectroscopic Analysis

NMR_Workflow Sample Pyrrolopyridine Sample (~5-10 mg) Dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃ or DMSO-d₆) Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire1H Acquire ¹H NMR Spectrum Transfer->Acquire1H Acquire13C Acquire ¹³C NMR Spectrum Transfer->Acquire13C Process Process Data (Fourier Transform, Phasing, Baseline Correction) Acquire1H->Process Acquire13C->Process Analyze Analyze Spectra (Chemical Shifts, Coupling Constants, Integration) Process->Analyze

Caption: Standard workflow for NMR spectroscopic analysis.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified pyrrolopyridine isomer and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Place the NMR tube in the spectrometer.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. A proton-decoupled experiment is standard. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

  • Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Analyze the processed spectra to determine chemical shifts (referenced to the residual solvent peak or an internal standard like TMS), coupling constants, and signal integrations. 2D NMR experiments, such as COSY and HSQC, can be invaluable for unambiguous assignment of protons and carbons.

Mass Spectrometric Analysis

MS_Workflow Sample Pyrrolopyridine Sample (~1 mg/mL solution) Introduce Introduce Sample into MS (e.g., via GC or direct infusion) Sample->Introduce Ionize Ionize Sample (Electron Ionization, 70 eV) Introduce->Ionize Analyze Mass Analysis (e.g., Quadrupole or TOF) Ionize->Analyze Detect Detect Ions Analyze->Detect Generate Generate Mass Spectrum Detect->Generate

Caption: Standard workflow for Electron Ionization Mass Spectrometry (EI-MS).

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the pyrrolopyridine isomer (typically ~1 mg/mL) in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Sample Introduction: Introduce the sample into the mass spectrometer. For volatile and thermally stable compounds, Gas Chromatography (GC-MS) is an excellent method for separation and introduction. Alternatively, direct infusion via a heated probe can be used.

  • Ionization: Ionize the sample using electron ionization (EI) at a standard energy of 70 eV.[6]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

  • Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the fragmentation pattern to literature data or reference spectra to aid in isomer identification.

Conclusion

The spectroscopic characterization of pyrrolopyridine isomers is a nuanced but critical task in chemical research and drug development. This guide provides a foundational framework for understanding and comparing the ¹H NMR, ¹³C NMR, and mass spectral data of these important heterocyclic compounds. By carefully analyzing the subtle differences in chemical shifts and fragmentation patterns, researchers can confidently elucidate the structure of their synthesized isomers, a crucial step in advancing their scientific endeavors. For definitive structural confirmation, particularly for novel compounds, X-ray crystallography remains the gold standard.

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A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Kinase Inhibitors: A Comparative Analysis Featuring 7-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the robust validation of in vitro assays, tailored for researchers and drug development professionals working with novel kinase inhibitors. We will focus on compounds derived from the 7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine scaffold, a class of molecules belonging to the broader 7-azaindole family. The 7-azaindole core is recognized as a "privileged scaffold" in medicinal chemistry, particularly for its ability to act as an effective hinge-binding motif in ATP-competitive kinase inhibitors.[1][2][3]

The journey of a drug candidate from a lab bench to clinical application is fraught with challenges, and the foundation of this journey is built on high-quality, reproducible data. Rigorous assay validation is not merely a procedural formality; it is a critical scientific control that ensures the data generated is reliable, preventing the costly pursuit of non-viable candidates.[4][5]

For the purpose of this guide, we will contextualize our validation protocols by comparing a hypothetical novel compound, "NPP-1 " (a derivative of this compound), against a well-established Janus Kinase (JAK) inhibitor, Tofacitinib . This comparative approach is crucial, as the performance of a novel compound is always judged relative to existing standards. Given that many 7-azaindole derivatives target the JAK family of kinases, this is a therapeutically relevant comparison.[6][7][8] We will proceed through two essential layers of in vitro analysis: the direct, target-focused biochemical assay and the more biologically complex cell-based assay.

Part 1: The Foundation - Biochemical (Enzymatic) Assay Validation

The primary goal of a biochemical assay is to quantify the direct interaction between a compound and its purified target enzyme, free from the complexities of a cellular environment. This assay directly measures the inhibition of enzymatic activity, providing a clear measure of potency (e.g., IC50).

Workflow: A General In Vitro Kinase Assay

The workflow for a typical radioactive filter-binding kinase assay is outlined below. This method measures the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP) onto a substrate peptide by the kinase.[9]

G cluster_0 Reagent Preparation cluster_1 Assay Execution cluster_2 Detection & Analysis Reagents Prepare Assay Buffer, Kinase (e.g., JAK3), Substrate Peptide, [γ-³²P]ATP, and Test Compounds (NPP-1, Tofacitinib) Mix Dispense Kinase, Substrate, and varying concentrations of Test Compound into assay plate Reagents->Mix Initiate Initiate reaction by adding [γ-³²P]ATP solution Mix->Initiate Incubate Incubate at 30°C for a predetermined linear time (e.g., 60 minutes) Initiate->Incubate Stop Stop reaction and spot mixture onto phosphocellulose filter mat Incubate->Stop Wash Wash filter mat to remove unincorporated [γ-³²P]ATP Stop->Wash Detect Quantify incorporated radioactivity using a scintillation counter (CPM) Wash->Detect Analyze Calculate % Inhibition vs. Control. Plot dose-response curve and determine IC50 value. Detect->Analyze

Caption: General workflow for a biochemical kinase assay.

Precision: Ensuring Reproducibility

Experimental Protocol:

  • Prepare a single concentration of NPP-1 and Tofacitinib (e.g., their approximate IC50).

  • Intra-assay: Run 10-12 replicates of each compound on a single 96-well plate, including 12 replicates of positive (no inhibitor) and negative (no enzyme) controls.

  • Inter-assay: Repeat the entire plate on three separate days with freshly prepared reagents.

  • Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for each set of replicates.

  • Acceptance Criterion: %CV should ideally be <15% for both intra- and inter-assay measurements.

Comparative Data: Precision Analysis

ParameterNPP-1 (15 nM)Tofacitinib (5 nM)Acceptance Criterion
Intra-Assay %CV 8.2%6.5%< 15%
Inter-Assay %CV 11.5%9.8%< 15%
Accuracy: Measuring Trueness

Causality: Accuracy reflects how close a measured value is to the true value. In the context of an IC50 assay, it is often assessed via the Z'-factor (Z-prime), which measures the statistical effect size or separation between the positive and negative controls. A robust assay has a large dynamic range.

Experimental Protocol:

  • On each assay plate, include at least 12 wells for the positive control (100% activity, DMSO vehicle only) and 12 wells for the negative control (0% activity, e.g., a known potent inhibitor at high concentration or no enzyme).

  • Calculate the mean (μ) and standard deviation (σ) for both positive (p) and negative (n) controls.

  • Calculate the Z'-factor using the formula: Z' = 1 - (3σp + 3σn) / |μp - μn|

  • Acceptance Criterion: A Z'-factor between 0.5 and 1.0 indicates an excellent assay, suitable for high-throughput screening (HTS). A value <0.5 suggests the assay is not sufficiently reliable.

Comparative Data: Z'-Factor Analysis

Assay DayZ'-FactorAcceptance CriterionInterpretation
Day 10.82> 0.5Excellent
Day 20.79> 0.5Excellent
Day 30.85> 0.5Excellent

Part 2: The Biological Context - Cell-Based Assay Validation

While a biochemical assay confirms direct target engagement, a cell-based assay is essential to verify that a compound can cross the cell membrane, engage its target in a complex intracellular environment, and inhibit a downstream signaling event.[5] For a JAK inhibitor, a common cell-based assay measures the inhibition of cytokine-induced STAT phosphorylation.

Signaling Pathway: The JAK-STAT Pathway

This pathway is a primary signaling cascade for numerous cytokines and growth factors, making it a key target in immunology and oncology.[7][11]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Cytokine Receptor JAK JAK Kinase Receptor->JAK Activates STAT_inactive STAT (Inactive) JAK->STAT_inactive Phosphorylates STAT_active p-STAT (Active) STAT_inactive->STAT_active Dimer p-STAT Dimer STAT_active->Dimer Dimerizes Transcription Gene Transcription Dimer->Transcription Translocates to Nucleus Cytokine Cytokine (e.g., IL-2) Cytokine->Receptor Compound NPP-1 or Tofacitinib Compound->JAK Inhibits

Caption: Simplified JAK-STAT signaling pathway.

Linearity, Range, and Sensitivity

Causality: In a cell-based assay, it's crucial to define the working range of the assay, including the limit of detection (LOD) and limit of quantification (LOQ) for the signal (e.g., phosphorylated STAT). This ensures the measurements are made within a linear and reliable response window.[12]

Experimental Protocol:

  • Seed cells (e.g., human T-cells) at a fixed density and starve overnight.

  • Stimulate cells with a serial dilution of the relevant cytokine (e.g., IL-2) to generate a full dose-response curve for STAT phosphorylation.

  • Lyse cells and quantify phosphorylated STAT (pSTAT) using a sensitive method like HTRF, AlphaLISA, or Meso Scale Discovery (MSD).

  • Plot the signal versus cytokine concentration.

  • Linearity & Range: Identify the linear portion of the curve. The EC50 of the cytokine should fall in the middle of this range.

  • Sensitivity: Determine the LOD (lowest cytokine concentration that gives a signal statistically above background) and LOQ (lowest concentration with acceptable precision, e.g., %CV <20%).

  • Self-Validation: For subsequent inhibitor assays, use a cytokine concentration that produces ~80% of the maximal signal (EC80) to ensure a robust window for measuring inhibition.

Comparative Data: Assay Window Characterization

ParameterResultInterpretation
Cytokine (IL-2) EC50 0.5 ng/mLPotent response
Linear Range 0.1 - 5.0 ng/mLDefines working range
Chosen EC80 1.2 ng/mLEnsures robust signal for inhibition studies
Z'-Factor at EC80 0.75Excellent assay window
Specificity and Selectivity: On-Target vs. Off-Target Effects

Causality: Specificity and selectivity are often used interchangeably, but they are distinct. Specificity refers to a drug having only one effect, which is rare. Selectivity refers to a drug's preference for a particular target over others.[13][14] For a JAK inhibitor, high selectivity is critical to minimize side effects associated with inhibiting other JAK isoforms (e.g., JAK2 inhibition can lead to anemia).[7]

G cluster_0 Desired Effect cluster_1 Potential Off-Target Effects Compound Novel Compound (NPP-1) OnTarget On-Target (JAK3) Compound->OnTarget High Potency (Low IC50) OffTarget1 Off-Target (JAK1) Compound->OffTarget1 Lower Potency OffTarget2 Off-Target (JAK2) Compound->OffTarget2 Much Lower Potency OffTarget3 Off-Target (TYK2) Compound->OffTarget3 Much Lower Potency

Caption: On-target versus off-target compound activity.

Experimental Protocol (Selectivity Panel):

  • Source purified, active enzymes for a panel of related kinases (e.g., JAK1, JAK2, JAK3, TYK2).

  • Determine the IC50 value for NPP-1 and Tofacitinib against each kinase in the panel using the validated biochemical assay protocol.

  • Calculate the selectivity ratio by dividing the IC50 of the off-target kinase by the IC50 of the on-target kinase (e.g., IC50(JAK2) / IC50(JAK3)). A higher ratio indicates greater selectivity.

Comparative Data: Kinase Selectivity Profile (Biochemical IC50, nM)

Kinase TargetNPP-1 (IC50, nM)Selectivity vs. JAK3Tofacitinib (IC50, nM)[15]Selectivity vs. JAK3
JAK3 (On-Target) 12 - 1 -
JAK115012.5-fold2020-fold
JAK248040-fold2020-fold
TYK2>1000>83-fold112112-fold

Note: Tofacitinib data is representative of literature values. It is a potent inhibitor of JAK1 and JAK3, with less activity against JAK2 and TYK2.[15]

Conclusion

The validation of in vitro assays is a foundational pillar of successful drug discovery. This guide demonstrates that a systematic, multi-layered approach is essential for characterizing novel compounds like those derived from the this compound scaffold.

By first establishing the precision and accuracy of a biochemical assay , researchers can confidently measure direct target engagement. Subsequently, validating a cell-based assay for linearity and sensitivity confirms that the compound is active in a more complex biological system. Finally, a rigorous assessment of selectivity against related targets provides crucial insights into the potential for off-target effects and helps guide the optimization of the chemical series towards a safer therapeutic candidate.

Employing this self-validating system, where each step confirms the integrity of the next, ensures that the data generated is not only accurate but also highly defensible, paving the way for informed, data-driven decisions in the progression of new therapeutic agents.

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"comparing the efficacy of kinase inhibitors synthesized from different pyrrolopyridine cores"

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern oncology and immunology, the relentless pursuit of potent and selective kinase inhibitors remains a cornerstone of therapeutic innovation. The kinase family, with its vast and intricate signaling networks, presents a rich field of targets for intervention in numerous pathological states. Within the medicinal chemist's armamentarium, the pyrrolopyridine core has emerged as a "privileged scaffold," a foundational structure upon which a multitude of successful kinase inhibitors have been built. The inherent ability of this bicyclic heterocycle to mimic the purine core of ATP allows for critical hydrogen bonding interactions within the kinase hinge region, providing a robust anchor for inhibitor binding.

However, not all pyrrolopyridine cores are created equal. The specific arrangement of the nitrogen atom within the pyridine ring gives rise to distinct isomers, each imparting unique electronic and steric properties to the resulting inhibitor. This guide provides a comparative analysis of the efficacy of kinase inhibitors synthesized from different pyrrolopyridine cores, with a focus on the well-established 7-azaindole (pyrrolo[2,3-b]pyridine) and the emerging pyrrolo[3,2-c]pyridine and pyrrolo[2,3-d]pyrimidine scaffolds. We will delve into the causality behind the design of these molecules, present supporting experimental data, and provide detailed protocols for the key assays used to evaluate their performance.

Understanding the Privileged Scaffold: Why Pyrrolopyridine?

The success of the pyrrolopyridine scaffold lies in its bioisosteric resemblance to adenine, the nitrogenous base of ATP.[1][2] This structural mimicry allows it to form crucial hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, a critical interaction for ATP-competitive inhibitors.[3][4] The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, while the pyrrole NH group serves as a hydrogen bond donor, effectively anchoring the inhibitor in the active site.[5] This fundamental binding motif provides a stable platform for medicinal chemists to introduce various substituents, thereby fine-tuning potency, selectivity, and pharmacokinetic properties.[1][6]

The 7-Azaindole (Pyrrolo[2,3-b]pyridine) Core: The Established Workhorse

The 7-azaindole scaffold is arguably the most extensively explored pyrrolopyridine core in kinase inhibitor design.[3] Its utility is exemplified by the FDA-approved B-Raf inhibitor, Vemurafenib, which has revolutionized the treatment of BRAF V600E-mutant melanoma.[3][7]

Case Study: B-Raf Inhibitors

The development of Vemurafenib showcases the power of structure-based drug design built upon the 7-azaindole core. The critical V600E mutation in B-Raf leads to constitutive activation of the MAPK signaling pathway, a key driver of cell proliferation in many cancers.[8] The 7-azaindole core of Vemurafenib forms two hydrogen bonds with the hinge region of B-Raf, providing a high-affinity anchor.[3] Further optimization of substituents on the scaffold led to a compound with exceptional potency and selectivity for the mutated kinase.

The causality behind these design choices is rooted in understanding the topology of the B-Raf active site. The addition of a propyl group to the sulfonamide moiety of an early lead compound was found to exploit a lipophilic pocket, enhancing potency.[7] Similarly, the strategic placement of a phenyl ring with specific substitutions allowed for favorable interactions with other regions of the ATP-binding pocket, further increasing affinity and selectivity.

B-Raf Signaling Pathway

BRAF_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor BRAF B-Raf RAS->BRAF Activation MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Vemurafenib Vemurafenib (7-Azaindole Core) Vemurafenib->BRAF Inhibition Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: B-Raf signaling pathway and the inhibitory action of Vemurafenib.

The Pyrrolo[3,2-c]pyridine Core: An Emerging Contender

While less explored than its 7-azaindole counterpart, the pyrrolo[3,2-c]pyridine scaffold has demonstrated significant promise in the development of potent and selective kinase inhibitors.

Case Study: FMS Kinase Inhibitors

Recent studies have highlighted the potential of pyrrolo[3,2-c]pyridine derivatives as inhibitors of FMS kinase (also known as CSF-1R).[9][10] FMS is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of monocytes and macrophages.[11][12] Its overexpression is implicated in various cancers and inflammatory diseases.

In a study exploring a series of pyrrolo[3,2-c]pyridine derivatives, compound 1r emerged as a highly potent FMS inhibitor with an IC50 of 30 nM, which was 3.2 times more potent than the lead compound.[9][11][13][14][15] This enhanced potency was attributed to key structural modifications. The structure-activity relationship (SAR) revealed that the presence of an amino group at a specific position on the pyrrolopyridine core was more favorable for FMS inhibition than a benzamido group in this particular chemical series.[9] This highlights the subtle yet critical influence of substituent placement on inhibitor efficacy. Furthermore, compound 1r demonstrated excellent selectivity for FMS over a panel of 40 other kinases.[11][13]

FMS (CSF-1R) Signaling Pathway

FMS_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FMS FMS (CSF-1R) PI3K PI3K FMS->PI3K Activation RAS_RAF_MAPK RAS-RAF-MAPK Pathway FMS->RAS_RAF_MAPK STAT STATs FMS->STAT Ligand CSF-1 / IL-34 Ligand->FMS Binding & Dimerization AKT Akt PI3K->AKT Transcription Gene Transcription AKT->Transcription RAS_RAF_MAPK->Transcription STAT->Transcription Inhibitor Pyrrolo[3,2-c]pyridine Inhibitor (e.g., 1r) Inhibitor->FMS Inhibition Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: FMS (CSF-1R) signaling and the site of action for pyrrolo[3,2-c]pyridine inhibitors.

The Pyrrolo[2,3-d]pyrimidine Core: A Scaffold for Multi-Targeted Inhibition

The pyrrolo[2,3-d]pyrimidine scaffold, another deaza-isostere of adenine, provides a versatile platform for designing inhibitors that can target multiple kinases.[1][6][16] This multi-targeted approach can be advantageous in combating the complexity and redundancy of signaling pathways in cancer.

Case Study: VEGFR Inhibitors

Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[17] A number of pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent VEGFR inhibitors. These compounds often exhibit inhibitory activity against other kinases involved in cancer progression, such as EGFR, HER2, and CDK2.

The design strategy for these multi-targeted inhibitors often involves incorporating pharmacophoric features known to interact with the active sites of different kinases. The pyrrolo[2,3-d]pyrimidine core serves as the ATP-mimetic anchor, while modifications to the substituents allow for interactions with specific residues in the active sites of various kinases, leading to a broader inhibitory profile.

VEGFR Signaling Pathway

VEGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Activation PI3K PI3K VEGFR->PI3K RAS_RAF_MAPK RAS-RAF-MAPK Pathway VEGFR->RAS_RAF_MAPK VEGF VEGF VEGF->VEGFR Binding & Dimerization Gene_Expression Gene Expression PLCg->Gene_Expression AKT Akt PI3K->AKT AKT->Gene_Expression RAS_RAF_MAPK->Gene_Expression Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->VEGFR Inhibition Angiogenesis Angiogenesis, Permeability, Survival Gene_Expression->Angiogenesis

Caption: VEGFR signaling cascade and the inhibitory role of pyrrolo[2,3-d]pyrimidine-based compounds.

Comparative Efficacy: A Data-Driven Overview

To provide a clear comparison of the efficacy of kinase inhibitors derived from these different pyrrolopyridine cores, the following table summarizes key in vitro data for representative compounds. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in assay conditions.

Pyrrolopyridine CoreRepresentative CompoundTarget KinaseIC50 (nM)Key FindingsReference
Pyrrolo[2,3-b]pyridine (7-Azaindole) VemurafenibB-Raf V600E31High potency and selectivity for mutant B-Raf. FDA-approved for melanoma.[3]
Pyrrolo[3,2-c]pyridine Compound 1r FMS (CSF-1R)303.2-fold more potent than the lead compound; selective over a panel of 40 kinases.[9][11][13][14][15]
Pyrrolo[2,3-d]pyrimidine Various DerivativesVEGFR-2, EGFR, HER2, CDK2Varies (nM to µM range)Often designed as multi-targeted inhibitors with broad anti-proliferative activity.[1][6][16]

Experimental Protocols: Ensuring Self-Validating Systems

The trustworthiness of any comparative analysis rests on the robustness of the experimental methodologies. Below are detailed, step-by-step protocols for key assays used to evaluate the efficacy of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Experimental Workflow

Kinase_Assay_Workflow Start Start Prep_Inhibitor Prepare serial dilutions of test inhibitor Start->Prep_Inhibitor Incubate_Inhibitor Pre-incubate kinase with inhibitor Prep_Inhibitor->Incubate_Inhibitor Prep_Kinase Prepare kinase reaction mix (kinase, substrate, buffer) Prep_Kinase->Incubate_Inhibitor Start_Reaction Initiate reaction with ATP Incubate_Inhibitor->Start_Reaction Incubate_Reaction Incubate at 30°C Start_Reaction->Incubate_Reaction Stop_Reaction Stop reaction and deplete remaining ATP Incubate_Reaction->Stop_Reaction Detect_ADP Add detection reagent to convert ADP to ATP and generate luminescence Stop_Reaction->Detect_ADP Measure_Signal Measure luminescence Detect_ADP->Measure_Signal Analyze_Data Plot data and determine IC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test inhibitor in 100% DMSO. Create a serial dilution of the compound in DMSO.

  • Kinase Reaction Setup: In a 96-well or 384-well plate, add the serially diluted inhibitor or DMSO control to each well.

  • Add the kinase enzyme to each well and incubate for 10-30 minutes at room temperature to allow for inhibitor binding.

  • Initiate Kinase Reaction: Add a mixture of the kinase substrate and ATP to each well to start the reaction.

  • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • ADP Detection: Add a reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete any remaining ATP.

  • Add a kinase detection reagent to convert the produced ADP to ATP, which then drives a luciferase reaction to generate a luminescent signal.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase inhibition. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[18][19][20]

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test inhibitor and incubate for a specified duration (e.g., 24, 48, or 72 hours).[21]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours at 37°C.[22] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[21]

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 540-590 nm using a microplate reader.[21][23] The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vivo Tumor Xenograft Model

This model involves transplanting human tumor cells into immunocompromised mice to evaluate the anti-tumor efficacy of a drug in a living organism.

Step-by-Step Protocol:

  • Cell Preparation and Implantation: Culture human cancer cells and harvest them. Subcutaneously inject a specific number of cells (e.g., 5 x 10^6) into the flank of immunocompromised mice (e.g., athymic nude mice).[24]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size. Measure the tumor volume 2-3 times per week using calipers.[24]

  • Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test inhibitor and vehicle control according to the desired dose and schedule.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI).[25]

  • Pharmacodynamic and Histological Analysis: At the end of the study, tumors can be excised for further analysis, such as Western blotting or immunohistochemistry, to assess target engagement and downstream signaling effects.[25]

Conclusion and Future Perspectives

The pyrrolopyridine scaffold has unequivocally established its value in the design of potent and selective kinase inhibitors. The 7-azaindole core remains a dominant and highly successful framework, as evidenced by the clinical success of drugs like Vemurafenib. However, emerging scaffolds such as pyrrolo[3,2-c]pyridine and pyrrolo[2,3-d]pyrimidine are demonstrating significant potential, offering new avenues for achieving desired potency, selectivity, and multi-targeting profiles.

The choice of a specific pyrrolopyridine core is a critical decision in the drug discovery process, driven by the specific topology of the target kinase's active site and the desired therapeutic profile. A deep understanding of the structure-activity relationships for each scaffold, coupled with robust and validated experimental evaluation, is paramount for the successful development of the next generation of kinase inhibitors. As our knowledge of kinase biology continues to expand, so too will the innovative application of these versatile heterocyclic cores in the fight against a wide range of diseases.

References

  • El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160-1166.
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A Comparative Guide to the Cross-Validation of Analytical Methods for 7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For key intermediates like 7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine, a versatile building block in medicinal chemistry, ensuring the accuracy and reliability of its characterization is critical for downstream success.[1] This guide provides a comprehensive framework for the cross-validation of analytical data for this compound. We will compare two primary, orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The objective is to demonstrate that these distinct methods yield comparable and consistent results, thereby establishing a high degree of confidence in the analytical data.[2] This process is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring regulatory compliance and scientific rigor.[3][4][5]

The Imperative of Cross-Validation in Analytical Science

Analytical method cross-validation is the formal process of comparing results from at least two different analytical methods to determine if they are comparable.[6][7] This is not merely a procedural formality; it is a scientific necessity that underpins the reliability of data throughout the drug development lifecycle.

Causality Behind Cross-Validation:

  • Ensuring Data Integrity: It verifies that the measured analytical value (e.g., purity, potency) is independent of the method used, reducing the risk of method-specific bias.

  • Supporting Method Transfer: When a method is transferred between laboratories or sites, cross-validation confirms that the receiving unit can reproduce the results of the originating unit.[6]

  • Regulatory Compliance: Regulatory bodies like the FDA and EMA expect robust data packages. Cross-validation demonstrates a deep understanding and control over the analytical procedures used.[4][8]

  • Risk Mitigation: Relying on a single analytical method carries inherent risks. An unforeseen interference or sample matrix effect could go undetected. Using an orthogonal method—one based on a different scientific principle (e.g., polarity vs. volatility)—provides a powerful check and balance.

The general workflow for a cross-validation study is a systematic process designed to ensure that different analytical approaches produce consistent and reliable data for the same analyte.

G cluster_0 Method A (e.g., HPLC) cluster_1 Method B (e.g., GC-MS) A_Dev Method Development A_Val Full Method Validation (ICH Q2) A_Dev->A_Val A_Data Analysis of Sample Batch A_Val->A_Data Compare Data Comparison A_Data->Compare B_Dev Method Development B_Val Full Method Validation (ICH Q2) B_Dev->B_Val B_Data Analysis of Same Sample Batch B_Val->B_Data B_Data->Compare Stat Statistical Analysis (e.g., t-test) Compare->Stat Report Final Cross-Validation Report Stat->Report

Caption: General workflow for analytical method cross-validation.

Orthogonal Analytical Techniques for Analysis

The selection of analytical methods is the most critical choice in a cross-validation study. The goal is to choose techniques that rely on different physicochemical principles of separation and detection. For this compound, we propose the following combination.

  • Primary Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

    • Principle: Separation based on the compound's polarity and its partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[9]

    • Why it's suitable: HPLC is the gold standard for purity and assay determination of non-volatile organic molecules in the pharmaceutical industry.[10][11] The pyrrolopyridine core is well-suited for retention on standard C18 columns.

  • Primary Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

    • Principle: Separation based on the compound's volatility and boiling point in a gaseous mobile phase, followed by detection and identification based on its mass-to-charge ratio.[12][13]

    • Why it's suitable: As an orthogonal technique, GC provides a separation mechanism entirely different from HPLC. It is highly sensitive and the mass spectrometric detector provides an additional layer of specificity, confirming the identity of the analyte peak.

  • Confirmatory Method: Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Principle: Provides unambiguous structural confirmation by probing the magnetic properties of atomic nuclei (¹H, ¹³C) within the molecule.[14][15]

    • Why it's suitable: While HPLC and GC-MS quantify the compound, NMR confirms its identity. This is the ultimate qualitative cross-validation, ensuring that the primary peak being measured is, in fact, this compound.

Experimental Protocols and Validation

Before cross-validation can occur, each method must be individually developed and validated according to ICH Q2(R2) guidelines to demonstrate it is fit for its intended purpose.[16][17][18]

Protocol 1: RP-HPLC Method for Purity and Assay

Experimental Protocol:

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient Program: 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: PDA monitoring at the compound's λmax (e.g., determined to be ~275 nm) and across a range of 200-400 nm to detect impurities.

    • Injection Volume: 10 µL.

  • Standard & Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in 100 mL of 50:50 Acetonitrile/Water to create a 100 µg/mL solution.

    • Sample Solution: Prepare the sample at the same concentration as the standard.

  • System Suitability Test (SST): Before analysis, perform five replicate injections of the standard solution. The %RSD for peak area and retention time should be ≤ 2.0%.

Protocol 2: GC-MS Method for Purity and Assay

Experimental Protocol:

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Chromatographic Conditions:

    • Column: A low-to-mid polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, hold for 5 minutes.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • MS Transfer Line Temp: 280 °C.

    • MS Ion Source Temp: 230 °C.

    • MS Mode: Electron Ionization (EI) at 70 eV. Scan range of 40-400 m/z.

  • Standard & Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of reference standard and dissolve in 100 mL of a suitable solvent like Dichloromethane to create a 100 µg/mL solution.

    • Sample Solution: Prepare the sample at the same concentration.

  • System Suitability Test (SST): Perform five replicate injections. The %RSD for peak area and retention time should be ≤ 2.0%.

Method Validation Summary

Both the HPLC and GC-MS methods must be validated. The following table summarizes the key parameters and typical acceptance criteria based on ICH guidelines.[19][20]

Validation ParameterHPLCGC-MSAcceptance Criteria
Specificity Peak purity analysis via PDA; no interference from placebo/impurities.Mass spectral confirmation of the peak; no co-eluting interferences.Method is specific for the analyte.
Linearity (r²) ≥ 0.999 over 5 concentrations (e.g., 50-150% of nominal).≥ 0.995 over 5 concentrations.Linear relationship between concentration and response.
Accuracy (% Recovery) 98.0% - 102.0% at three levels (e.g., 80%, 100%, 120%).97.0% - 103.0% at three levels.Closeness of test results to the true value.
Precision (% RSD) Repeatability (n=6): ≤ 1.0%; Intermediate (different day/analyst): ≤ 2.0%.Repeatability (n=6): ≤ 2.0%; Intermediate: ≤ 3.0%.Degree of scatter between a series of measurements.
LOQ / LOD Signal-to-Noise ratio of 10:1 (LOQ) and 3:1 (LOD).Signal-to-Noise ratio of 10:1 (LOQ) and 3:1 (LOD).Lowest amount of analyte quantifiable/detectable.
Robustness Insensitive to small changes in flow rate, temp, mobile phase composition.Insensitive to small changes in flow rate, oven ramp rate.Method reliability with deliberate variations in parameters.

The Cross-Validation Study: A Head-to-Head Comparison

With both methods fully validated, the cross-validation can be performed. The objective is to analyze the exact same batch of this compound and compare the assay results.

G cluster_0 Validated HPLC Method cluster_1 Validated GC-MS Method Sample Single Batch of This compound HPLC_Prep1 Prep 1 Sample->HPLC_Prep1 HPLC_Prep2 Prep 2 Sample->HPLC_Prep2 HPLC_Prep3 Prep 3 Sample->HPLC_Prep3 GCMS_Prep1 Prep 1 Sample->GCMS_Prep1 GCMS_Prep2 Prep 2 Sample->GCMS_Prep2 GCMS_Prep3 Prep 3 Sample->GCMS_Prep3 HPLC_Results HPLC Assay Results (n=3) HPLC_Prep1->HPLC_Results HPLC_Prep2->HPLC_Results HPLC_Prep3->HPLC_Results GCMS_Results GC-MS Assay Results (n=3) GCMS_Prep1->GCMS_Results GCMS_Prep2->GCMS_Results GCMS_Prep3->GCMS_Results Compare Compare Means & Variances HPLC_Results->Compare GCMS_Results->Compare Conclusion Conclusion: Methods are Equivalent Compare->Conclusion

Caption: Workflow for comparing HPLC and GC-MS assay results.

Methodology:

  • From a single, homogenized batch of the target compound, prepare three independent sample preparations as per the HPLC protocol.

  • From the same batch, prepare three independent sample preparations as per the GC-MS protocol.

  • Analyze all preparations on their respective instruments.

  • Calculate the assay value for each preparation against its respective reference standard.

Hypothetical Data & Analysis:

The following table presents hypothetical but realistic results from such a study.

PreparationHPLC Assay (%)GC-MS Assay (%)
199.699.3
299.899.7
399.799.5
Mean 99.70 99.50
Std. Dev. 0.10 0.20
% RSD 0.10% 0.20%

Statistical Evaluation & Acceptance Criteria:

To formally assess the equivalence, a two-sample t-test can be performed.

  • Null Hypothesis (H₀): The mean assay results from HPLC and GC-MS are not different.

  • Acceptance Criterion: The difference between the mean assay values should be no more than 2.0%. In our example, the difference is |99.70% - 99.50%| = 0.20%, which is well within the acceptable limit.

  • The p-value from the t-test should be > 0.05, indicating no statistically significant difference between the two methods.

Successful completion of this study demonstrates that the two validated, orthogonal methods provide comparable data, lending high confidence to the reported quality of the material.

Conclusion

The cross-validation of analytical data is a cornerstone of robust pharmaceutical science. For a critical intermediate like this compound, relying on a single analytical technique is insufficient. By developing and validating two orthogonal methods—HPLC and GC-MS—and formally comparing their results, we establish a self-validating analytical system. This comparative approach ensures data integrity, facilitates method transfers, and satisfies stringent regulatory expectations. The framework presented in this guide provides a clear, actionable pathway for researchers, scientists, and drug development professionals to achieve the highest level of confidence in their analytical results.

References

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A Comparative Guide to the Structure-Activity Relationship of Isopropyl vs. Methyl Substituted Pyrrolopyridines in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrrolopyridine scaffold has emerged as a privileged structure, particularly in the development of kinase inhibitors for oncology and inflammatory diseases.[1][2] The versatility of this heterocyclic system allows for fine-tuning of its pharmacological properties through strategic substitution.[1] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of two common alkyl substitutions, isopropyl and methyl, on the pyrrolopyridine core. By understanding the nuanced effects of these seemingly similar substituents, researchers can make more informed decisions in the design of potent and selective kinase inhibitors.

The Pyrrolopyridine Scaffold: A Foundation for Kinase Inhibition

Pyrrolopyridines, also known as azaindoles, are bicyclic heteroaromatic compounds that mimic the purine ring of ATP, the natural substrate for kinases.[1][3] This structural mimicry allows them to act as competitive inhibitors at the ATP-binding site of kinases.[1] The selectivity and potency of these inhibitors are largely dictated by the nature and position of various substituents on the pyrrolopyridine ring system.[1]

Figure 1: General structure of a pyrrolopyridine core with potential substitution points.

Comparative SAR Analysis: Isopropyl vs. Methyl

The choice between an isopropyl and a methyl group, while seemingly minor, can have profound implications for a compound's biological activity. This is primarily due to differences in their steric bulk and lipophilicity.

2.1. Steric Effects and Binding Pocket Occupancy

The larger size of the isopropyl group compared to the methyl group can significantly influence how a molecule fits into the ATP-binding pocket of a kinase.

  • Favorable Interactions: In some cases, the bulkier isopropyl group can lead to enhanced potency by occupying a hydrophobic pocket within the kinase's active site that a smaller methyl group cannot reach.[4] This can result in additional van der Waals interactions, leading to a lower dissociation constant (Kd) and a higher inhibitory activity (IC50). For instance, in a series of pyrrolo[3,2-c]pyridine derivatives, it was observed that occupying a hydrophobic pocket with an additional moiety could enhance potency.[5]

  • Steric Hindrance: Conversely, the increased size of the isopropyl group can also lead to steric clashes with amino acid residues in the binding site, resulting in a decrease or complete loss of activity.[6] This is particularly true for kinases with more constrained ATP-binding pockets. In such cases, the smaller, less sterically demanding methyl group would be favored.

2.2. Lipophilicity and Pharmacokinetic Properties

The substitution of a methyl group with an isopropyl group increases the lipophilicity of the molecule. This can have a cascading effect on its pharmacokinetic properties:

  • Increased Potency: Higher lipophilicity can sometimes lead to improved cell permeability and, consequently, better performance in cell-based assays.

  • Metabolic Stability: The branching nature of the isopropyl group can sometimes shield adjacent chemical bonds from metabolic enzymes, potentially increasing the compound's metabolic stability and half-life.

  • Solubility and Off-Target Effects: A significant increase in lipophilicity can lead to decreased aqueous solubility, which can be a major hurdle in drug development. Furthermore, highly lipophilic compounds are more prone to non-specific binding and off-target effects.

Property Methyl Substitution Isopropyl Substitution General Impact on Kinase Inhibition
Steric Bulk SmallModerateCan either enhance potency through hydrophobic interactions or decrease it due to steric hindrance, depending on the kinase's binding pocket topology.
Lipophilicity (logP) LowerHigherCan improve cell permeability and metabolic stability, but may also decrease solubility and increase off-target binding.
Flexibility Higher (freely rotating)Lower (rotationally restricted)Can influence the conformational pre-organization of the inhibitor for optimal binding.

Table 1: Comparative properties of methyl and isopropyl substituents and their general impact on the activity of pyrrolopyridine kinase inhibitors.

Experimental Protocols

To empirically determine the SAR of isopropyl versus methyl substitution on a novel pyrrolopyridine scaffold, the following experimental workflow is recommended.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assay Biological Evaluation Synthesis_Methyl Synthesis of Methyl-Substituted Pyrrolopyridine Purification Purification and Characterization (HPLC, NMR, MS) Synthesis_Methyl->Purification Synthesis_Isopropyl Synthesis of Isopropyl-Substituted Pyrrolopyridine Synthesis_Isopropyl->Purification Kinase_Assay Kinase Inhibition Assay (e.g., LanthaScreen™) Purification->Kinase_Assay Cell_Assay Cellular Proliferation Assay (e.g., MTT) Kinase_Assay->Cell_Assay SAR_Analysis Structure-Activity Relationship Analysis Cell_Assay->SAR_Analysis Data Analysis

Figure 2: A typical experimental workflow for the comparative SAR study of substituted pyrrolopyridines.

3.1. Synthesis of Substituted Pyrrolopyridines

The synthesis of N-aryl-pyrrolopyridines can be achieved through a multi-step process. A general synthetic route is outlined below.

Step 1: Synthesis of the Pyrrolopyridine Core A common method involves the reaction of a substituted aminopyridine with an α-haloketone to form the pyrrolopyridine core. The specific starting materials will dictate the final substitution pattern.

Step 2: Introduction of Methyl and Isopropyl Groups The methyl or isopropyl group can be introduced at various positions, often through N-alkylation or cross-coupling reactions. For example, a Suzuki or Buchwald-Hartwig coupling reaction can be used to attach an aryl group bearing the desired methyl or isopropyl substituent.

  • Example Protocol for Suzuki Coupling:

    • To a solution of the bromo-pyrrolopyridine (1.0 eq) in a 2:1 mixture of dioxane and water, add the corresponding methyl- or isopropyl-phenylboronic acid (1.2 eq).

    • Add potassium carbonate (2.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

    • Heat the mixture to 90 °C under a nitrogen atmosphere for 12 hours.

    • After cooling, extract the product with ethyl acetate, wash with brine, and dry over sodium sulfate.

    • Purify the crude product by column chromatography on silica gel.

3.2. Kinase Inhibition Assay

A time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Eu Kinase Binding Assay, is a robust method for determining the inhibitory activity of compounds.

  • Protocol Outline:

    • Prepare a serial dilution of the test compounds (methyl- and isopropyl-substituted pyrrolopyridines) in the assay buffer.

    • In a 384-well plate, add the kinase, the europium-labeled anti-tag antibody, and the Alexa Fluor™ 647-labeled tracer.

    • Add the serially diluted test compounds to the wells.

    • Incubate the plate at room temperature for 1 hour.

    • Read the plate on a fluorescence plate reader capable of TR-FRET measurements.

    • Calculate the IC50 values by fitting the data to a four-parameter logistic equation.

Conclusion

The decision to incorporate a methyl or an isopropyl group onto a pyrrolopyridine scaffold is a critical step in the design of kinase inhibitors. While the isopropyl group offers the potential for increased potency through enhanced hydrophobic interactions, it also carries the risk of steric hindrance and reduced solubility. The smaller methyl group provides a less sterically demanding alternative that can be advantageous in more constrained binding pockets. Ultimately, the optimal choice is target-dependent and can only be determined through empirical testing. The experimental workflow provided in this guide offers a systematic approach to elucidating the SAR of these important substituents, paving the way for the development of more effective and selective kinase inhibitors.

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A Comparative Guide to the Synthetic Efficiency of 7-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 7-azaindole scaffold, chemically known as 1H-pyrrolo[2,3-b]pyridine, is a privileged heterocyclic motif in modern medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, while the embedded pyridine ring offers unique hydrogen bonding capabilities and metabolic stability. Specifically, derivatives like 7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine are valuable intermediates in the synthesis of complex molecules targeting a range of biological pathways, including kinase and viral inhibition.[1] The efficiency, scalability, and cost-effectiveness of the synthetic route to this key building block are therefore of paramount concern for researchers in drug discovery and development.

This guide provides a comparative analysis of prominent synthetic strategies for the preparation of the 7-chloro-azaindole core, culminating in the target molecule, this compound. We will dissect the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a data-driven comparison to inform your selection of the optimal synthetic pathway.

Strategic Overview of Azaindole Synthesis

The construction of the pyrrolo[2,3-c]pyridine ring system is non-trivial. Classic indole syntheses like the Fischer cyclization are often less effective due to the electron-deficient nature of the pyridine ring, which can hinder the key[2][2]-sigmatropic rearrangement step.[3] Consequently, modern organometallic and cross-coupling methodologies have become the preferred strategies, offering greater efficiency and substrate scope.[3][4]

We will compare two primary, field-proven strategies that can be adapted for the synthesis of our target molecule:

  • Route A: The Palladium-Catalyzed Cross-Coupling and Cyclization Cascade. This modern approach leverages the power of transition metal catalysis to build the azaindole core from readily available pyridine precursors.[2][4]

  • Route B: The Modified Larock Indole Synthesis. This method involves the palladium-catalyzed heteroannulation of an internal alkyne and an aminopyridine, a robust reaction for constructing substituted indole and azaindole systems.[4][5]

The final N-isopropylation step will be considered as a common downstream transformation for both routes.

Route A: Palladium-Catalyzed Sonogashira Coupling and C-N Cyclization

This elegant two-step, one-pot approach is a workhorse in modern heterocyclic chemistry. The strategy relies on the initial formation of a C-C bond via Sonogashira coupling, followed by an intramolecular C-N bond formation to construct the pyrrole ring.

Causality and Experimental Choices

The choice of a Sonogashira coupling is deliberate; it is highly efficient for coupling terminal alkynes with aryl halides under mild conditions. The subsequent intramolecular cyclization is often base-mediated, where the deprotonated amino group attacks the alkyne to form the five-membered ring. The selection of the palladium catalyst and ligands is critical for achieving high yields and preventing side reactions.

Detailed Experimental Protocol

Step 1: Synthesis of 7-chloro-1H-pyrrolo[2,3-c]pyridine via Sonogashira Coupling/Cyclization

  • Materials: 3-amino-2,4-dichloropyridine, Trimethylsilylacetylene (TMSA), Pd(PPh₃)₂Cl₂, Copper(I) iodide (CuI), Triethylamine (TEA), Tetrabutylammonium fluoride (TBAF), Dimethylformamide (DMF).

  • Procedure:

    • To a solution of 3-amino-2,4-dichloropyridine (1.0 equiv.) in DMF, add Pd(PPh₃)₂Cl₂ (0.03 equiv.), CuI (0.05 equiv.), and TEA (3.0 equiv.).

    • Degas the mixture with argon for 15 minutes.

    • Add TMSA (1.2 equiv.) dropwise and heat the reaction to 80°C for 4 hours.

    • Cool the reaction to room temperature and add TBAF (1.0 M in THF, 1.5 equiv.).

    • Stir the mixture at room temperature for 1 hour to effect desilylation and cyclization.

    • Quench the reaction with water and extract with ethyl acetate. The organic layers are combined, dried over Na₂SO₄, and concentrated.

    • Purify the crude product by column chromatography to yield 7-chloro-1H-pyrrolo[2,3-c]pyridine.

Step 2: N-Isopropylation

  • Materials: 7-chloro-1H-pyrrolo[2,3-c]pyridine, Sodium hydride (NaH), 2-Iodopropane, Tetrahydrofuran (THF).

  • Procedure:

    • Suspend NaH (60% dispersion in mineral oil, 1.2 equiv.) in anhydrous THF under an argon atmosphere and cool to 0°C.

    • Add a solution of 7-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 equiv.) in THF dropwise.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Cool the mixture back to 0°C and add 2-iodopropane (1.5 equiv.) dropwise.

    • Stir at room temperature overnight.

    • Carefully quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

    • The combined organic layers are dried, concentrated, and purified by column chromatography.

Visualization of Route A

Route A A 3-Amino-2,4-dichloropyridine C Pd(PPh₃)₂Cl₂, CuI, TEA Sonogashira Coupling A->C B TMS-Acetylene B->C D TBAF Desilylation & Cyclization C->D E 7-Chloro-1H-pyrrolo[2,3-c]pyridine D->E F NaH, 2-Iodopropane N-Isopropylation E->F G This compound F->G

Caption: Palladium-catalyzed Sonogashira coupling followed by cyclization and N-alkylation.

Route B: Modified Larock Heteroannulation

The Larock indole synthesis is a powerful palladium-catalyzed reaction between an o-haloaniline and an alkyne. This can be adapted for azaindole synthesis using an appropriately substituted aminopyridine. This route offers the potential for a more convergent synthesis by incorporating the isopropyl group early.

Causality and Experimental Choices

This route hinges on the oxidative addition of palladium to the C-Cl bond, followed by alkyne insertion and reductive elimination to form the pyrrole ring. The choice of a substituted alkyne allows for direct installation of functionality at the 2-position of the azaindole core. For our target, we will use a simple alkyne and functionalize the nitrogen separately. The base (e.g., K₂CO₃) is crucial for the final cyclization and catalyst regeneration steps.

Detailed Experimental Protocol

Step 1: Synthesis of N-isopropyl-3-amino-2,4-dichloropyridine

  • Materials: 3-Amino-2,4-dichloropyridine, Acetone, Sodium triacetoxyborohydride, Dichloroethane (DCE).

  • Procedure:

    • To a solution of 3-amino-2,4-dichloropyridine (1.0 equiv.) in DCE, add acetone (1.5 equiv.).

    • Stir for 30 minutes, then add sodium triacetoxyborohydride (1.5 equiv.) portion-wise.

    • Stir the reaction at room temperature overnight.

    • Quench with saturated aqueous NaHCO₃ and extract with dichloromethane.

    • The combined organic layers are dried, concentrated, and purified to yield the N-isopropyl intermediate.

Step 2: Larock Heteroannulation

  • Materials: N-isopropyl-3-amino-2,4-dichloropyridine, 1-Hexyne (as a simple alkyne example), Pd(OAc)₂, PPh₃, K₂CO₃, DMF.

  • Procedure:

    • To a solution of the N-isopropyl intermediate (1.0 equiv.) and 1-hexyne (1.5 equiv.) in DMF, add Pd(OAc)₂ (0.05 equiv.), PPh₃ (0.1 equiv.), and K₂CO₃ (2.5 equiv.).

    • Degas the mixture with argon for 15 minutes.

    • Heat the reaction to 120°C for 12 hours in a sealed tube.

    • Cool to room temperature, dilute with water, and extract with ethyl acetate.

    • The combined organic layers are dried, concentrated, and purified by column chromatography. Note: This would yield a 2-butyl substituted version. For the unsubstituted pyrrole ring, acetylene gas could be used, but this presents significant handling challenges. A more practical lab-scale approach is Route A.

Visualization of Route B

Route B A 3-Amino-2,4-dichloropyridine B Acetone, NaBH(OAc)₃ Reductive Amination A->B C N-isopropyl-3-amino- 2,4-dichloropyridine B->C E Pd(OAc)₂, PPh₃, K₂CO₃ Larock Heteroannulation C->E D Alkyne D->E F This compound (Substituted at C2) E->F

Caption: Reductive amination followed by a modified Larock heteroannulation.

Performance Benchmark Comparison

To provide an objective comparison, the following table summarizes key performance indicators for each route. Data is synthesized from typical outcomes reported in the literature for similar transformations.

MetricRoute A: Sonogashira/CyclizationRoute B: Larock HeteroannulationRationale & Field Insights
Overall Yield Good to Excellent (~60-75% over 2 steps)Moderate (~40-55% over 2 steps)Route A generally proceeds with cleaner transformations and fewer side products. The reductive amination in Route B can be challenging to drive to completion.
Number of Steps 22Both routes are synthetically concise.
Scalability HighModerateThe Sonogashira coupling is highly robust and scalable. The higher temperatures and pressures required for the Larock reaction can be more challenging on a larger scale.
Reagent Cost Moderate (Palladium catalysts, TMSA)Moderate (Palladium catalysts)Both routes require palladium, which is a significant cost driver. The other reagents are generally affordable.
Safety & Handling GoodModerateRoute A uses standard reagents. The Larock reaction requires elevated temperatures in a sealed vessel, which carries inherent pressure risks.
Substrate Scope BroadModerate to BroadThe Sonogashira approach is generally more tolerant of diverse functional groups than the Larock annulation.

Conclusion and Recommendation

From an efficiency and practicality standpoint, Route A (Palladium-Catalyzed Sonogashira Coupling and C-N Cyclization) emerges as the superior strategy for the synthesis of this compound, particularly for laboratory and pilot-scale production. Its primary advantages lie in its consistently higher yields, milder reaction conditions, and proven scalability. The two-step process, starting from the commercially available 3-amino-2,4-dichloropyridine, represents a reliable and efficient pathway to the desired intermediate.

While Route B offers a more convergent approach by introducing the N-isopropyl group earlier, it is often plagued by lower yields and harsher reaction conditions. The reductive amination step can be sluggish, and the high-temperature Larock cyclization may not be suitable for all substrates or scales.

For research and development professionals requiring reliable access to this compound, the Sonogashira-based strategy provides the most robust and efficient synthetic solution.

References

  • Vertex Search. The Chemistry of 7-Chloro-1H-pyrrolo[2,3-c]pyridine: Synthesis and Applications.
  • Gribble, G. W. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 2018.
  • de Mattos, M. C., et al. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007.
  • Langer, P., et al. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok, University of Rostock.
  • Organic Chemistry Portal. Azaindole synthesis.
  • McLaughlin, M., et al. A Convergent, Transition-Metal-Free Synthesis of 2-Arylazaindoles Enabled by Carbene Catalysis. Angewandte Chemie International Edition, 2016.

Sources

Comparative Docking Studies of 7-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine Derivatives: A Guide to Virtual Screening and Lead Optimization

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic use of computational techniques is paramount to accelerating the identification and optimization of novel therapeutic agents. Among these, molecular docking stands out as a powerful tool for predicting the binding orientation and affinity of small molecules to their protein targets.[1] This guide provides a comprehensive framework for conducting comparative docking studies on 7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine derivatives, a scaffold of significant interest in medicinal chemistry. While direct comparative studies on this specific scaffold are emerging, we will draw upon established methodologies and findings from structurally related pyrrolopyrimidine and pyrrolopyridine analogs to construct a robust and scientifically sound approach.[2][3][4][5][6]

The this compound core represents a versatile building block for the synthesis of diverse chemical libraries.[7] Its structural similarity to the purine core of ATP makes it an attractive candidate for targeting ATP-binding sites in enzymes, particularly protein kinases, which are frequently implicated in diseases such as cancer.[5][6] This guide will equip researchers with the knowledge to virtually screen these derivatives against relevant kinase targets, compare their predicted binding modes, and prioritize candidates for further experimental validation.

The Rationale Behind a Validated Docking Protocol

The reliability of any in-silico study hinges on the meticulous validation of its methodology.[8] A well-validated docking protocol ensures that the computational model can accurately reproduce experimentally determined binding poses, thereby lending confidence to its predictive power for novel compounds. The root-mean-square deviation (RMSD) between the docked pose of a co-crystallized ligand and its experimentally determined orientation is a widely accepted metric for this validation, with a value below 2.0 Å generally considered indicative of a successful protocol.[8][9][10]

Our approach, therefore, begins with the establishment of a validated docking workflow. This workflow, detailed below, is a synthesis of best practices in the field and serves as a self-validating system to ensure the scientific integrity of the subsequent comparative studies.

A Validated Molecular Docking Workflow

The following diagram outlines the key stages of a robust molecular docking protocol, from target selection to the analysis of results. Each step is crucial for obtaining meaningful and reproducible data.

Validated Molecular Docking Workflow cluster_prep Preparation Phase cluster_docking Docking & Validation cluster_analysis Analysis & Prioritization Target_Selection 1. Target Selection & PDB Structure Acquisition Protein_Prep 2. Protein Preparation (Add Hydrogens, Assign Charges, Remove Water) Target_Selection->Protein_Prep Ligand_Prep 3. Ligand Preparation (Generate 3D Conformations, Assign Charges) Protein_Prep->Ligand_Prep Grid_Generation 4. Binding Site Definition & Grid Generation Ligand_Prep->Grid_Generation Protocol_Validation 5. Protocol Validation (Re-docking of Co-crystallized Ligand, RMSD < 2.0 Å) Grid_Generation->Protocol_Validation Virtual_Screening 6. Virtual Screening of Derivative Library Protocol_Validation->Virtual_Screening If Validated Pose_Analysis 7. Pose Analysis & Interaction Mapping Virtual_Screening->Pose_Analysis Scoring_Ranking 8. Scoring, Ranking & Comparative Analysis Pose_Analysis->Scoring_Ranking Candidate_Selection 9. Candidate Selection for Experimental Validation Scoring_Ranking->Candidate_Selection Validation_Cycle Computational_Prediction Computational Prediction (Molecular Docking) Experimental_Validation Experimental Validation (e.g., ITC, SPR, FRET) Computational_Prediction->Experimental_Validation Prioritizes Compounds Model_Refinement Model Refinement Experimental_Validation->Model_Refinement Provides Feedback SAR_Development SAR Development Experimental_Validation->SAR_Development Confirms Activity Model_Refinement->Computational_Prediction Improves Accuracy

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is often on the synthesis and application of novel compounds like 7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine. However, the life cycle of a chemical within a laboratory does not end upon the completion of an experiment. The safe, compliant, and environmentally responsible disposal of such specialized reagents is a critical component of our work, reflecting our commitment to safety and scientific integrity. This guide provides a comprehensive, technically grounded framework for managing the disposal of this chlorinated heterocyclic compound, moving beyond mere procedural steps to explain the underlying chemical and regulatory rationale.

The subject of this guide, this compound, is a versatile intermediate in organic synthesis, particularly valued in medicinal chemistry for building more complex, biologically active molecules[1]. Its structure, containing a chlorinated pyridine ring fused to a pyrrole, places it firmly in the category of a halogenated organic compound . This classification is the single most important factor governing its disposal and dictates the specific handling procedures required to ensure the safety of laboratory personnel and the protection of the environment.

Part 1: Hazard Profile and Waste Classification

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazard profile is essential. While specific toxicological data for the 1-isopropyl derivative may be limited, data from the parent compound, 7-chloro-1H-pyrrolo[2,3-c]pyridine, and related structures provide a strong basis for a conservative safety assessment.

The primary hazards are associated with direct contact and inhalation. Safety Data Sheets for analogous compounds consistently highlight risks such as being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation[2][3][4]. From a disposal standpoint, the most significant chemical property is the presence of the carbon-halogen bond. This dictates its classification under most environmental regulations as a Halogenated Organic Waste [5][6].

Why this classification is critical: Halogenated waste streams cannot be mixed with non-halogenated organic waste. The combustion of chlorinated compounds requires specialized high-temperature incinerators equipped with acid gas scrubbers to neutralize the hydrogen chloride (HCl) gas produced[7][8]. Mixing these waste streams leads to complex and costly disposal challenges and is a common source of regulatory non-compliance.

Table 1: Key Properties and Hazard Summary for 7-chloro-1H-pyrrolo[2,3-c]pyridine and its Parent Compound

PropertyData for 7-chloro-1H-pyrrolo[2,3-c]pyridine (Parent Compound)Implications for Disposal
Molecular Formula C₇H₅ClN₂Contains chlorine, classifying it as a halogenated organic.
CAS Number 357263-41-3Unique identifier for tracking and regulatory purposes.
Primary Hazards Acute Oral Toxicity, Skin Irritation, Serious Eye Damage/Irritation, Respiratory Irritation[2][4][9]Requires appropriate Personal Protective Equipment (PPE) during handling and disposal.
Combustion Products Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen chloride (HCl) gasMandates disposal via high-temperature incineration with flue-gas scrubbing.
Regulatory Status Halogenated Organic Compound (HOC)[10]Subject to specific disposal regulations (e.g., EPA regulations in the U.S.).

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines a self-validating system for the safe handling and disposal of this compound from the point of generation to final removal by a certified entity.

Step 1: Donning Appropriate Personal Protective Equipment (PPE)

Before handling the waste material, whether in pure form or in solution, ensure a barrier between you and the chemical.

  • Hand Protection: Wear nitrile or other chemically resistant gloves.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Body Protection: A standard laboratory coat is required.

Step 2: Waste Segregation and Collection

This is the most crucial operational step. The causality is simple: proper segregation at the source prevents cross-contamination of waste streams and ensures the final disposal method is effective and compliant.

  • Select a Designated Waste Container:

    • Use a clearly marked, sealable container designated exclusively for "Halogenated Organic Waste" [5][6].

    • The container must be made of a material compatible with the chemical and any solvents used (e.g., borosilicate glass or high-density polyethylene).

  • Transfer the Waste:

    • Carefully transfer the waste into the container. If dealing with a solid, avoid creating dust. If in solution, use a funnel to prevent spills.

    • Crucial Note: Do not mix halogenated waste with non-halogenated solvents (e.g., acetone, ethanol, hexanes) unless the non-halogenated solvent is part of the reaction waste itself. Any mixture containing a halogenated compound must be treated as halogenated waste[6].

  • Label the Container Accurately:

    • Affix a hazardous waste label to the container before adding the first drop of waste[6].

    • The label must include:

      • The words "Hazardous Waste" .

      • The full chemical name: "this compound" and any other components in the waste stream. Do not use abbreviations.

      • The approximate concentrations or volumes of each component.

      • The date accumulation started.

Step 3: Secure Temporary Storage

Waste containers must be stored safely in a designated Satellite Accumulation Area (SAA) while awaiting pickup.

  • Keep Containers Closed: The container must be sealed at all times except when actively adding waste[6]. This prevents the release of volatile organic compounds (VOCs).

  • Store in a Ventilated Area: The SAA should be in a well-ventilated location, such as a chemical fume hood.

  • Ensure Secondary Containment: Place the waste container in a larger, chemically resistant tray or tub to contain any potential leaks.

Step 4: Final Disposal via Licensed Professional Service

Under no circumstances should this chemical be disposed of down the drain or in regular trash[11]. The only authoritative and safe method is through your institution's hazardous waste program.

  • Contact Your EHS Office: Notify your institution's Environmental Health & Safety (EHS) department or the designated chemical safety officer to schedule a waste pickup.

  • High-Temperature Incineration: Your EHS office will contract with a licensed hazardous waste disposal company. This company will transport the waste to a specialized facility for high-temperature incineration. This process is designed to achieve complete combustion of chlorinated compounds, converting them into carbon dioxide, water, and hydrogen chloride[12]. The facility's exhaust system is equipped with scrubbers that neutralize the corrosive HCl gas, preventing its release into the atmosphere[7]. The high temperatures and controlled conditions are also essential to prevent the formation of highly toxic dioxins and furans, which can be byproducts of incomplete combustion of chlorinated organics[13][14].

Part 3: Emergency Procedures for Spills

In the event of an accidental release, a swift and correct response is critical.

  • Small Spills (Manageable by Lab Personnel):

    • Ensure the area is well-ventilated.

    • Wearing your full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

    • Once absorbed, carefully sweep or scoop the material into a sealable container.

    • Label the container as hazardous waste, listing all contents, and dispose of it as described in the protocol above[9][15].

  • Large Spills (Beyond the Control of Lab Personnel):

    • Evacuate the immediate area.

    • Alert others in the vicinity.

    • Immediately contact your institution's EHS or emergency response team. Do not attempt to clean it up yourself.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing waste containing this compound.

G Figure 1: Disposal Workflow for this compound start Waste Generated (Contains the Target Compound) classify Classify Waste: Is it a Halogenated Organic? start->classify spill Emergency Spill Occurs start->spill ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) classify->ppe Yes segregate Step 2: Segregate & Collect in 'Halogenated Waste' Container ppe->segregate label Step 3: Label Container Accurately (Full Chemical Names & Hazards) segregate->label storage Step 4: Store in Ventilated SAA (Sealed Container, Secondary Containment) label->storage contact_ehs Step 5: Arrange Pickup (Contact Institutional EHS Office) storage->contact_ehs incineration Final Disposal: Licensed High-Temperature Incineration with Acid Gas Scrubbing contact_ehs->incineration small_spill Small Spill: Absorb, Collect, Label, Dispose spill->small_spill Manageable? large_spill Large Spill: Evacuate & Call EHS spill->large_spill Not Manageable? small_spill->segregate Add to Waste Stream

Caption: A flowchart outlining the critical decision points and procedural steps for the safe and compliant disposal of this compound waste.

References

  • John Zink Hamworthy Combustion. Chlorinated/Fluorinated Hydrocarbon Thermal Oxidizer Systems.[Link]

  • Google Patents.
  • Ghelfi, G. (1991). Disposal of Chlorinated Hydrocarbons Through Incineration. Water Science and Technology, 24(12), 123-130. [Link]

  • Wiley. (2024). Chlorinated Organic Substances Can Be Converted into Dioxins in the Atmosphere.[Link]

  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. CRC Critical Reviews in Environmental Control, 19(4), 309-340. [Link]

  • Prakash, D., et al. Microbial Degradation of Pyridine and Its Derivatives.[Link]

  • Wikipedia. Pyridine.[Link]

  • VŠB - Technical University of Ostrava. Fate of Chlorine Compound in Combustion of Alternative Fuels.[Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.[Link]

  • Capot Chemical. Material Safety Data Sheet for 7-chloro-1H-pyrrolo[2,3-c]pyridine.[Link]

  • Bucknell University. Hazardous Waste Segregation.[Link]

  • Kaiser, J. P., et al. (1996). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Microbiology and Molecular Biology Reviews, 60(3), 483-498. [Link]

  • Parales, R. E., et al. (2018). Microbial Degradation of Pyridine and Pyridine Derivatives.[Link]

  • U.S. Government Publishing Office. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for 7-Chloro-1H-pyrrolo[3,2-b]pyridine.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for 7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one.[Link]

  • Fisher Scientific. Safety Data Sheet for 6-Chloro-7-deazapurine.[Link]

  • University of Delaware. Standard Operating Procedure for Halogenated Organic Liquids.[Link]

  • University of Georgia Environmental Safety Division. EPA Hazardous Waste Codes.[Link]

  • Google Patents.
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.[Link]

  • ResearchGate. Disposal of Chlorine-Containing Wastes.[Link]

  • Springer. Disposal of Chlorine-Containing Wastes.[Link]

  • Yale Environmental Health & Safety. Drain Disposal of Chemicals.[Link]

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A Senior Application Scientist's Guide to Handling 7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine: A Risk-Based Approach to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine is foundational to therapeutic innovation. This chlorinated pyrrolopyridine derivative is a key intermediate in the synthesis of complex molecules. However, its novel structure also means that comprehensive toxicological data is often limited. Therefore, we must adopt a rigorous, risk-based approach to safety, treating the compound as potentially hazardous and ensuring that our handling protocols are built on a foundation of caution and scientific rationale.

This guide provides essential, immediate safety and logistical information for handling this compound. It moves beyond a simple checklist to explain the causality behind each recommendation, empowering you to work safely and effectively.

The Precautionary Principle: Assessing the Hazard

While a specific Safety Data Sheet (SDS) for the isopropyl derivative is not widely available, data from the parent compound, 7-chloro-1H-pyrrolo[2,3-c]pyridine, and similar chlorinated heterocyclic compounds, points towards several potential hazards.[1][2] These analogous compounds are classified as causing skin irritation, serious eye irritation, and respiratory irritation.[1][2] Some related structures are also flagged as harmful or toxic if swallowed.[3] Given the lack of comprehensive data, we must apply the precautionary principle and assume this compound possesses similar or greater potency.

The primary routes of exposure we must mitigate are:

  • Inhalation: Aerosolization of the fine powder.

  • Dermal Contact: Direct skin contact with the powder.

  • Ocular Contact: Splashes or airborne particles entering the eyes.

  • Ingestion: Hand-to-mouth transfer.

Our safety strategy, therefore, is built on the hierarchy of controls, which prioritizes eliminating or reducing the hazard at its source.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Handling Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Engineering Engineering Controls (Primary Barrier) Substitution->Engineering Most Effective Administrative Administrative Controls (Procedural Safety) Engineering->Administrative PPE Personal Protective Equipment (Final Barrier) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions over PPE.

PART 1: Core Directive: Engineering and Administrative Controls

Before any Personal Protective Equipment (PPE) is selected, robust engineering and administrative controls must be in place. PPE is the last line of defense, not the first.

  • Engineering Control (Primary Barrier): All handling of solid this compound must be conducted within a certified chemical fume hood or a powder containment hood to prevent the inhalation of airborne particles. The ventilation system must be functioning correctly to ensure negative pressure.

  • Administrative Controls (Procedural Safety):

    • Designate a specific area for handling this compound to prevent cross-contamination.

    • Develop and strictly follow Standard Operating Procedures (SOPs) for all tasks.

    • Eating, drinking, and smoking are strictly prohibited in the laboratory.[2]

    • Ensure all personnel are trained on the specific hazards and handling procedures for this compound.

PART 2: Personal Protective Equipment (PPE) Ensemble

The selection of PPE is dictated by the anticipated hazards. For a potent, fine-powder pharmaceutical intermediate, a comprehensive ensemble is mandatory.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with powder-free nitrile gloves. The outer glove cuff should extend over the gown cuff.Provides a robust barrier against dermal absorption. Double-gloving minimizes risk if the outer glove is breached.[4] Nitrile offers good resistance to a range of chemicals, though it's crucial to change gloves immediately after known contact.[5][6]
Body Protection Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) with long sleeves and tight-fitting cuffs.Protects the body and personal clothing from contamination. The back-closing design provides a more complete barrier than a standard lab coat.
Eye & Face Protection Chemical splash goggles that form a seal around the eyes. A full-face shield should be worn over the goggles when there is a significant risk of splashes or aerosolization.Protects the eyes from airborne particles and potential splashes. Standard safety glasses do not provide adequate protection against fine powders.
Respiratory Protection For handling powder, a minimum of an FFP3 (Europe) or N100 (US) disposable filtering facepiece respirator is required.[7] For higher-risk activities (e.g., large-scale handling, spill cleanup), a Powered Air-Purifying Respirator (PAPR) is recommended.[8][9]Prevents inhalation of the fine powder, which is a primary exposure route.[7][10] Surgical masks offer no protection against chemical aerosols.[11] PAPRs provide a higher protection factor and can be more comfortable for extended use.[8][9]
Foot Protection Disposable shoe covers worn over closed-toe laboratory shoes.Prevents the tracking of chemical contamination out of the designated work area.

PART 3: Operational Plan: Safe Handling Protocols

A systematic approach is critical to prevent exposure during routine handling.

Protocol 1: Donning (Putting On) PPE

This sequence is designed to minimize contamination of clean surfaces.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Shoe Covers: Put on shoe covers.

  • Gown: Don the disposable gown, ensuring it is securely fastened at the back.

  • Respirator: Perform a seal check and don the appropriate respirator (FFP3/N100 or PAPR hood).

  • Eye and Face Protection: Put on safety goggles, followed by a face shield if required.

  • Gloves: Don the first pair of nitrile gloves. Tuck the gown's cuffs under the glove cuffs. Don the second, outer pair of gloves, pulling the cuffs over the gown sleeves.

Donning_PPE Start Start Hand_Hygiene 1. Hand Hygiene Start->Hand_Hygiene Shoe_Covers 2. Shoe Covers Hand_Hygiene->Shoe_Covers Gown 3. Gown Shoe_Covers->Gown Respirator 4. Respirator Gown->Respirator Eye_Protection 5. Goggles/Face Shield Respirator->Eye_Protection Gloves 6. Double Gloves Eye_Protection->Gloves End Ready for Work Gloves->End

Caption: Step-by-step PPE donning sequence.

Protocol 2: Doffing (Removing) PPE

The goal is to remove the most contaminated items first, without contaminating yourself. This should be performed in a designated doffing area.

  • Outer Gloves: Carefully remove the outer pair of gloves, peeling them off from the cuff and turning them inside out. Dispose of them in a designated cytotoxic waste container.[4]

  • Gown and Inner Gloves: Untie the gown. As you remove it, peel it away from your body, turning it inside out. Remove the inner gloves simultaneously, trapping them inside the rolled-up gown. Dispose of the bundle immediately.

  • Hand Hygiene: Wash hands thoroughly.

  • Exit Work Area: Step out of the immediate work area.

  • Face/Eye Protection: Remove the face shield (if used), followed by the goggles, handling them by the straps.

  • Respirator: Remove the respirator without touching the front.

  • Shoe Covers: Remove shoe covers.

  • Final Hand Hygiene: Wash hands and face thoroughly with soap and water.

PART 4: Emergency and Disposal Plans

Emergency Plan: Spills and Exposure

Immediate and correct action is vital. All labs must have a cytotoxic spill kit readily available.[12][13]

Spill Response (Solid Powder):

  • Evacuate and Alert: Alert others in the area and evacuate non-essential personnel. Cordon off the spill area.[12]

  • Don PPE: Don the full PPE ensemble as described above, including a PAPR or, at a minimum, an FFP3/N100 respirator.[12]

  • Contain: Gently cover the spill with damp absorbent pads to avoid raising dust. Do not dry sweep.[13][14]

  • Clean: Working from the outside in, carefully collect the absorbed material and place it into a labeled cytotoxic waste container.[13]

  • Decontaminate: Clean the spill area with a decontaminating solution (e.g., a strong alkaline cleaning agent), followed by a thorough rinse with water.[13][15] No single agent is known to deactivate all cytotoxic drugs, so the physical removal process is key.[15]

  • Dispose: Dispose of all cleaning materials and contaminated PPE as cytotoxic waste.[4]

Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin with copious amounts of soap and water for at least 15 minutes.[12][13]

  • Eye Contact: Immediately flush the eye with large amounts of water or an isotonic eyewash solution for at least 15 minutes, holding the eyelid open.[12][13]

  • In all cases of exposure, seek immediate medical attention and have the Safety Data Sheet (for a related compound, if necessary) available.

Disposal Plan

All waste generated from handling this compound is considered hazardous.

  • Waste Segregation: All contaminated materials, including PPE, weighing paper, and cleaning supplies, must be placed in clearly labeled, sealed cytotoxic waste containers.[4]

  • Disposal Method: Arrange for disposal through a licensed professional waste disposal service. Chemical incineration with appropriate scrubbers is the preferred method for complete destruction. Do not dispose of this material down the drain or in regular trash.

By integrating these expert-level protocols into your daily workflow, you build a self-validating system of safety that protects you, your colleagues, and your research.

References

  • Fisher Scientific. (n.d.). Three Step Guide to Selecting the Right Disposable Respirator. Retrieved from [Link]

  • NHS England. (2017, September 28). Network Guidance for Handling the Spillage of Cytotoxic and Anti-Cancer Drug. Retrieved from [Link]

  • University of British Columbia. (2017, December 8). Cytotoxic Spill Cleanup Procedure. Retrieved from [Link]

  • Enviro-Safety Products. (2024, January 8). Choosing the Perfect Powered Respirator for Pharmaceutical Safety. Retrieved from [Link]

  • GERPAC. (2006, October 5). Detergents and disinfectants currently used in hospital pharmacies: Abilities for removing and degrading cytotoxic drugs. Retrieved from [Link]

  • BiomatiQ. (n.d.). Eight Key Considerations in Selecting a Powered Air-Purifying Respirator (PAPR) System for Pharmaceuticals Manufacturing. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Safety Glove Chemical Compatibility Database. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (2026, January 15). MSDS of 7-chloro-1H-pyrrolo[2,3-c]pyridine. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • Canterbury District Health Board. (2019, January). NU10.35 Safe Handling and Waste Management of Cytotoxic Drugs. Retrieved from [Link]

  • 3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]

  • International Safety. (n.d.). Chemical Glove Selection Guide. Retrieved from [Link]

  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

Sources

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